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ADB-4EN-pinaca

Cat. No.: B10822107
M. Wt: 342.4 g/mol
InChI Key: NXDLAZXBALPFSN-UHFFFAOYSA-N
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Description

ADB-4en-PINACA (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide family . It is a fully laboratory-synthesized compound that acts as a potent agonist at cannabinoid receptors CB₁ and CB₂, with its psychoactive effects primarily mediated by CB₁ receptor activation . This compound first appeared on the market around 2021 and is noted for its high potency . In vitro studies have determined that this compound has significant potency, with an EC₅₀ value of 11.6 nM, and is characterized as a full and efficacious agonist at the CB₁ receptor . In vivo pharmacological studies in mice using the tetrad assay have demonstrated that this compound produces classic cannabinoid effects, including inhibition of locomotion, hypothermia, analgesia, and catalepsy in a dose-dependent manner . Research also indicates that this compound exhibits a high abuse potential, demonstrating conditioned place preference and physical dependence in animal models, with a potency greater than that of Δ⁹-THC . This compound is of high importance in forensic toxicology and public health research. Its detection and metabolism have been studied in authentic human hair samples and in cases involving seized materials . Incubation with human hepatocytes has identified 11 metabolites, with the dihydrodiol formed in the tail moiety (E3) and the hydroxylation on the linked/head group (E7) suggested as suitable urinary biomarkers for detection . Researchers utilize this compound for studying the structure-activity relationships of SCRAs, metabolic pathways, and for developing analytical methods for identification in biological specimens . Please be aware of the legal status of this compound. In the United States, the Drug Enforcement Administration (DEA) has placed this compound in Schedule I status . This product is intended for Research Use Only and is strictly for use in controlled laboratory settings by qualified professionals. It is not intended for human, veterinary, household, or any other personal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H26N4O2 B10822107 ADB-4EN-pinaca

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pent-4-enylindazole-3-carboxamide

InChI

InChI=1S/C19H26N4O2/c1-5-6-9-12-23-14-11-8-7-10-13(14)15(22-23)18(25)21-16(17(20)24)19(2,3)4/h5,7-8,10-11,16H,1,6,9,12H2,2-4H3,(H2,20,24)(H,21,25)

InChI Key

NXDLAZXBALPFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CCCC=C

Origin of Product

United States

Foundational & Exploratory

ADB-4EN-pinaca chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on ADB-4EN-PINACA

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) with a potent affinity for the cannabinoid type 1 (CB1) receptor.[1][2] First identified in early 2021, it belongs to the indazole-3-carboxamide class of SCRAs, which are structurally distinct from classical cannabinoids like Δ⁹-tetrahydrocannabinol (Δ⁹-THC) but produce similar psychoactive effects.[2][3] These compounds are primarily encountered in illicit drug markets and have been associated with significant adverse health events.[3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, pharmacology, metabolism, and relevant experimental protocols for its study. This guide is intended for researchers, scientists, and professionals in the fields of forensic science, toxicology, and drug development.

Chemical Structure and Properties

This compound is characterized by an indazole core linked via a carboxamide group to an L-tert-leucinamide moiety. A pent-4-enyl tail is attached to the nitrogen of the indazole ring.[2][4] Its systematic IUPAC name is N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide.[2]

Physicochemical and Identification Data

Key chemical identifiers and properties for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide[2]
Molecular Formula C₁₉H₂₆N₄O₂[2][3][5]
Molar Mass 342.443 g·mol⁻¹[2][4]
CAS Number 2659308-44-6[2][6]
Appearance Plant-Like Material (as seized)[3]
SMILES NC(=O)--INVALID-LINK--c1nn(CCCC=C)c2ccccc21)C(C)(C)C[2]
InChI Key NXDLAZXBALPFSN-UHFFFAOYSA-N[2][7]
Solubility DMF: 12 mg/ml; DMSO: 12 mg/ml; Ethanol: 10 mg/ml[7]

Pharmacology

Like other SCRAs, this compound exerts its biological effects primarily through interaction with the endocannabinoid system.[1]

Mechanism of Action

This compound is a potent, full agonist of the human cannabinoid receptor 1 (CB1), which is predominantly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids.[1][8] The activation of the G-protein coupled CB1 receptor by an agonist like this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, altered neurotransmitter release.

CB1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extra cluster_intra CB1 CB1 Receptor G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux agonist This compound agonist->CB1 Binds Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux->Neurotransmitter

Caption: Agonist binding to the CB1 receptor activates Gi/o protein, leading to downstream effects.

Quantitative Pharmacology

This compound has been evaluated in various in vitro assays to determine its binding affinity and functional potency at the CB1 receptor.[1] It demonstrates a high binding affinity, with a Kᵢ value in the sub-nanomolar range, and potent activation in functional assays.[1][9]

Assay TypeParameterValue (nM)Reference
Binding Affinity Kᵢ (at hCB1)0.17[1][9][10]
Functional Potency EC₅₀ (unspecified assay)11.6[8][11][12]
EC₅₀ (β-arrestin 2 recruitment)3.43[1]
EC₅₀ (mini-Gαᵢ assay)1.45[1]
EC₅₀ ([³⁵S]-GTPγS assay)1.58[1]

Metabolism

The metabolism of this compound has been investigated using in vitro models with human hepatocytes (HHeps).[8][11][12] These studies have identified multiple metabolic pathways.

Metabolic Pathways

Eleven phase I metabolites have been identified in vitro.[8][12][13] The primary metabolic transformations include:

  • Hydroxylation: Addition of hydroxyl groups, particularly on the head group (E7).[8][13]

  • Dihydrodiol Formation: Occurring on the pentenyl tail (E3).[8][13]

  • Amide Hydrolysis: Cleavage of the amide bond.[8][14]

  • Dehydrogenation: Removal of hydrogen atoms.[8]

  • Glucuronidation: Phase II conjugation to form glucuronides.[8]

Metabolites E3 (dihydrodiol) and E7 (hydroxylation) are the most abundant metabolites observed in vitro and are suggested as potential urinary biomarkers for this compound intake.[8][10][11][12]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound M1 Hydroxylation (e.g., Metabolite E7) parent->M1 M2 Dihydrodiol Formation (e.g., Metabolite E3) parent->M2 M3 Amide Hydrolysis parent->M3 M4 Dehydrogenation parent->M4 M5 Ketone Formation parent->M5 M6 Combinations M1->M6 M7 Glucuronidation M1->M7 M2->M7 M3->M6 M3->M7

Caption: Primary Phase I and Phase II metabolic pathways for this compound.

In Vivo Effects

Preclinical studies in mice have characterized the physiological and behavioral effects of this compound, which are consistent with potent CB1 receptor agonism. These effects are dose-dependent and can be blocked by a CB1 receptor antagonist, confirming the mechanism of action.[15][16]

EffectEffective Dose Range (mg/kg, IP)ObservationsReference
Hypolocomotion 0.3 - 3Significant suppression of spontaneous movement.[1]
Hypothermia 0.3 - 3Induction of a significant drop in core body temperature. A 0.5 mg/kg dose caused a peak drop of 3.94°C.[1][15]
Analgesia 0.3 - 3Increased pain threshold in nociception assays.[1]
Catalepsy 0.3 - 3Induction of a state of immobility.[1]

Experimental Protocols

The identification and characterization of this compound and its byproducts rely on established analytical and biological methodologies.

In Vitro Metabolism: Human Hepatocyte Incubation

This protocol is used to identify metabolites produced in a physiologically relevant system.[8]

  • Preparation: (S)-ADB-4EN-PINACA is dissolved to a stock concentration. Cryopreserved human hepatocytes are thawed and prepared in an appropriate incubation medium.

  • Incubation: A final concentration of 5 µmol/L of this compound is incubated with hepatocytes (e.g., 1 x 10⁵ cells) in a total volume of 100 µL.

  • Time Points: Incubations are carried out for various durations (e.g., 0.5, 1, and 3 hours) in duplicate. Negative controls (hepatocytes without drug) and degradation controls (drug without hepatocytes) are run in parallel.

  • Quenching: The metabolic reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile (B52724) (100 µL).

  • Sample Processing: The quenched samples are centrifuged to pellet cell debris and proteins.

  • Analysis: The supernatant is collected and an aliquot (e.g., 5 µL) is injected into an LC-QTOF-MS system for metabolite identification.[8]

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a common method for the qualitative identification of this compound in seized materials.[3]

  • Sample Preparation: An acid/base extraction is performed on the sample matrix to isolate the analyte.

  • Instrumentation: An Agilent 5975 Series GC/MSD System (or equivalent) is used.

  • GC Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) is typically employed.

  • GC Conditions:

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection Port Temp: 265 °C.

    • Oven Program: Initial temperature of 60 °C for 0.5 min, ramped at 35 °C/min to 340 °C, and held for 6.5 min.

    • Injection: 1 µL, splitless mode.

  • MS Conditions:

    • Transfer Line Temp: 300 °C.

    • MS Source Temp: 230 °C.

    • Mass Scan Range: 40-550 m/z.

  • Identification: The resulting mass spectrum and retention time (approx. 7.99 min under these conditions) are compared to a certified analytical reference standard.[3]

Analytical_Workflow start Seized Material or Biological Sample prep Sample Preparation (e.g., Acid/Base Extraction) start->prep analysis Instrumental Analysis prep->analysis gcms GC-MS analysis->gcms lcms LC-QTOF-MS analysis->lcms data Data Acquisition (Retention Time, Mass Spectrum) gcms->data lcms->data comparison Comparison with Reference Standard data->comparison result_pos Positive Identification comparison->result_pos Match result_neg Negative/Inconclusive comparison->result_neg No Match

Caption: A generalized workflow for the forensic identification of this compound.

References

Synthesis of ADB-4EN-pinaca Reference Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis pathways for ADB-4EN-pinaca (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide), a synthetic cannabinoid of forensic and research interest. The information presented herein is a compilation of established chemical synthesis methodologies for indazole-3-carboxamide derivatives, providing a likely and representative route for the preparation of this compound reference standards.

Introduction

This compound is a potent synthetic cannabinoid receptor agonist characterized by an indazole core, a terminal alkene pentenyl tail, and a tert-leucinamide side chain.[1] The synthesis of such compounds for use as analytical reference standards is crucial for forensic laboratories, toxicological studies, and pharmacological research. The synthesis of this compound and similar indazole-3-carboxamides typically proceeds through a two-step synthetic sequence: N-alkylation of an indazole-3-carboxylic acid precursor followed by an amide coupling reaction.

Synthesis Pathways

The primary route for synthesizing this compound involves two key transformations:

  • N1-Alkylation of the Indazole Core: This step introduces the pent-4-en-1-yl tail to the N1 position of the indazole ring.

  • Amide Coupling: The carboxyl group at the 3-position of the indazole is then coupled with L-tert-leucinamide to form the final product.

A common starting material for this synthesis is methyl 1H-indazole-3-carboxylate.

Logical Workflow of this compound Synthesis

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of this compound, based on established procedures for analogous compounds.

Step 1: Synthesis of Methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate

This procedure outlines the N-alkylation of the indazole core.

Reaction Scheme:

N-Alkylation Reaction reagents Methyl 1H-indazole-3-carboxylate + 5-Bromopent-1-ene conditions NaH, DMF 0 °C to rt reagents->conditions product Methyl 1-(pent-4-en-1-yl)- 1H-indazole-3-carboxylate conditions->product

Caption: N-Alkylation of methyl 1H-indazole-3-carboxylate.

Methodology:

  • To a solution of methyl 1H-indazole-3-carboxylate in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise.

  • The reaction mixture is stirred at 0 °C for approximately 30 minutes.

  • 5-Bromopent-1-ene is then added dropwise to the reaction mixture.

  • The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield pure methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate.

Step 2: Synthesis of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Methodology:

  • The methyl 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylate is dissolved in a mixture of methanol (B129727) and a solution of sodium hydroxide (B78521) (NaOH).

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).

  • After completion, the methanol is removed under reduced pressure.

  • The aqueous residue is diluted with water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid precipitate is collected by filtration, washed with water, and dried to yield 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid.

Step 3: Synthesis of this compound

This final step is the amide coupling of the carboxylic acid with L-tert-leucinamide.

Reaction Scheme:

Amide Coupling Reaction reagents 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid + L-tert-leucinamide conditions EDC·HCl, HOBt, Et3N, DMF rt reagents->conditions product This compound conditions->product

Caption: Amide coupling to form this compound.

Methodology:

  • To a solution of 1-(pent-4-en-1-yl)-1H-indazole-3-carboxylic acid in anhydrous DMF are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl), 1-hydroxybenzotriazole (B26582) (HOBt), and triethylamine (B128534) (Et3N).

  • The mixture is stirred at room temperature for a short period to activate the carboxylic acid.

  • L-tert-leucinamide hydrochloride is then added to the reaction mixture.

  • The reaction is stirred at room temperature for several hours to overnight until completion (monitored by TLC).

  • The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed successively with a weak acid solution, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound as the final product.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameN-(1-carbamoyl-2,2-dimethyl-propyl)-1-pent-4-enyl-indazole-3-carboxamide[2]
Molecular FormulaC₁₉H₂₆N₄O₂[3]
Molar Mass342.44 g/mol [3]
CAS Number2666932-44-9[3]

Table 2: Analytical Data for this compound

Analytical TechniqueObserved DataReference
GC-MS
Retention Time7.99 min (Conditions: Zebron™ Inferno™ ZB-35HT column, specific temperature program)[2]
Key Mass Fragments (m/z)Data available in spectral libraries.[3]
LC-QTOF-MS
[M+H]⁺343.2129[2]
NMR Spectroscopy
¹H and ¹³C NMRSpectra have been acquired for characterization.[1]

Note: Detailed NMR spectral data (chemical shifts, coupling constants) and mass spectrometry fragmentation patterns are typically found in the supplementary information of peer-reviewed publications and are crucial for the unequivocal identification of the synthesized reference standard.

Conclusion

The synthesis of this compound reference standards can be reliably achieved through a well-established two-step process involving N-alkylation of an indazole-3-carboxylate intermediate followed by amide coupling with L-tert-leucinamide. The provided experimental protocols, based on general methods for similar compounds, offer a robust framework for researchers in the field. Accurate analytical characterization of the final product using techniques such as NMR and mass spectrometry is imperative to confirm its identity and purity, ensuring its suitability as a reference standard.

References

An In-Depth Technical Guide to the Mechanism of Action of ADB-4EN-pinaca at CB1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADB-4EN-pinaca is a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Its emergence and high potency necessitate a thorough understanding of its pharmacological profile, particularly its mechanism of action at the cannabinoid type 1 (CB1) receptor. This technical guide provides a comprehensive overview of this compound's binding affinity, functional activity, and downstream signaling pathways at the CB1 receptor. It consolidates quantitative data from multiple in vitro studies, details the experimental protocols used to derive this data, and visualizes the key molecular interactions and signaling cascades.

Introduction

This compound, first identified in the United States in 2021, is a synthetic cannabinoid characterized by an N-(1-carbamoyl-2,2-dimethyl-propyl) head group, a 1-pent-4-enyl tail, and an indazole core.[1] Like other SCRAs, its psychoactive effects are primarily mediated by its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. This document serves as a technical resource, elucidating the molecular pharmacology of this compound to aid in research and drug development efforts.

Quantitative Pharmacology at the CB1 Receptor

The interaction of this compound with the CB1 receptor has been quantified through various in vitro assays, assessing its binding affinity, potency, and efficacy.

Binding Affinity

Binding affinity, typically expressed as the inhibition constant (Kᵢ), measures the concentration of a ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Kᵢ value indicates a higher binding affinity. This compound demonstrates a very high affinity for the human CB1 receptor, surpassing that of the reference SCRA JWH-018 and showing a slightly higher affinity than its close structural analog, MDMB-4en-PINACA.[2][3]

Table 1: Comparative Binding Affinities (Kᵢ) at the Human CB1 Receptor

CompoundKᵢ (nM)Reference(s)
This compound 0.17[1][2][4][5][6]
MDMB-4en-PINACA0.28[1][2][4][7]
JWH-018~2.6[2][4][7]
Functional Activity: Potency and Efficacy

Functional assays are crucial for determining how a ligand, once bound, activates the receptor. Potency (EC₅₀) is the concentration required to elicit 50% of the maximum response, while efficacy (Eₘₐₓ) represents the maximum possible response produced by the ligand relative to a reference full agonist.

This compound has been evaluated in several key functional assays that measure different aspects of CB1 receptor activation:

  • G Protein Pathway: Assays like the mini-Gαᵢ and [³⁵S]-GTPγS binding assays measure the recruitment and activation of the associated Gαᵢ protein, the canonical first step in CB1 signaling.

  • β-Arrestin 2 Pathway: The β-arrestin 2 (βarr2) recruitment assay measures the engagement of β-arrestin 2, a protein involved in receptor desensitization, internalization, and independent signaling.

Studies show that this compound is a potent and high-efficacy agonist at the CB1 receptor across all tested pathways.[2][5] However, its potency is slightly lower than that of MDMB-4en-PINACA in these functional assays, despite its higher binding affinity.[1][2] The variation in efficacy values across different assays suggests potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[8][9]

Table 2: Functional Activity (Potency and Efficacy) of this compound at the Human CB1 Receptor

Assay TypeParameterThis compoundMDMB-4en-PINACAJWH-018Reference AgonistReference(s)
β-Arrestin 2 Recruitment EC₅₀ (nM)3.431.88 - 2.3321.4-[1][2][3]
Eₘₐₓ (% of JWH-018)261%299%100%-[3]
Eₘₐₓ (% of CP55,940)799%--CP55,940[5]
mini-Gαᵢ Assay EC₅₀ (nM)1.450.993--[1][2]
Eₘₐₓ (% of CP55,940)247%--CP55,940[5]
[³⁵S]-GTPγS Binding EC₅₀ (nM)1.580.680--[1][2]
Eₘₐₓ (% of CP55,940)108%--CP55,940[5]
Generic CB1 Activation EC₅₀ (nM)11.64.328.2-[1][2][10]

CB1 Receptor Signaling Pathways

As a potent agonist, this compound activates the two primary signaling cascades downstream of the CB1 receptor: the G protein-dependent pathway and the β-arrestin pathway.

G Protein-Dependent Signaling

This is the canonical pathway responsible for the primary effects of cannabinoids. Binding of this compound induces a conformational change in the CB1 receptor, leading to the activation of the heterotrimeric G protein Gᵢ/ₒ. The activated Gαᵢ subunit inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit modulates various ion channels, including activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.

G_Protein_Signaling cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gᵢ/ₒ Protein (Inactive) CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx (Blocked) Gi_active Gαᵢ + Gβγ (Active) Gi->Gi_active Dissociates Gi_active->AC Inhibits Gi_active->GIRK Activates Gi_active->Ca_Channel Inhibits ADB This compound ADB->CB1 Binds ATP ATP ATP->AC

G Protein-Dependent Signaling Pathway for this compound.
β-Arrestin 2 Recruitment and Signaling

Agonist-bound CB1 receptors are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin 2, which sterically hinders further G protein coupling, leading to receptor desensitization. β-arrestin 2 also acts as a scaffold protein, initiating receptor internalization via clathrin-coated pits and potentially activating G protein-independent signaling pathways, such as the MAPK/ERK cascade. The high efficacy of this compound in recruiting β-arrestin 2 suggests it may lead to rapid receptor desensitization and tolerance.[8][11]

Beta_Arrestin_Pathway cluster_membrane Cell Membrane ADB This compound CB1_active Active CB1 Receptor ADB->CB1_active Activation GRK GRK CB1_active->GRK Recruits CB1_p Phosphorylated CB1 Receptor GRK->CB1_p Phosphorylates Barr2 β-Arrestin 2 CB1_p->Barr2 Recruits Complex CB1-βarr2 Complex Barr2->Complex Desensitization Desensitization (G Protein Uncoupling) Complex->Desensitization Internalization Internalization (Clathrin-mediated) Complex->Internalization MAPK_path MAPK/ERK Signaling Complex->MAPK_path

β-Arrestin 2 Recruitment Pathway following CB1 Activation.

Experimental Protocols

The quantitative data presented in this guide are derived from specific, validated experimental methodologies.

Competitive Radioligand Binding Assay (for Kᵢ)

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known affinity.

  • Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared and homogenized in a binding buffer.

  • Incubation: A fixed concentration of a high-affinity radiolabeled CB1 agonist (e.g., [³H]CP55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

β-Arrestin 2 Recruitment Assay (for EC₅₀ and Eₘₐₓ)

This assay measures the interaction between the activated CB1 receptor and β-arrestin 2.

  • Cell Line: A cell line (e.g., U2OS) is used that co-expresses the human CB1 receptor and a β-arrestin 2 fusion protein linked to a reporter system (e.g., NanoLuc Binary Technology).

  • Plating: Cells are seeded into microplates and incubated.

  • Compound Addition: The cells are treated with varying concentrations of this compound or a reference agonist.

  • Incubation & Lysis: After an incubation period to allow for receptor activation and β-arrestin recruitment, a substrate for the reporter enzyme is added.

  • Signal Detection: The resulting signal (e.g., luminescence) is measured, which is proportional to the extent of β-arrestin 2 recruitment.

  • Analysis: Data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

[³⁵S]-GTPγS Binding Assay (for EC₅₀ and Eₘₐₓ)

This assay directly measures G protein activation.

  • Preparation: Cell membranes expressing the CB1 receptor are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of the test agonist (this compound), and a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]-GTPγS.

  • Activation: Agonist binding promotes the exchange of GDP for [³⁵S]-GTPγS on the Gα subunit.

  • Separation & Detection: The reaction is terminated by filtration, and the amount of membrane-bound [³⁵S]-GTPγS is quantified by scintillation counting.

  • Analysis: The concentration-dependent increase in [³⁵S]-GTPγS binding is analyzed to calculate EC₅₀ and Eₘₐₓ.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., CHO-hCB1) Membrane_Prep 2. Membrane Preparation or Cell Plating Cell_Culture->Membrane_Prep Compound_Add 3. Add Test Compound (Varying Concentrations) Membrane_Prep->Compound_Add Incubation 4. Incubation with Reagents (e.g., [³H]Ligand) Compound_Add->Incubation Termination 5. Terminate Reaction & Separate Incubation->Termination Detection 6. Signal Detection (e.g., Scintillation) Termination->Detection Curve_Fit 7. Dose-Response Curve Fitting Detection->Curve_Fit Params 8. Calculate Parameters (Kᵢ, EC₅₀, Eₘₐₓ) Curve_Fit->Params

General Workflow for In Vitro Pharmacological Assays.

Conclusion

This compound is a synthetic cannabinoid that acts as a high-affinity, potent, and high-efficacy full agonist at the human CB1 receptor.[1][2][5] Its mechanism of action involves robust activation of both the canonical G protein-dependent signaling pathway and the β-arrestin 2 recruitment pathway. The quantitative data indicate that while its binding affinity is exceptionally high, its functional potency is slightly less than that of MDMB-4en-PINACA. The pronounced efficacy, particularly in the β-arrestin pathway, may have implications for its in vivo effects, potentially leading to rapid development of tolerance.[8][11] This detailed pharmacological profile provides a critical foundation for further research into its physiological effects, metabolism, and toxicological risks.

References

In Vitro Pharmacology of ADB-4EN-pinaca: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-pinaca is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market. Understanding its in vitro pharmacological profile is crucial for predicting its potential physiological and toxicological effects. This technical guide provides a comprehensive overview of the in vitro pharmacology of this compound, focusing on its interaction with the human cannabinoid type 1 (CB1) receptor. The information presented is compiled from peer-reviewed scientific literature and is intended for an audience of researchers, scientists, and drug development professionals.

Core Pharmacological Data

The in vitro activity of this compound has been characterized through various assays that measure its binding affinity, functional potency, and efficacy at the human CB1 receptor.

Data Presentation

The following table summarizes the key quantitative data for this compound's activity at the human CB1 receptor. For comparative purposes, data for other well-known synthetic cannabinoids, MDMB-4en-PINACA and JWH-018, are also included where available.

ParameterThis compoundMDMB-4en-PINACAJWH-018Reference(s)
Binding Affinity (Ki, nM)
hCB1 Receptor0.170.2828.2[1]
Functional Potency (EC50, nM)
β-arrestin 2 Recruitment Assay3.431.8821.4[1][2]
mini-Gαi Assay1.450.993-[1]
[35S]-GTPγS Binding Assay1.580.680-[1]
AequoZen Cell Assay11.64.328.2[1][3]
Functional Efficacy (Emax, %)
β-arrestin 2 Recruitment Assay261% (relative to JWH-018)299% (relative to JWH-018)100%[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and the general workflows of the in vitro assays used to characterize its pharmacological activity.

Signaling Pathways

G_Protein_Signaling ADB_4EN_PINACA This compound CB1R CB1 Receptor ADB_4EN_PINACA->CB1R Binding G_protein Gαi/o (GDP-bound) CB1R->G_protein Activation MAPK MAPK Pathway CB1R->MAPK Activation Arrestin β-arrestin 2 CB1R->Arrestin G_protein_active Gαi/o (GTP-bound) G_protein->G_protein_active GDP/GTP Exchange Beta_gamma Gβγ G_protein_active->Beta_gamma AC Adenylyl Cyclase G_protein_active->AC Inhibition GIRK GIRK Channels Beta_gamma->GIRK Activation Ca_channel Ca2+ Channels Beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP

Figure 1: this compound CB1 Receptor Signaling Pathways.

Experimental Workflows

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Prepare cell membranes expressing CB1 receptors Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand (e.g., [3H]CP-55,940) Radioligand->Incubate Test_Compound Prepare serial dilutions of this compound Test_Compound->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using scintillation counting Wash->Scintillation Calculate Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Calculate

Figure 2: Workflow for a Radioligand Binding Assay.

Beta_Arrestin_Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection cluster_data_analysis Data Analysis Cells Culture cells co-expressing CB1-reporter fusion and β-arrestin-enzyme fragment fusion Plate_Cells Plate cells in microplate wells Cells->Plate_Cells Add_Compound Add varying concentrations of this compound Plate_Cells->Add_Compound Incubate_Cells Incubate to allow for β-arrestin recruitment Add_Compound->Incubate_Cells Add_Substrate Add luminescent/fluorescent substrate for the enzyme Incubate_Cells->Add_Substrate Measure_Signal Measure signal intensity Add_Substrate->Measure_Signal Plot_Curve Plot dose-response curve Measure_Signal->Plot_Curve Calculate_EC50 Calculate EC50 and Emax Plot_Curve->Calculate_EC50

Figure 3: Workflow for a β-arrestin 2 Recruitment Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard practices in the field for characterizing synthetic cannabinoids.

Radioligand Binding Assay for CB1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

  • Cell Line: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor.

  • Membrane Preparation:

    • Cells are harvested and homogenized in a cold hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then ultracentrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Radioligand: [3H]CP-55,940, a high-affinity synthetic cannabinoid agonist, is commonly used.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% bovine serum albumin (BSA), pH 7.4.

  • Procedure:

    • In a 96-well plate, cell membranes (typically 10-20 µg of protein per well) are incubated with a fixed concentration of [3H]CP-55,940 (usually at its Kd value) and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).

    • The plate is incubated at 30°C for 60-90 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

β-arrestin 2 Recruitment Assay for Functional Activity

This cell-based assay measures the ability of a compound to induce the recruitment of β-arrestin 2 to the activated CB1 receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

  • Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The CB1 receptor is fused to a small enzyme fragment, and β-arrestin 2 is fused to a larger, complementary enzyme fragment. Agonist binding to the CB1 receptor induces the recruitment of β-arrestin 2, bringing the two enzyme fragments into close proximity and forming an active enzyme that generates a detectable signal (e.g., luminescence or fluorescence) upon the addition of a substrate.

  • Cell Line: A cell line (e.g., CHO-K1) stably co-expressing the human CB1 receptor-enzyme fragment fusion protein and the β-arrestin 2-complementary enzyme fragment fusion protein.

  • Procedure:

    • Cells are seeded into 384-well microplates and incubated.

    • Varying concentrations of this compound are added to the wells.

    • The plates are incubated to allow for β-arrestin 2 recruitment.

    • A detection reagent containing the enzyme substrate is added to each well.

    • After a further incubation period, the luminescent or fluorescent signal is measured using a plate reader.

  • Data Analysis: The signal intensity is plotted against the concentration of this compound to generate a dose-response curve. The potency (EC50, the concentration that produces 50% of the maximal response) and efficacy (Emax, the maximal response relative to a reference agonist like JWH-018) are determined from this curve using non-linear regression.

[35S]-GTPγS Binding Assay for G-protein Activation

This functional assay measures the ability of a compound to stimulate the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins following CB1 receptor activation. This is a direct measure of G-protein activation.

  • Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the human CB1 receptor are used.

  • Assay Buffer: Typically contains 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, and 0.1% BSA, pH 7.4. It also contains an excess of GDP (e.g., 10-30 µM) to ensure that G proteins are in their inactive state prior to agonist stimulation.

  • Procedure:

    • Cell membranes are pre-incubated with varying concentrations of this compound in the assay buffer.

    • [35S]-GTPγS is added to initiate the binding reaction.

    • Basal binding is measured in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The reaction is incubated, typically at 30°C for 60 minutes.

    • The assay is terminated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer.

    • The amount of [35S]-GTPγS bound to the G proteins on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The specific binding of [35S]-GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which the EC50 and Emax values are determined.

Conclusion

The in vitro data presented in this guide demonstrate that this compound is a potent and efficacious agonist at the human CB1 receptor. Its high binding affinity and low nanomolar potency in functional assays suggest that it is likely to have significant physiological effects in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology of this compound and other novel synthetic cannabinoids. This information is critical for understanding the potential public health risks associated with these emerging substances and for the development of potential therapeutic interventions.

References

Unraveling the In Vivo Journey of ADB-4EN-PINACA: A Technical Guide to its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market, posing significant public health and forensic challenges. A thorough understanding of its pharmacokinetics (what the body does to the drug) and metabolism is crucial for predicting its duration and intensity of effects, identifying potential biomarkers for consumption, and developing effective clinical and forensic toxicology screening methods. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the in vivo disposition of this compound, with a focus on its pharmacokinetic profile and metabolic fate. While comprehensive in vivo pharmacokinetic data in animal models remains limited, this guide synthesizes the available information from published scientific literature to provide a detailed understanding for the research community.

I. In Vivo Pharmacokinetics of this compound

Current in vivo pharmacokinetic data for this compound is primarily derived from a comparative study in mice, which provides a glimpse into its absorption and distribution shortly after administration.

Experimental Protocol: In Vivo Mouse Study

A key study investigated the cannabinoid-like effects and pharmacokinetics of this compound in adult male C57BL/6 mice.[1][2][3]

  • Animal Model: Adult male C57BL/6 mice were utilized for the experiments.[1][2] The animals were acclimatized to the testing room for one hour before the experiments to minimize stress.[1]

  • Drug Administration: this compound was administered via intraperitoneal injection at doses of 0.02, 0.1, and 0.5 mg/kg.[1][2][3]

  • Pharmacological Effects Assessment: The study assessed dose- and time-dependent effects on locomotor activity and body temperature.[1][2][3]

  • Blood Sample Collection and Analysis: Blood concentrations were analyzed at a specific time point post-administration to compare the systemic exposure of this compound with other synthetic cannabinoids.[1][3] Analysis was performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]

Quantitative Data: Plasma Concentration

The available in vivo data provides a snapshot of the plasma concentration of this compound at a single time point.

CompoundDose (mg/kg)Time Post-Administration (min)Mean Blood Concentration (ng/mL)Animal ModelReference
This compound0.530~5C57BL/6 Mice[1][3]

Note: The exact mean blood concentration was visually estimated from the provided graphical data in the source publication.

This data, while limited, suggests that this compound is absorbed into the systemic circulation following intraperitoneal administration. However, a complete pharmacokinetic profile including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2) has not yet been reported in the scientific literature.

II. Metabolism of this compound

The metabolism of this compound has been investigated through in vitro studies using human hepatocytes and rat liver microsomes. These studies have identified several phase I and phase II metabolites, providing critical information for identifying biomarkers of exposure.

Experimental Protocols: In Vitro Metabolism Studies
  • Human Hepatocytes (HHeps) Incubation:

    • (S)-ADB-4en-PINACA (5 µmol/L) was incubated with human hepatocytes (1 x 10^5 cells in 100 µl) for 0.5, 1, and 3 hours.[4]

    • The reaction was quenched with ice-cold acetonitrile.[4]

    • Metabolite identification was performed using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).[4]

  • Rat Liver Microsomes (RLM) and Zebrafish Model:

    • In another study, the metabolism of this compound was investigated using rat liver microsomes and a zebrafish model.[5]

    • Seventeen phase-I metabolites were identified and structurally characterized by liquid chromatography-high resolution mass spectrometry.[5]

Identified Metabolites and Metabolic Pathways

In vitro studies have revealed that this compound undergoes extensive metabolism through various pathways:[4][5]

  • Hydroxylation: Mono-hydroxylation occurs on both the N-pentenyl tail and the indazole ring.

  • Dihydrodiol Formation: The formation of a dihydrodiol on the pentenyl tail is a major metabolic pathway.[4][6][7]

  • Ketone Formation: Oxidation of the t-butyl moiety to form a ketone has been observed.

  • Amide Hydrolysis: Cleavage of the amide bond is another identified metabolic route.

  • N-dealkylation: Removal of the pentenyl chain.

  • Oxidation of the N-double-bond.

  • Glucuronidation: Phase II conjugation with glucuronic acid has also been detected.[5]

The most abundant metabolites identified in in vitro systems are a dihydrodiol metabolite formed on the tail moiety and a metabolite hydroxylated on the linked/head group, making them strong candidates for urinary biomarkers.[4][6][7][8]

Quantitative Data: In Vitro Metabolite Profile

While absolute quantification of metabolites in vivo is not yet available, in vitro studies provide a rank order of the most abundant metabolites based on their peak areas in chromatograms.

Metabolite ID (as per Kronstrand et al., 2022)BiotransformationRank (based on peak area)Recommended as BiomarkerReference
E3Dihydrodiol formed in the tail moiety1Yes (Urinary)[4][6][7]
E7Hydroxylation on the linked/head group2Yes (Urinary)[4][6][7]

III. Visualizations

Metabolic Pathways of this compound

ADB_4EN_PINACA_Metabolism parent This compound M1 Hydroxylation (Pentenyl Tail) parent->M1 Phase I M2 Hydroxylation (Indazole Ring) parent->M2 Phase I M3 Dihydrodiol Formation (Pentenyl Tail) parent->M3 Phase I M4 Ketone Formation (t-butyl) parent->M4 Phase I M5 Amide Hydrolysis parent->M5 Phase I M6 N-dealkylation parent->M6 Phase I M7 Glucuronidation M1->M7 Phase II M2->M7 Phase II further_metabolism Further Metabolism M3->further_metabolism M5->further_metabolism

Caption: Major metabolic pathways of this compound.

Experimental Workflow for In Vivo Mouse Pharmacokinetic Study

InVivo_Workflow start Start: Acclimatize C57BL/6 Mice admin Intraperitoneal Administration of this compound (0.02, 0.1, 0.5 mg/kg) start->admin behavior Assess Pharmacological Effects (Locomotor Activity, Body Temperature) admin->behavior blood Blood Sample Collection (30 min post-administration) admin->blood analysis Plasma Preparation and LC-MS/MS Analysis blood->analysis data Data Analysis: Blood Concentration Determination analysis->data

Caption: Workflow for the in vivo mouse study of this compound.

IV. Conclusion and Future Directions

The current body of research indicates that this compound is rapidly metabolized in the body, primarily through hydroxylation and dihydrodiol formation on its pentenyl tail. These metabolites, particularly the dihydrodiol, are promising biomarkers for detecting this compound consumption. The limited in vivo pharmacokinetic data in mice suggests systemic absorption after intraperitoneal administration.

However, a significant knowledge gap remains concerning the complete in vivo pharmacokinetic profile of this compound. Future research should prioritize comprehensive pharmacokinetic studies in relevant animal models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life. Furthermore, in vivo studies are needed to quantify the formation and elimination of its major metabolites in biological fluids. This information is critical for accurately interpreting toxicological findings, understanding the time-course of its pharmacological effects, and enhancing the capabilities of forensic laboratories in detecting its use.

References

An In-depth Technical Guide to the Analytical Reference Standard of ADB-4EN-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the global new psychoactive substances (NPS) market.[1][2] As an indazole-3-carboxamide derivative, it shares structural similarities with other potent synthetic cannabinoids.[3][4] This technical guide provides a comprehensive overview of the analytical reference standard for this compound, including its chemical properties, pharmacological profile, metabolism, and analytical methodologies for its detection and quantification. The information presented herein is intended to support researchers, forensic scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is characterized by an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl) group and a 1-(pent-4-en-1-yl) tail attached to an indazole core.[5][6][7][8] This structure contributes to its potent activity at cannabinoid receptors.

PropertyValueReference
IUPAC Name N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide[1]
Synonyms ADMB-4en-PINACA, ADB-PENINACA[9]
CAS Number 2659308-44-6[1]
Molecular Formula C₁₉H₂₆N₄O₂[1][10]
Molar Mass 342.443 g·mol⁻¹[1]
Solubility DMF: 12 mg/ml, DMSO: 12 mg/ml, Ethanol: 10 mg/ml, DMSO:PBS (pH 7.2) (1:8): 0.1 mg/ml[10]

Pharmacological Profile

This compound is a potent agonist of the cannabinoid receptor type 1 (CB1), exhibiting pharmacological effects characteristic of this class of compounds.[3][4][5] In vitro and in vivo studies have been conducted to determine its potency and efficacy.

In Vitro Pharmacology
ParameterValueAssayReference
EC₅₀ 11.6 nMCB1 Receptor Activation Assay[5][6][7][8]
Kᵢ (hCB1) 0.17 nMBinding Affinity Assay[3][11]
In Vivo Pharmacology (Mouse Model)
EffectMedian Effective Dose (ED₅₀)Reference
Locomotion Inhibition 0.03 - 0.77 mg/kg[3]
Hypothermia 0.03 - 0.77 mg/kg[3]
Analgesia 0.03 - 0.77 mg/kg[3]
Catalepsy 0.03 - 0.77 mg/kg[3]

The rank order of abuse potential has been suggested as 5F-ADB > MDMB-4en-PINACA > this compound > Δ⁹-THC.[3]

Metabolism

The metabolism of this compound has been investigated in vitro using human hepatocytes (HHeps) and in vivo in zebrafish and rat liver microsomes.[5][12] These studies have identified several phase I metabolites.

Key Metabolic Pathways:

  • Hydroxylation

  • N-dealkylation

  • Amide hydrolysis

  • Ketone formation

  • Oxidation of the N-double-bond

  • Dihydrodiol formation[12]

Recommended Biomarkers:

  • Urine: Dihydrodiol formed in the tail moiety (E3) and hydroxylation on the linked/head group (E7) are suggested as the most abundant in vitro metabolites and suitable urinary biomarkers.[5][6][7][8][11]

  • Blood: Further research is needed to establish definitive blood biomarkers, though parent drug and primary metabolites are likely targets.

Experimental Protocols

In Vitro Metabolism Study with Human Hepatocytes
  • Incubation: (S)-ADB-4en-PINACA (5 µmol/L) is incubated with human hepatocytes (HHeps) (1 x 10⁵ cells in 100 µl) in a total volume of 100 µl.[5]

  • Time Points: Incubations are carried out for 0.5, 1, and 3 hours.[5]

  • Quenching: The reaction is stopped by adding 100 µl of ice-cold acetonitrile (B52724).[5]

  • Analysis: Samples are analyzed by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) with an injection volume of 5 µl.[5]

  • Controls: Negative controls (HHeps without drug) and degradation controls (drug without HHeps) are included.[5]

Analytical Method for Detection in Hair
  • Sample Preparation: Twenty milligrams of hair are washed, dried, and cryo-ground into a powder.[13]

  • Extraction: The powdered hair is extracted with methanol.[13]

  • Instrumentation: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[13]

  • Chromatographic Separation: A Waters Acquity UPLC HSS T₃ column (100 mm × 2.1 mm, 1.8 µm) is used.[13]

  • Mobile Phase: A gradient elution is performed with mobile phase A (20 mmol/L ammonium (B1175870) acetate, 0.1% formic acid, and 5% acetonitrile in water) and mobile phase B (acetonitrile).[13]

  • Validation: The method is validated for selectivity, accuracy, precision, and linearity. The limit of detection (LOD) ranges from 0.5 to 5 pg/mg, and the lower limit of quantitation (LLOQ) is 1 to 10 pg/mg.[13]

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

G cluster_membrane Cell Membrane CB1_Receptor CB1 Receptor G_Protein G Protein (Gi/o) CB1_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits MAPK MAPK Pathway G_Protein->MAPK activates ADB_4EN_PINACA This compound ADB_4EN_PINACA->CB1_Receptor binds and activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Cellular_Effects Cellular Effects (e.g., altered neurotransmission) cAMP->Cellular_Effects MAPK->Cellular_Effects

Caption: Agonist binding of this compound to the CB1 receptor and downstream signaling.

Experimental Workflow for this compound Analysis

G Sample Biological Sample (e.g., Hair, Blood, Urine) Preparation Sample Preparation (e.g., Extraction, Clean-up) Sample->Preparation Chromatography Chromatographic Separation (UPLC/GC) Preparation->Chromatography Ionization Ionization (e.g., ESI) Chromatography->Ionization Mass_Analysis Mass Analysis (MS/MS, QTOF) Ionization->Mass_Analysis Data Data Acquisition & Processing Mass_Analysis->Data Identification Identification & Quantification Data->Identification

Caption: General workflow for the analysis of this compound in biological matrices.

Legal Status

In the United States, the Drug Enforcement Administration (DEA) has temporarily placed this compound into Schedule I status as of December 12, 2023.[1] Users should verify the current legal status of this compound in their respective jurisdictions.

Conclusion

This compound is a potent synthetic cannabinoid with a significant potential for abuse and adverse health effects.[3] The information provided in this technical guide, including its physicochemical properties, pharmacological data, metabolic pathways, and analytical methods, serves as a crucial resource for the scientific and forensic communities. The continued monitoring and research of emerging synthetic cannabinoids like this compound are essential for public health and safety.

References

Metabolic Profile of ADB-4EN-PINACA in Human Hepatocytes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the known metabolites of ADB-4EN-PINACA, a synthetic cannabinoid receptor agonist, when studied in human hepatocytes. Understanding the metabolic fate of such compounds is critical for forensic toxicology, clinical diagnostics, and the development of effective public health responses. This document summarizes the identified metabolites, presents detailed experimental protocols used for their discovery, and illustrates the core metabolic pathways and workflows.

Identified Metabolites of this compound

Incubation of this compound with cryopreserved pooled primary human hepatocytes has led to the identification of 11 distinct metabolites.[1][2][3][4][5] The primary biotransformations observed include hydroxylation and the formation of a dihydrodiol.[1][2][3][4] These metabolic changes occur on different parts of the parent molecule, including the pentenyl tail and the adamantyl head group.

Of the metabolites identified, two have been noted as the most abundant in these in vitro studies, making them crucial candidates for biomarkers in human samples.[1][2][3][4][5]

Data Presentation: Summary of Known Metabolites

The following table structures the key metabolites identified in human hepatocyte models, with a focus on their relative abundance.

Metabolite IDBiotransformationLocation of ModificationRelative AbundanceProposed Use
E3 Dihydrodiol FormationPentenyl Tail MoietyMost AbundantUrinary Biomarker
E7 MonohydroxylationLinked/Head GroupMost AbundantUrinary Biomarker
OtherVariousNot SpecifiedDetectedFurther Investigation

Note: The designations E3 and E7 are as reported in the primary literature. "Other" refers to the remaining 9 metabolites identified whose specific structures and relative abundances were not detailed in the provided search results.

Metabolic Pathway of this compound

The metabolism of this compound in human hepatocytes primarily follows two major pathways: oxidation of the terminal double bond in the pentenyl tail to form a dihydrodiol, and hydroxylation on the head group of the molecule. These reactions are characteristic of Phase I metabolism, aimed at increasing the polarity of the xenobiotic to facilitate its excretion.

ADB_4EN_PINACA_Metabolism parent This compound metabolite_E3 Metabolite E3 (Dihydrodiol) parent->metabolite_E3 Dihydrodiol Formation (on pentenyl tail) metabolite_E7 Metabolite E7 (Hydroxylation) parent->metabolite_E7 Hydroxylation (on linked/head group) other_metabolites Other Phase I Metabolites (9) parent->other_metabolites Other Biotransformations Experimental_Workflow prep Preparation of Human Hepatocytes (1x10^5 cells) incubation Incubation with 5 µM This compound (0.5, 1, and 3 hours) prep->incubation quenching Reaction Quenching (Ice-cold Acetonitrile) incubation->quenching analysis LC-QTOF-MS Analysis (5 µL injection) quenching->analysis identification Metabolite Identification and Data Processing analysis->identification

References

Unraveling the Metabolism of ADB-4EN-PINACA: Identification of the N-(4,5-dihydroxypentyl) Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a prominent and rapidly evolving class. ADB-4EN-PINACA, a potent indazole-3-carboxamide based SCRA, has been identified in forensic casework, necessitating a thorough understanding of its metabolic fate for accurate identification in biological matrices. This technical guide provides an in-depth overview of the identification and characterization of a key metabolite of this compound, the N-(4,5-dihydroxypentyl) metabolite. This dihydrodiol metabolite, formed on the N-pentenyl tail of the parent compound, has been highlighted as a crucial biomarker for confirming this compound consumption.[1][2][3][4][5] This document details the metabolic pathways, experimental protocols for its identification, and quantitative data reported in scientific literature, tailored for researchers, scientists, and drug development professionals.

Metabolic Pathway of this compound

The metabolism of this compound primarily involves phase I reactions, including hydroxylation and dihydrodiol formation.[5][6] The N-(4,5-dihydroxypentyl) metabolite is a product of the oxidation of the terminal double bond on the pentenyl tail. This biotransformation is a significant metabolic route for this compound.[5]

ADB_4EN_PINACA_Metabolism cluster_0 Metabolic Pathway of this compound parent This compound metabolite N-(4,5-dihydroxypentyl) metabolite (Dihydrodiol) parent->metabolite Oxidation of pentenyl tail other_metabolites Other Metabolites (e.g., Monohydroxylation) parent->other_metabolites Hydroxylation, etc. experimental_workflow cluster_workflow In Vitro Metabolism Workflow start Start: This compound (5 µmol/L) incubation Incubation with Human Hepatocytes (HHeps) (0.5, 1, and 3 hours) start->incubation quenching Reaction Quenching (Ice-cold acetonitrile) incubation->quenching analysis LC-QTOF-MS Analysis quenching->analysis identification Metabolite Identification (Data Analysis Software) analysis->identification

References

The Cannabimimetic Profile of ADB-4EN-pinaca: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: ADB-4EN-pinaca is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. First identified in early 2021, it has emerged as a compound of interest due to its potent activity at cannabinoid receptors.[1][2] This technical guide provides an in-depth overview of the cannabimimetic effects of this compound observed in animal models, offering a consolidated resource for researchers, scientists, and drug development professionals. The document details its in vitro and in vivo pharmacology, presents quantitative data in structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound demonstrates high affinity and potent agonism at the human cannabinoid type 1 (CB1) receptor, which is primarily responsible for the psychoactive effects of cannabinoids.[3] Its activity has been characterized through various in vitro assays, which consistently show it to be a highly potent agonist, in some cases comparable to or exceeding other potent SCRAs like MDMB-4en-PINACA.[3][4][5][6][7][8]

Quantitative In Vitro Data

The following table summarizes the key binding affinity and functional activity parameters for this compound at the human CB1 receptor from multiple studies.

Assay TypeParameterValueComparator CompoundComparator ValueReference
Radioligand BindingKi (hCB1)0.17 nMMDMB-4en-PINACA0.28 nM[3][9]
β-Arrestin 2 RecruitmentEC503.43 nMMDMB-4en-PINACA1.88 nM[3][9]
β-Arrestin 2 RecruitmentEmax261%JWH-018100%[9]
mini-Gαi AssayEC501.45 nMMDMB-4en-PINACA0.993 nM[3]
[35S]-GTPγS AssayEC501.58 nMMDMB-4en-PINACA0.680 nM[3]
AequoZen (Ca2+) AssayEC5011.6 nMMDMB-4en-PINACA4.3 nM[4][5][6][7][8]
Experimental Protocols: In Vitro Assays

1. Radioligand Binding Assay (for Ki Determination):

  • Objective: To determine the binding affinity of this compound for the CB1 receptor.

  • Methodology:

    • Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared.

    • Competition Binding: A constant concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of increasing concentrations of this compound.

    • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

    • Analysis: The data are fitted to a one-site competition binding model to calculate the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

2. β-Arrestin 2 Recruitment Assay (for G-protein Independent Signaling):

  • Objective: To measure the potency and efficacy of this compound in recruiting β-arrestin 2 to the CB1 receptor, a key step in receptor desensitization and G-protein-independent signaling.

  • Methodology:

    • Cell Line: A cell line (e.g., U2OS) co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme fragment) is used.

    • Treatment: Cells are treated with varying concentrations of this compound.

    • Recruitment & Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin 2. This proximity of the fusion proteins allows the reporter enzyme to become active, generating a detectable signal (e.g., chemiluminescence).

    • Measurement: The signal is measured using a luminometer.

    • Analysis: The concentration-response data are plotted to determine the EC50 (potency) and Emax (efficacy) relative to a reference agonist.

3. [35S]-GTPγS Binding Assay (for G-protein Activation):

  • Objective: To directly measure the activation of G-proteins coupled to the CB1 receptor.

  • Methodology:

    • Preparation: Membranes from cells expressing the CB1 receptor are used.

    • Incubation: Membranes are incubated with a fixed concentration of [35S]-GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of this compound.

    • Activation & Binding: Agonist activation of the CB1 receptor promotes the exchange of GDP for GTP on the Gα subunit. The [35S]-GTPγS binds to the activated Gα subunit.

    • Separation & Quantification: The reaction is terminated, and bound [35S]-GTPγS is separated from unbound via filtration. The radioactivity is then quantified.

    • Analysis: The amount of bound [35S]-GTPγS is plotted against the drug concentration to generate a dose-response curve, from which EC50 and Emax are derived.

In Vivo Pharmacology: Cannabimimetic Effects in Animal Models

In animal models, typically mice, this compound produces a characteristic suite of behavioral and physiological effects consistent with potent CB1 receptor agonism. These effects are often evaluated using the "cannabinoid tetrad" assay, which measures locomotor activity, body temperature, nociception, and catalepsy.[3][10]

Quantitative In Vivo Data: The Cannabinoid Tetrad and Other Effects

The following table summarizes the in vivo effects of this compound administered intraperitoneally (i.p.) in mice, with comparisons to other cannabinoids.

TestEffect MeasuredThis compound Dose (mg/kg, i.p.)Comparator Compound & Dose (mg/kg, i.p.)Animal ModelReference
Open FieldLocomotor SuppressionSignificant at 0.3 - 3 mg/kgMDMB-4en-PINACA: 0.1 - 1 mg/kgMice[3]
Open FieldLocomotor SuppressionSignificant at 0.5 mg/kgMDMB-4en-PINACA: 0.1, 0.5 mg/kgC57BL/6 Mice[9][11]
Rectal ProbeHypothermiaSignificant at 0.3 - 3 mg/kgMDMB-4en-PINACA: 0.1 - 1 mg/kgMice[3]
Rectal ProbeHypothermiaSignificant at 0.1, 0.5 mg/kgMDMB-4en-PINACA: 0.1, 0.5 mg/kgC57BL/6 Mice[9][11]
Tail FlickAnalgesiaSignificant at 0.3 - 3 mg/kgMDMB-4en-PINACA: 0.1 - 1 mg/kgMice[3]
Hot PlateAnalgesiaNo effect at 0.1 mg/kgMDMB-4en-PINACA: Significant effect at 0.1 mg/kgC57BL/6 Mice[9][11]
Bar TestCatalepsySignificant at 0.3 - 3 mg/kgMDMB-4en-PINACA: 0.1 - 1 mg/kgMice[3]
Conditioned Place PreferencePlace Preference (Rewarding)0.1 mg/kgMDMB-4en-PINACA: 0.03 mg/kgMice[3]
Conditioned Place PreferencePlace Aversion1 mg/kgMDMB-4en-PINACA: 1 mg/kgMice[3]
Precipitated WithdrawalHead Twitches, Paw TremorsYes (following chronic administration)Δ⁹-THC: YesMice[3][10]

Note: The effects of this compound are dose-dependent and can be blocked by a CB1 receptor antagonist like AM251 or rimonabant, confirming their CB1-mediated mechanism.[10][11]

Experimental Protocols: In Vivo Assays

1. Cannabinoid Tetrad Assay:

  • Objective: To assess the primary, centrally-mediated effects of this compound.

  • Animals: Adult male mice (e.g., C57BL/6 or NIH Swiss), weighing 20-25g.[9] Animals are habituated to the testing environment before experiments.

  • Drug Administration: this compound is typically dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) injection.

  • Methodology:

    • Locomotor Activity (Open Field Test):

      • Apparatus: A square arena (e.g., 40x40x40 cm) equipped with infrared beams or video tracking software.

      • Procedure: Immediately after injection, mice are placed in the center of the arena, and their movement (total distance traveled, rearing, etc.) is recorded for a set period (e.g., 30-60 minutes). A significant reduction in distance traveled indicates hypolocomotion.[9]

    • Hypothermia (Rectal Temperature):

      • Apparatus: A digital thermometer with a flexible rectal probe.

      • Procedure: Baseline rectal temperature is measured before drug administration. Following injection, temperature is measured at fixed time points (e.g., 30, 60, 90, 120 minutes) to determine the maximal temperature drop.[9]

    • Analgesia (Hot Plate Test):

      • Apparatus: A metal plate maintained at a constant noxious temperature (e.g., 55°C).

      • Procedure: The mouse is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A significant increase in latency compared to vehicle-treated animals indicates analgesia. A cut-off time is used to prevent tissue damage.[9]

    • Catalepsy (Bar Test):

      • Apparatus: A horizontal metal bar elevated a few centimeters above the surface.

      • Procedure: The mouse's forepaws are placed on the bar. The time the mouse remains immobile in this position is measured. Catalepsy is defined as remaining motionless for a predetermined duration (e.g., >20 seconds).

2. Conditioned Place Preference (CPP):

  • Objective: To evaluate the rewarding or aversive properties of this compound.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Methodology:

    • Pre-Conditioning Phase: Mice are allowed to freely explore both chambers, and the time spent in each is recorded to establish any baseline preference.

    • Conditioning Phase (several days): Mice receive an injection of this compound and are confined to one chamber. On alternate days, they receive a vehicle injection and are confined to the other chamber.

    • Post-Conditioning (Test) Phase: Mice are again allowed to freely explore both chambers (without any drug injection), and the time spent in the drug-paired chamber is compared to the pre-conditioning baseline. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect (preference), while a significant decrease indicates an aversive effect.[3]

Signaling Pathways and Experimental Workflows

The cannabimimetic effects of this compound are initiated by its binding to the CB1 receptor, which triggers downstream intracellular signaling cascades.

CB1 Receptor G-Protein Dependent Signaling

This compound acts as a potent agonist, activating the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately altering neuronal excitability.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein (Gi/o) CB1R CB1 Receptor G_alpha Gαi/o CB1R->G_alpha Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts G_alpha->AC Inhibits G_beta_gamma Gβγ ADB4EN This compound ADB4EN->CB1R Binds ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Response Altered Neuronal Excitability PKA->Response

Caption: Canonical G-protein signaling pathway activated by this compound at the CB1 receptor.

CB1 Receptor β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding can lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades.

B_Arrestin_Signaling cluster_membrane Cell Membrane CB1R_P Phosphorylated CB1 Receptor B_Arrestin β-Arrestin CB1R_P->B_Arrestin Recruits ADB4EN This compound ADB4EN->CB1R_P Binds & Activates GRK GRK GRK->CB1R_P Phosphorylates MAPK MAPK Signaling B_Arrestin->MAPK Scaffolds Internalization Receptor Internalization B_Arrestin->Internalization Mediates Tetrad_Workflow cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_tests Behavioral Testing (Sequential) Habituation Animal Acclimation & Habituation to Room Baseline Baseline Measurements (e.g., Rectal Temp) Habituation->Baseline Injection Drug Administration (this compound or Vehicle, i.p.) Baseline->Injection Locomotion 1. Locomotor Activity (e.g., 0-30 min post-injection) Injection->Locomotion Hypothermia_Test 2. Hypothermia (e.g., 30 min post-injection) Locomotion->Hypothermia_Test Catalepsy_Test 3. Catalepsy (e.g., 45 min post-injection) Hypothermia_Test->Catalepsy_Test Analgesia_Test 4. Analgesia (e.g., 60 min post-injection) Catalepsy_Test->Analgesia_Test Data Data Analysis (Comparison to Vehicle Group) Analgesia_Test->Data

References

ADB-4EN-pinaca: A Technical Guide to its DEA Schedule I Regulatory Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

This technical guide provides a comprehensive overview of the scientific data and regulatory framework surrounding the temporary placement of ADB-4EN-pinaca, a synthetic cannabinoid, into Schedule I of the Controlled Substances Act (CSA) by the U.S. Drug Enforcement Administration (DEA). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological profile, analytical methods, and the legal basis for the scheduling of this compound.

Introduction to this compound

This compound (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the illicit drug market. Structurally related to other potent indazole-3-carboxamide synthetic cannabinoids, it has been identified in seized drug materials and implicated in adverse health events. As a potent agonist of the cannabinoid type 1 (CB1) receptor, this compound mimics the effects of THC, the primary psychoactive component of cannabis, though often with greater potency and a more severe and unpredictable adverse effect profile.

DEA Regulatory Status

The DEA, citing an "imminent hazard to public safety," issued a temporary order to place this compound and five other synthetic cannabinoids into Schedule I of the Controlled Substances Act.[1][2] This temporary scheduling order took effect on December 12, 2023, and is set to remain in place until December 12, 2025.[1][2][3] This action imposes the most stringent regulatory controls on the manufacture, distribution, importation, exportation, research, and possession of this compound.[1]

The temporary scheduling of a substance is an expedited process that allows the DEA to address emerging public health threats. The decision to temporarily place a substance in Schedule I is based on a three-factor analysis that considers:

  • Its history and current pattern of abuse.

  • The scope, duration, and significance of abuse.

  • The risk it poses to public health.

For a substance to be placed in Schedule I, the DEA must find that it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, demonstrating its high affinity and potency at the human CB1 receptor.

Table 1: CB1 Receptor Binding Affinity of this compound

CompoundKi (nM) at human CB1 ReceptorReference
This compound0.17[4]

Table 2: In Vitro Functional Activity of this compound at the Human CB1 Receptor

Assay TypeParameterValue (nM)Emax (%)Reference
β-Arrestin 2 RecruitmentEC503.43261[3]
mini-Gαi AssayEC501.45-[4]
[35S]-GTPγS Binding AssayEC501.58-[4]
Nanoluciferase Complementation Reporter AssayEC5011.6-[1]

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by a drug.

Experimental Protocols

In Vitro CB1 Receptor Binding and Functional Assays

Competitive radioligand binding assays are performed using membranes prepared from cells stably expressing the human CB1 receptor. The assay typically involves the incubation of the cell membranes with a known radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) in the presence of varying concentrations of the test compound (this compound). Following incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the recruitment of the signaling protein β-arrestin 2 to the activated CB1 receptor, a key step in receptor desensitization and internalization. The assay is often performed using a cell line co-expressing the human CB1 receptor and a tagged β-arrestin 2. Upon agonist binding to the receptor, the tagged β-arrestin 2 is recruited, and the resulting signal (e.g., luminescence or fluorescence) is measured. Dose-response curves are generated to determine the EC50 and Emax values for the test compound.

This functional assay measures the activation of G-proteins coupled to the CB1 receptor. In the presence of a CB1 receptor agonist, the Gαi/o subunit exchanges GDP for the non-hydrolyzable GTP analog, [35S]-GTPγS. Cell membranes expressing the human CB1 receptor are incubated with varying concentrations of the test compound in the presence of GDP and [35S]-GTPγS. The amount of bound [35S]-GTPγS is quantified by liquid scintillation counting. Dose-response curves are used to determine the EC50 and Emax values.

Analytical Identification of this compound
  • Sample Preparation: Samples are typically extracted using an acid/base liquid-liquid extraction procedure.

  • Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent is commonly used.

  • Column: A Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) or similar is employed.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 60°C held for 0.5 minutes, followed by a ramp of 35°C/min to 340°C, held for 6.5 minutes.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is used, with a mass scan range of 40-550 m/z.[5]

  • Instrumentation: An Agilent 6545XT AdvanceBio LC/QTOF or a similar high-resolution mass spectrometer.

  • Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) or equivalent.

  • Mobile Phase: A gradient elution with a mobile phase consisting of ammonium (B1175870) formate (B1220265) in water (A) and ammonium formate in methanol (B129727) (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. The instrument is operated in MS and MS/MS modes to obtain accurate mass measurements and fragmentation patterns for confident identification.[5]

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

This compound Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi/o Gαi/o CB1R->Gi/o Activates β-Arrestin β-Arrestin 2 CB1R->β-Arrestin Recruits AC Adenylyl Cyclase Gi/o->AC Inhibits cAMP cAMP AC->cAMP Decreased production Receptor Internalization Receptor Internalization β-Arrestin->Receptor Internalization This compound This compound This compound->CB1R Binds and Activates

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Workflow for Forensic Identification of this compound

Forensic Identification Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_review Data Review and Confirmation Sample Seized Material/ Biological Sample Extraction Acid/Base Liquid-Liquid Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS LCQTOFMS LC-QTOF-MS Analysis Extraction->LCQTOFMS Data_Analysis Mass Spectral Library Comparison & Accurate Mass Measurement GCMS->Data_Analysis LCQTOFMS->Data_Analysis Confirmation Comparison with Reference Standard Data_Analysis->Confirmation Report Positive Identification of this compound Confirmation->Report

Caption: Experimental workflow for the forensic identification of this compound.

Logical Relationship of the DEA's Temporary Scheduling Process

DEA Temporary Scheduling Process Threat Identification of Imminent Hazard to Public Safety DEA_Initiation DEA Initiates Temporary Scheduling Procedure Threat->DEA_Initiation HHS_Notification DEA Notifies Department of Health and Human Services (HHS) DEA_Initiation->HHS_Notification Three_Factor DEA Conducts Three-Factor Analysis DEA_Initiation->Three_Factor Federal_Register Notice of Intent Published in the Federal Register HHS_Notification->Federal_Register Factor4 Factor 4: History and Current Pattern of Abuse Three_Factor->Factor4 Factor5 Factor 5: Scope, Duration, and Significance of Abuse Three_Factor->Factor5 Factor6 Factor 6: Risk to Public Health Three_Factor->Factor6 Three_Factor->Federal_Register Temporary_Order Issuance of Temporary Scheduling Order (Schedule I) Federal_Register->Temporary_Order

Caption: Logical relationship of the DEA's temporary scheduling process.

Conclusion

The temporary placement of this compound into Schedule I of the Controlled Substances Act reflects the DEA's response to the public health risks posed by this potent synthetic cannabinoid. The scientific evidence demonstrates that this compound is a high-affinity, high-potency agonist of the CB1 receptor, consistent with a high potential for abuse. This technical guide provides a summary of the available pharmacological data, analytical methodologies, and the regulatory process underlying its current legal status. Researchers and drug development professionals should be aware of the stringent controls placed on this substance and conduct any research in accordance with all applicable federal regulations.

References

Methodological & Application

Application Note: Identification of ADB-4EN-PINACA in Seized Materials using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the identification and confirmation of ADB-4EN-PINACA, a potent synthetic cannabinoid, in seized materials. The methodology utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a reliable and widely used technique in forensic laboratories. The protocol covers sample preparation, instrumentation, data analysis, and method validation considerations. The inclusion of a structured data table and a clear experimental workflow diagram aims to facilitate the adoption of this method in analytical laboratories.

Introduction

This compound is a synthetic cannabinoid receptor agonist that has emerged as a novel psychoactive substance (NPS) in recent years.[1][2] Like other synthetic cannabinoids, it mimics the effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often with greater potency and a higher risk of adverse health effects.[1] The rapid identification of such substances in seized materials is crucial for law enforcement, public health, and forensic toxicology. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and sensitive analytical technique well-suited for the identification of synthetic cannabinoids in complex matrices.[3] This document outlines a comprehensive GC-MS method for the unambiguous identification of this compound.

Experimental Protocol

Materials and Reagents
  • Reference standard of this compound (e.g., from Cayman Chemical or other certified reference material provider)[1]

  • Methanol (HPLC grade or higher)

  • Internal Standard (IS), e.g., Granisetron hydrochloride or other suitable non-interfering compound[4]

  • Vortex mixer

  • Centrifuge

  • GC-MS system with an autosampler

Sample Preparation

A generalized extraction approach is necessary due to the variety of functional groups present in synthetic cannabinoids and the diverse nature of seized materials (e.g., herbal mixtures, powders, liquids).[5]

  • Homogenization: For herbal materials, grind the sample to a fine powder to ensure homogeneity. A common technique involves grinding approximately 500 mg of the material between two sheets of coarse-grit sandpaper.[5]

  • Solvent Extraction:

    • Accurately weigh approximately 10-20 mg of the homogenized sample into a clean centrifuge tube.

    • Add 1 mL of methanol.

    • Vortex the mixture for 2 minutes to ensure thorough extraction.

    • Centrifuge the sample at 3000 rpm for 5 minutes to pellet any solid material.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis. For quantitative analysis, an internal standard should be added at this stage.

GC-MS Instrumentation and Conditions

The following parameters are based on a validated method for the analysis of this compound and can be adapted for other similar GC-MS systems.[1]

ParameterSetting
Gas Chromatograph
ColumnZebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or similar mid-polarity column[1]
Carrier GasHelium[1]
Flow Rate1 mL/min (Constant Flow)[1]
Injection Port Temp.265 °C[1]
Injection ModeSplitless[1]
Injection Volume1 µL[1]
Oven ProgramInitial temperature 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min[1]
Mass Spectrometer
Transfer Line Temp.300 °C[1]
Ion Source Temp.230 °C[1]
Quadrupole Temp.150 °C[1]
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-550 m/z[1]
Solvent Delay3 min
Data Analysis and Identification

The identification of this compound is based on a comparison of the retention time and the mass spectrum of the analyte in the seized material with that of a certified reference standard. The mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification. The presence of a molecular ion may be limited with electron ionization, which often causes extensive fragmentation.[4]

Quantitative Data Summary

The following table summarizes key analytical parameters for the identification of this compound using the described GC-MS method. These values should be verified and established during in-house method validation.

ParameterValueReference
Retention Time (RT)Approximately 7.99 min[1]
Characteristic Mass Fragments (m/z)
Base PeakTo be determined from reference standard spectrum
Other significant fragmentsTo be determined from reference standard spectrum
Limit of Detection (LOD)Method dependent, can be in the low ng/mL range[3][6]
Limit of Quantification (LOQ)Method dependent, can be in the low ng/mL range[6]

Experimental Workflow

GCMS_Workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis GC-MS Analysis cluster_post_analysis Data Interpretation & Reporting Sample_Receipt Sample Receipt Homogenization Homogenization (if solid) Sample_Receipt->Homogenization Extraction Solvent Extraction (Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer GCMS_Injection GC-MS Injection Transfer->GCMS_Injection Data_Acquisition Data Acquisition (Scan Mode) GCMS_Injection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing ID_Confirmation Identification Confirmation (RT & Mass Spectrum) Data_Processing->ID_Confirmation Final_Report Final Report ID_Confirmation->Final_Report

Caption: Experimental workflow for the GC-MS identification of this compound in seized materials.

Method Validation

For routine forensic casework, the described method should be fully validated according to international guidelines (e.g., SWGDRUG recommendations). Key validation parameters include:

  • Selectivity: The ability of the method to differentiate the analyte from other substances. This is assessed by analyzing a variety of matrices and potential interferents.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[7]

Discussion

The GC-MS method outlined provides a reliable approach for the identification of this compound in seized materials. The sample preparation is straightforward, and the instrumental analysis is based on established parameters. It is important to note that thermal degradation of some synthetic cannabinoids can occur in the GC inlet.[3] Therefore, the use of a deactivated inlet liner and regular maintenance is recommended to ensure reproducible results. The comparison of both retention time and the full mass spectrum with a certified reference standard is essential for confident identification. For novel or unknown substances, further structural elucidation using techniques like high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy may be necessary.

Conclusion

This application note details a robust and reliable GC-MS method for the identification of the synthetic cannabinoid this compound in seized materials. The provided protocol, including sample preparation, instrument conditions, and data analysis guidelines, serves as a valuable resource for forensic and analytical laboratories. Adherence to proper method validation procedures will ensure the accuracy and defensibility of the analytical results.

References

Application Note: Quantification of ADB-4EN-PINACA in Hair by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the synthetic cannabinoid ADB-4EN-PINACA in human hair. The protocol provides a comprehensive workflow from sample preparation to data analysis, intended for use by researchers, scientists, and drug development professionals in forensic and clinical settings. The described method is validated for its selectivity, linearity, accuracy, and precision.

Introduction

This compound is a potent synthetic cannabinoid that has been identified in forensic cases. Hair analysis offers a non-invasive method for detecting past drug exposure over a long window of detection. This document outlines a detailed protocol for the extraction and quantification of this compound from hair samples using LC-MS/MS, a highly selective and sensitive analytical technique.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., this compound-d5)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Water (deionized or Milli-Q)

  • Detergent solution

  • Acetone (B3395972)

  • Drug-free human hair

Experimental Protocols

Sample Preparation

A critical step in hair analysis is the decontamination and extraction of the analyte from the hair matrix.

  • Decontamination: Wash 20-50 mg of hair sequentially with a detergent solution, followed by water and then acetone to remove external contaminants.[1] Allow the hair to dry completely at room temperature.

  • Pulverization: Cut the decontaminated hair into small segments (approximately 2 mm).[1] For enhanced extraction efficiency, cryogenically grind the hair into a fine powder.[1][2][3]

  • Extraction:

    • To the pulverized hair sample, add 1 mL of methanol and the internal standard.[1]

    • Vortex the mixture thoroughly.

    • Centrifuge the sample to pellet the hair debris.[1]

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase.[1]

G Experimental Workflow for this compound Hair Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Hair Sample Collection Decontamination Decontamination (Detergent, Water, Acetone) SampleCollection->Decontamination Wash Pulverization Pulverization (Cryogenic Grinding) Decontamination->Pulverization Dry & Grind Extraction Extraction with Methanol & IS Pulverization->Extraction Add Solvent & IS Evaporation Evaporation to Dryness Extraction->Evaporation Separate Supernatant Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting G Sample Preparation Logical Flow Start Start: Hair Sample Wash Wash with Detergent, Water, Acetone Start->Wash Dry Air Dry Wash->Dry Grind Cryogenic Grinding Dry->Grind Add_Solvent Add Methanol + Internal Standard Grind->Add_Solvent Vortex Vortex Mix Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Separate Collect Supernatant Centrifuge->Separate Evaporate Evaporate to Dryness Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Ready for LC-MS/MS Reconstitute->End

References

Application Note: Analysis of ADB-4EN-pinaca and its Metabolites by LC-QTOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and analysis of ADB-4EN-pinaca, a potent synthetic cannabinoid, and its metabolites using Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The described methodology is crucial for forensic toxicology laboratories, clinical research, and drug metabolism studies to accurately identify the intake of this substance. The protocol covers sample preparation from biological matrices, instrumental analysis, and data processing. The primary metabolic transformations of this compound include hydroxylation and dihydrodiol formation.[1][2][3][4][5][6] This note also presents a summary of identified metabolites and suggests potential biomarkers for this compound consumption.[1][2][4][6]

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been detected in forensic casework.[1][2][4][6] Understanding its metabolic fate is essential for developing reliable analytical methods to detect its use and for interpreting toxicological findings. In vitro studies using human hepatocytes have been instrumental in identifying the major biotransformations of this compound.[1][2][4][6] The primary metabolic pathways involve hydroxylation on the indazole ring and N-pentenyl tail, as well as the formation of a dihydrodiol on the pentenyl tail.[1][3][5] This application note outlines a robust LC-QTOF-MS method for the separation and identification of this compound and its key metabolites.

Experimental Protocols

Sample Preparation

This protocol is adapted from the methodology described by Kronstrand et al. (2022).[1]

  • Incubation:

    • Prepare a solution of this compound (e.g., 5 µmol/L).

    • Incubate the this compound solution with pooled human hepatocytes (HHeps) at a concentration of 1 x 10^5 cells in 100 µL.

    • Incubations are typically carried out for various durations (e.g., 0.5, 1, and 3 hours) to monitor metabolite formation over time.[1]

    • Include negative controls (HHeps without the drug) and degradation controls (drug without HHeps) for each time point.[1]

  • Quenching:

    • Stop the incubation reaction by adding an equal volume (100 µL) of ice-cold acetonitrile.[1]

  • Centrifugation:

    • Vortex the mixture and centrifuge to precipitate proteins.

  • Supernatant Collection:

    • Transfer the supernatant to an autosampler vial for LC-QTOF-MS analysis.

This is a general protocol for extraction from biological samples.

  • Sample Pre-treatment:

    • To 250 µL of blood or urine, add 250 µL of 1 mol/L sodium acetate (B1210297) buffer (pH 5).[1]

    • Add an appropriate internal standard solution.[1]

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of diethyl ether and mix for 10 minutes.[1]

    • Centrifuge the samples for 10 minutes at 5,000 rpm.[1]

    • Freeze the samples at -80°C for 15 minutes to separate the organic layer.[1]

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of methanol.[1]

    • The sample is now ready for injection into the LC-QTOF-MS system.[1]

LC-QTOF-MS Analysis

The following instrumental parameters are a composite of methodologies reported for the analysis of synthetic cannabinoids and their metabolites.[1][7]

  • Liquid Chromatography System: Agilent 1290 Infinity UHPLC system or equivalent.[1][7]

  • Column: Acquity HSS T3 column (150 mm x 2.1 mm, 1.8 µm) with a VanGuard pre-column.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient:

    • 0-0.6 min: 1% B

    • 0.6-0.7 min: 1-20% B

    • 0.7-13 min: 20-85% B

    • 13-15 min: 85-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-1% B

    • 18.1-19 min: 1% B[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 60°C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry System: Agilent 6550 iFunnel QTOF mass spectrometer or equivalent.[1][7]

  • Ionization Source: Dual Agilent Jet Stream electrospray ionization (ESI), positive mode.[1]

  • Data Acquisition: Full-scan TOF-MS and information-dependent acquisition MS/MS.

  • Scan Range: 100-510 Da.[8]

Data Analysis
  • Utilize qualitative analysis software (e.g., Agilent MassHunter Qualitative Analysis) to process the acquired data.[1]

  • Identify metabolites using the "Find by Formula" function with a mass error tolerance of <10 ppm.[1]

  • Confirm the identity of metabolites by comparing their retention times and fragmentation patterns with those of the parent drug and known metabolic pathways.

Data Presentation

Metabolites of this compound

The following table summarizes the major metabolites of this compound identified in in vitro studies with human hepatocytes.[1][6] The ranking is based on the peak area observed in these studies.

Metabolite IDBiotransformationChemical FormulaRetention Time (min)
E3Dihydrodiol formation (on pentenyl tail)C21H30N4O4-
E7Hydroxylation (on linked/head group)C21H30N4O3-
-HydroxylationC21H30N4O3-
-Ketone formation--
-N-dealkylation--
-Amide hydrolysis--

Retention times are instrument-dependent and should be determined experimentally.

Metabolites E3 (dihydrodiol formed in the tail moiety) and E7 (hydroxylation on the linked/head group) have been identified as the most abundant metabolites in vitro and are suggested as potential urinary biomarkers for this compound exposure.[1][2][4][6]

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic transformations of this compound.

ADB_4EN_pinaca_Metabolism Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism parent This compound M1 Hydroxylation (Indazole Ring) parent->M1 CYP450 M2 Hydroxylation (N-pentenyl Tail) parent->M2 CYP450 M3 Dihydrodiol Formation (N-pentenyl Tail) parent->M3 CYP450 M4 Amide Hydrolysis parent->M4 Amidase M5 Ketone Formation parent->M5 CYP450

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow

This diagram outlines the analytical workflow for the identification of this compound and its metabolites.

Experimental_Workflow LC-QTOF-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological Sample\n(Urine, Blood, Hepatocytes) Biological Sample (Urine, Blood, Hepatocytes) Extraction / Protein Precipitation Extraction / Protein Precipitation Biological Sample\n(Urine, Blood, Hepatocytes)->Extraction / Protein Precipitation Reconstitution Reconstitution Extraction / Protein Precipitation->Reconstitution LC-QTOF-MS LC-QTOF-MS Reconstitution->LC-QTOF-MS Metabolite Identification Metabolite Identification LC-QTOF-MS->Metabolite Identification Data Reporting Data Reporting Metabolite Identification->Data Reporting

Caption: Analytical workflow for this compound and its metabolites.

Conclusion

The LC-QTOF-MS method detailed in this application note provides a reliable and sensitive approach for the identification of this compound and its major metabolites. The protocol is suitable for use in forensic toxicology and clinical research settings. The identification of key metabolites, such as the dihydrodiol and hydroxylated species, can serve as crucial biomarkers to confirm the ingestion of this compound, even when the parent compound is no longer detectable.

References

Utilizing ADB-4EN-pinaca-d4 as an Internal Standard for the Quantitative Analysis of ADB-4EN-pinaca by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, presents a continuous challenge for forensic and clinical laboratories. ADB-4EN-pinaca is a potent indazole-based synthetic cannabinoid that has been identified in seized materials and biological samples. Accurate and reliable quantification of this compound is crucial for toxicological assessment, drug development research, and forensic investigations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrumental analysis.[1] This application note details the use of this compound-d4 as an internal standard for the sensitive and accurate quantification of this compound in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound-d4 is an isotopically labeled analog of this compound, intended for use as an internal standard in the quantification of this compound by GC- or LC-MS.[2] Its chemical properties closely mimic the unlabeled analyte, ensuring co-elution and similar ionization efficiency, which is critical for correcting matrix effects and procedural losses during sample analysis.

Principles of Internal Standardization

Internal standards are essential in quantitative mass spectrometry for improving the accuracy and precision of measurements. A stable isotope-labeled internal standard, such as this compound-d4, is the ideal choice as it shares a very similar chemical structure and physicochemical properties with the analyte of interest, this compound. This similarity ensures that the internal standard behaves almost identically to the analyte during sample extraction, cleanup, and ionization in the mass spectrometer. By adding a known amount of the internal standard to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response can be used for quantification. This ratiometric measurement corrects for potential variability in sample handling and instrument response, leading to more robust and reliable results.

Experimental Protocols

This section provides detailed protocols for the quantitative analysis of this compound in human hair and a representative protocol for plasma/urine, using this compound-d4 as the internal standard.

Protocol 1: Analysis of this compound in Human Hair

This protocol is adapted from validated methods for the quantification of synthetic cannabinoids in hair.[3][4][5][6]

1. Materials and Reagents:

2. Sample Preparation:

  • Decontaminate hair samples by washing sequentially with a detergent solution, deionized water, and acetone.

  • Allow the hair to air dry completely.

  • Cut the hair into small segments (approximately 2 mm).

  • Accurately weigh 20 mg of the cut hair into a microcentrifuge tube.

  • Add a known amount of this compound-d4 internal standard solution to each sample.

  • Add 1 mL of methanol to each tube.

  • Vortex the samples and then sonicate for 1 hour at room temperature.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm) is suitable.[3]

  • Mobile Phase A: 20 mmol/L ammonium acetate and 0.1% formic acid in water with 5% acetonitrile.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

4. MRM Transitions:

The specific precursor and product ions for this compound and this compound-d4 should be optimized by infusing the individual standard solutions into the mass spectrometer.

Protocol 2: Representative Analysis of this compound in Plasma/Urine

This protocol is based on a validated method for a structurally similar synthetic cannabinoid, ADB-BUTINACA, in rat plasma and can be adapted for this compound.[7][8]

1. Materials and Reagents:

  • This compound analytical standard

  • This compound-d4 internal standard solution

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Drug-free plasma or urine for blanks and calibration standards

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma or urine into a microcentrifuge tube.

  • Add a known amount of this compound-d4 internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential adjustments to the gradient elution profile to ensure optimal separation from matrix components in plasma or urine.

Data Presentation

The following tables summarize representative quantitative data from method validation studies for the analysis of synthetic cannabinoids, including this compound, in various matrices.

Table 1: Method Validation Parameters for this compound in Hair [3][5]

ParameterResult
Linearity Range1 - 200 pg/mg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.5 - 5 pg/mg
Lower Limit of Quantification (LLOQ)1 - 10 pg/mg
Accuracy95.4% - 107.4%
Precision (Intra- and Inter-day RSD)0.7% - 12.2%
Extraction Recovery36.1% - 93.3%
Matrix Effect19.1% - 110.0%

Table 2: Representative Method Validation for a Synthetic Cannabinoid (ADB-BUTINACA) in Rat Plasma [7]

ParameterResult
Linearity Range1 - 1,000 ng/mL
Correlation Coefficient (r)0.995
Limit of Detection (LOD)0.3 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Accuracy92% - 111%
Precision (Intra- and Inter-day RSD)< 14%
Recovery87% - 90%
Matrix Effect104% - 111%

Visualizations

Diagram 1: General Workflow for Sample Preparation and Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Hair, Plasma, Urine) Add_IS Add this compound-d4 (Internal Standard) Sample->Add_IS Extraction Extraction / Protein Precipitation Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Result Final Concentration Report Quantification->Result cluster_analyte Analyte (this compound) cluster_is Internal Standard (this compound-d4) Analyte_Response Analyte Peak Area Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response IS Peak Area IS_Response->Ratio Calibration_Curve Compare to Calibration Curve Ratio->Calibration_Curve Concentration Determine Analyte Concentration Calibration_Curve->Concentration

References

Determining the CB1 Receptor Potency of ADB-4EN-PINACA: In Vitro Bioassay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in both forensic and pharmacological research. Understanding its interaction with the cannabinoid type 1 (CB1) receptor is crucial for elucidating its psychoactive effects and abuse potential. This document provides detailed application notes and experimental protocols for a suite of in vitro bioassays designed to characterize the CB1 receptor potency of this compound. The described assays—radioligand binding, cAMP signaling, and β-arrestin recruitment—offer a comprehensive pharmacological profile, from receptor affinity to functional downstream signaling pathways.

Data Presentation: Quantitative Potency of this compound at the Human CB1 Receptor

The following table summarizes the quantitative data from various in vitro bioassays used to determine the CB1 receptor potency of this compound.

Assay TypeParameterValue (nM)Reference Compound
Radioligand Binding AssayKᵢ0.17-
β-Arrestin 2 Recruitment AssayEC₅₀3.43CP55,940
Mini-Gαᵢ AssayEC₅₀1.45CP55,940
[³⁵S]-GTPγS Binding AssayEC₅₀1.58CP55,940
cAMP Accumulation AssayEC₅₀11.6JWH-018

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[1][2] EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates greater potency.

Signaling Pathways and Experimental Overviews

Activation of the CB1 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Concurrently, G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, promoting the recruitment of β-arrestin proteins. This leads to receptor desensitization and can trigger G-protein-independent signaling. The potential for a ligand to preferentially activate one pathway over another is known as biased agonism.

cluster_0 CB1 Receptor Signaling This compound This compound CB1 Receptor CB1 Receptor This compound->CB1 Receptor Binds to G-Protein (Gαi/o) G-Protein (Gαi/o) CB1 Receptor->G-Protein (Gαi/o) Activates β-Arrestin β-Arrestin CB1 Receptor->β-Arrestin Recruits Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gαi/o)->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Downstream Signaling Downstream Signaling β-Arrestin->Downstream Signaling Initiates

CB1 Receptor Signaling Pathway

The following sections provide detailed protocols for the in vitro bioassays used to quantify the interaction of this compound with the CB1 receptor.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Workflow:

cluster_1 Radioligand Binding Assay Workflow Membrane Prep Prepare CB1 Receptor Membranes Incubation Incubate Membranes with Radioligand and this compound Membrane Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification Analysis Calculate Ki Quantification->Analysis

Radioligand Binding Assay Workflow

Materials:

  • HEK-293 or CHO cells stably expressing the human CB1 receptor.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EGTA, pH 7.4).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

  • Radioligand (e.g., [³H]CP55,940).

  • This compound.

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2).

  • Glass fiber filters and a cell harvester.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to high confluency and harvest.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, radioligand (final concentration ~0.5-1.0 nM), and either this compound, buffer (for total binding), or the non-specific binding control.

    • Add the membrane preparation (typically 5-20 µg of protein per well) to initiate the reaction.

  • Incubation:

    • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Filtration:

    • Rapidly filter the contents of each well through a pre-soaked glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to determine specific binding.

    • Plot the specific binding as a function of the this compound concentration and use competitive binding analysis software to calculate the IC₅₀, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the functional potency of this compound by quantifying its ability to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

Workflow:

cluster_2 cAMP Accumulation Assay Workflow Cell Seeding Seed CB1-Expressing Cells Treatment Treat with Forskolin (B1673556) and this compound Cell Seeding->Treatment Lysis Lyse Cells Treatment->Lysis Detection Measure cAMP Levels Lysis->Detection Analysis Calculate EC50 Detection->Analysis

cAMP Accumulation Assay Workflow

Materials:

  • CHO or HEK293 cells stably expressing the human CB1 receptor.

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to the appropriate confluency.

    • Seed the cells into a 96- or 384-well plate and incubate overnight.

  • Assay:

    • Wash the cells with serum-free medium or assay buffer.

    • Pre-incubate the cells with this compound at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production and incubate for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the protocol of the chosen cAMP detection kit.

    • Perform the cAMP measurement following the manufacturer's instructions, which typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.

  • Data Analysis:

    • Plot the measured signal (inversely proportional to cAMP levels for inhibitory G-proteins) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

This assay measures the ability of this compound to induce the recruitment of β-arrestin to the CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling. The PathHunter® assay is a common platform for this measurement.

Workflow:

cluster_3 β-Arrestin Recruitment Assay Workflow Cell Seeding Seed PathHunter® Cells Treatment Add this compound Cell Seeding->Treatment Incubation Incubate to Allow Recruitment Treatment->Incubation Detection Add Detection Reagents and Measure Signal Incubation->Detection Analysis Calculate EC50 Detection->Analysis

β-Arrestin Recruitment Assay Workflow

Materials:

  • PathHunter® CHO-K1 hCB1R β-Arrestin cells (or a similar cell line).

  • Cell culture medium.

  • This compound.

  • Reference agonist (e.g., CP55,940).

  • PathHunter® Detection Reagents.

  • White, solid-bottom assay plates.

  • Luminometer.

Procedure:

  • Cell Culture and Plating:

    • Culture the PathHunter® cells according to the supplier's instructions.

    • On the day before the assay, harvest and resuspend the cells in fresh medium.

    • Dispense the cell suspension into the wells of a 384-well assay plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist.

    • Remove the culture medium from the cells and add the compound dilutions.

  • Incubation:

    • Incubate the plates at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the detection reagent mixture according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the response of the reference agonist.

    • Plot the signal against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The in vitro bioassays detailed in this document provide a robust framework for characterizing the CB1 receptor potency of this compound. By determining its binding affinity and functional activity in both G-protein-dependent and β-arrestin-mediated signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. This information is invaluable for predicting its in vivo effects, understanding its potential for abuse, and guiding future drug development efforts.

References

Animal Models for Studying ADB-4EN-pinaca: Application Notes & Protocols for Hypothermia and Analgesia Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing animal models to investigate the hypothermic and analgesic effects of the synthetic cannabinoid ADB-4EN-pinaca. The protocols are derived from established research and are intended to guide researchers in setting up and conducting similar in vivo studies.

Data Presentation

The following tables summarize the quantitative data on the dose-dependent effects of this compound on body temperature and nociception in mice, as reported in peer-reviewed studies.

Table 1: this compound Induced Hypothermia in C57BL/6 Mice

Dose (mg/kg, i.p.)Maximum Temperature Reduction (°C)Time to Peak Effect (minutes)Duration of Hypothermic Effect (hours)Reference
0.1Not specified, but effect observed30~1.5[1]
0.53.94302[1]

Note: i.p. refers to intraperitoneal administration.

Table 2: this compound Induced Analgesia in Mice (Hot Plate Test)

Dose Range (mg/kg, i.p.)Median Effective Dose (ED50) (mg/kg)Key FindingsReference
0.3 - 30.77This compound induced a significant analgesic effect in a dose-dependent manner.[2][3]

Experimental Protocols

Protocol 1: Assessment of this compound Induced Hypothermia

This protocol details the methodology for measuring changes in core body temperature in mice following the administration of this compound.

1. Animals:

  • Species: Adult male C57BL/6 mice are a commonly used strain for cannabinoid research.[1][4]

  • Housing: Mice should be housed in a temperature-controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water. Acclimatize animals to the experimental room for at least 1 hour before testing.

2. Drug Preparation and Administration:

  • Vehicle: this compound should be dissolved in a suitable vehicle. A common vehicle for synthetic cannabinoids is a mixture of ethanol, Kolliphor RH 40, and saline (e.g., in a 1:1:18 ratio).

  • Dosing: Prepare solutions to administer doses of 0.1 mg/kg and 0.5 mg/kg.[1] A vehicle-only control group is essential.

  • Administration: Administer the drug or vehicle via intraperitoneal (i.p.) injection.[1][4]

3. Measurement of Body Temperature:

  • Equipment: Use a digital thermometer with a rectal probe suitable for mice.

  • Procedure:

    • Gently restrain the mouse.

    • Lubricate the rectal probe with a non-irritating lubricant.

    • Insert the probe approximately 2 cm into the rectum until a stable temperature reading is obtained.

    • Record the baseline body temperature before drug administration.

    • After administration, measure body temperature at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) to capture the onset, peak, and duration of the hypothermic effect.[1]

4. Data Analysis:

  • Calculate the change in body temperature (ΔT) from the baseline for each time point.

  • Compare the ΔT between the this compound treated groups and the vehicle control group using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests).

Protocol 2: Assessment of this compound Induced Analgesia (Hot Plate Test)

This protocol describes the use of the hot plate test to evaluate the analgesic effects of this compound.

1. Animals:

  • Follow the same animal species and housing conditions as described in Protocol 1.[2][3]

2. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle as described in Protocol 1.

  • Dosing: Administer a range of doses (e.g., 0.3, 1, and 3 mg/kg, i.p.) to determine a dose-response relationship.[2][3] A vehicle-only control group is mandatory.

3. Hot Plate Test Procedure:

  • Equipment: A hot plate apparatus with the surface temperature maintained at a constant, non-damaging temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Acclimatize the mice to the testing room.

    • Gently place the mouse on the heated surface of the hot plate.

    • Start a timer immediately.

    • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear sign of a nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established, after which the mouse is immediately removed from the hot plate.

    • Conduct a baseline measurement before drug administration.

    • Administer this compound or vehicle and perform the hot plate test at a predetermined time post-injection (e.g., 30 minutes).[5]

4. Data Analysis:

  • The primary endpoint is the latency to the nociceptive response.

  • Compare the latencies between the treated and control groups using statistical methods such as one-way ANOVA followed by post-hoc tests.

  • The median effective dose (ED50) can be calculated from the dose-response data.[2]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_hypothermia Hypothermia Assessment cluster_analgesia Analgesia Assessment cluster_analysis Data Analysis animal_prep Animal Acclimatization (C57BL/6 Mice) baseline_temp Baseline Rectal Temperature Measurement animal_prep->baseline_temp baseline_latency Baseline Hot Plate Latency animal_prep->baseline_latency drug_prep Drug Preparation (this compound in Vehicle) injection Intraperitoneal (i.p.) Injection (Vehicle or this compound) drug_prep->injection post_temp Post-injection Temperature Measurements (Multiple Timepoints) injection->post_temp post_latency Post-injection Hot Plate Latency injection->post_latency baseline_temp->injection data_analysis Statistical Analysis (e.g., ANOVA) post_temp->data_analysis baseline_latency->injection post_latency->data_analysis

Caption: Experimental workflow for assessing hypothermia and analgesia.

Proposed Signaling Pathway

The hypothermic and analgesic effects of this compound are believed to be mediated through the activation of the cannabinoid receptor 1 (CB1R).[1][4]

G adb This compound cb1r CB1 Receptor adb->cb1r Binds and Activates downstream Downstream Signaling (e.g., G-protein coupling) cb1r->downstream effects Physiological Effects downstream->effects hypothermia Hypothermia effects->hypothermia analgesia Analgesia effects->analgesia am251 AM251 (CB1R Antagonist) am251->cb1r Blocks

Caption: Proposed CB1 receptor-mediated signaling pathway.

References

Application Note: Rapid Detection of ADB-4EN-pinaca in E-Liquids by Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of novel psychoactive substances (NPS), particularly synthetic cannabinoids, in e-liquids poses a significant public health risk. ADB-4EN-pinaca is a potent synthetic cannabinoid that has been increasingly identified in vaping products. Traditional analytical methods for its detection often require extensive sample preparation, leading to delays in identification. This application note describes a rapid and sensitive method for the direct quantitative analysis of this compound in e-liquids using thermal-assisted carbon fiber ionization mass spectrometry (TA-CFI-MS). This technique minimizes matrix effects and requires no sample pretreatment, offering a significant advantage for high-throughput screening and forensic analysis.[1][2][3]

Principle of Thermal-Assisted Carbon Fiber Ionization Mass Spectrometry (TA-CFI-MS)

TA-CFI-MS is an ambient ionization technique that utilizes a carbon fiber bundle as an ion source.[4] The introduction of a thermal source assists in the desorption and ionization of analytes, particularly in complex matrices like e-liquids. This approach helps to reduce matrix effects, where other components in the e-liquid might interfere with the ionization of the target analyte.[1][2][3] The carbon fiber, placed near the mass spectrometer inlet, is subjected to a high voltage, which initiates corona discharge and facilitates the ionization of the thermally desorbed analytes.[4][5] This "soft" ionization technique is effective for a wide range of organic compounds, including those that are sensitive and non-polar.[5][6]

Advantages of TA-CFI-MS for E-Liquid Analysis

  • Rapid Analysis: Direct analysis of e-liquids without the need for sample preparation significantly reduces analysis time.[1][2]

  • Minimized Matrix Effects: The thermal assistance helps to overcome the suppressive effects of the e-liquid matrix, leading to more accurate quantification.[1][2][3]

  • High Sensitivity: The method demonstrates sufficient sensitivity for the direct quantification of synthetic cannabinoids in real-world samples.[1][3]

  • Versatility: CFI-MS can be used to analyze a wide range of compounds with varying polarities.[4][5]

Experimental Protocols

1. Materials and Reagents

  • This compound standard (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • E-liquid matrix (blank, free of synthetic cannabinoids)

  • Carbon fiber bundle

2. Instrumentation

  • Mass spectrometer equipped with a TA-CFI source.

  • The specific parameters for the mass spectrometer and TA-CFI source should be optimized for the detection of this compound.

3. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol.

  • Perform serial dilutions of the stock solution with methanol to create a series of standard solutions for calibration.

  • Prepare matrix-matched calibration standards by spiking the blank e-liquid matrix with known concentrations of this compound.

4. Sample Preparation

  • No sample pretreatment is required for the direct analysis of e-liquid samples.[1][2]

5. TA-CFI-MS Analysis

  • Apply a small volume of the e-liquid sample or standard solution directly onto the carbon fiber tip.

  • Introduce the carbon fiber into the TA-CFI source.

  • Acquire mass spectra in the appropriate mass range for this compound.

  • The introduction of a heat source helps to reduce the matrix effects.[1][2][3]

6. Data Analysis

  • Identify the protonated molecule of this compound.

  • Construct a calibration curve by plotting the peak intensity of the analyte against the concentration of the standard solutions.

  • Quantify the concentration of this compound in the e-liquid samples by interpolating their peak intensities from the calibration curve.

Quantitative Data

The quantitative performance of the TA-CFI-MS method for the analysis of this compound and other synthetic cannabinoids is summarized in the following table. The ratio of the slope of the matrix curve to the standard curve being close to 1 indicates a minimized matrix effect.[1][2][3]

AnalyteLinear Range (ng/mL)R² (Methanol)R² (E-liquid Matrix)LOD (ng/mL)LOQ (ng/mL)Slope Ratio (Matrix/Standard)
This compound 5 - 2000.9980.997150.98
MDMB-4en-PINACA1 - 2000.9980.9980.511.02
ADB-BUTINACA1 - 2000.9990.9980.511.01

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis TA-CFI-MS Analysis cluster_data Data Processing & Quantification Standard Prepare this compound Standard Solutions (Methanol) Load Apply Sample/Standard to Carbon Fiber Standard->Load MatrixStandard Prepare Matrix-Matched Standards (in E-liquid) MatrixStandard->Load Sample E-liquid Sample (No Pretreatment) Sample->Load Ionize Thermal-Assisted Carbon Fiber Ionization Load->Ionize Detect Mass Spectrometry Detection Ionize->Detect Calibrate Construct Calibration Curves Detect->Calibrate Quantify Quantify this compound in Sample Calibrate->Quantify

Caption: Workflow for the detection of this compound in e-liquids using TA-CFI-MS.

Logical Relationship of TA-CFI-MS Principles

G cluster_sample Sample Introduction cluster_ionization Ionization Process cluster_detection Detection Eliquid E-liquid on Carbon Fiber Thermal Thermal Assistance Eliquid->Thermal Corona Corona Discharge Eliquid->Corona Desorption Analyte Desorption Thermal->Desorption Ionization Analyte Ionization Desorption->Ionization Corona->Ionization MS Mass Spectrometer Ionization->MS

Caption: Principles of thermal-assisted carbon fiber ionization mass spectrometry.

The thermal-assisted carbon fiber ionization mass spectrometry method provides a rapid, sensitive, and reliable approach for the quantitative analysis of this compound in e-liquids. The elimination of sample preparation steps and the minimization of matrix effects make it an ideal tool for forensic laboratories and regulatory agencies for the screening of synthetic cannabinoids in vaping products. This method contributes to a more efficient response to the challenges posed by the proliferation of NPS in e-liquids.

References

Application Notes and Protocols: UPLC-MS/MS Method for the Simultaneous Analysis of 29 Synthetic Cannabinoids, Including ADB-4EN-pinaca

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rapid emergence of new psychoactive substances (NPS), particularly synthetic cannabinoids, presents a significant challenge for forensic and clinical laboratories. These compounds are continuously modified to circumvent legislation, necessitating robust and comprehensive analytical methods for their detection and quantification. This document provides a detailed protocol for the simultaneous analysis of 29 synthetic cannabinoids, including ADB-4EN-pinaca, in hair samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is highly sensitive and selective, making it suitable for forensic toxicology and drug monitoring applications.

The described methodology is based on a validated approach for the analysis of synthetic cannabinoids in hair, a matrix that provides a long window of detection.[1][2] The protocol includes detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation (Hair)

This protocol is adapted from a validated method for the analysis of synthetic cannabinoids in human hair.[1][2]

Materials:

  • 20 mg of hair sample

  • Methanol (LC-MS grade)

  • Cryo-grinder with grinding jars and balls

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Weigh 20 mg of the hair sample into a cryo-grinding jar.

  • Perform cryo-grinding of the hair sample to a fine powder.

  • Transfer the powdered sample to a centrifuge tube and add 1 mL of methanol.

  • Vortex the sample for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 1 hour at room temperature.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[1][2]

  • Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 95:5 water:acetonitrile[1][2]

  • Mobile Phase B: Acetonitrile[1][2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    2.0 60
    5.0 80
    7.0 95
    8.0 95
    8.1 30

    | 10.0 | 30 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data for a representative panel of 29 synthetic cannabinoids. The specific analytes and their optimized MRM parameters should be determined and validated by the end-user on their specific instrumentation.

Table 1: Representative List of 29 Synthetic Cannabinoids for UPLC-MS/MS Analysis.

Analyte ClassCompound Name
Indazole Carboxamides AB-PINACA
5F-AB-PINACA
AB-FUBINACA
AMB-FUBINACA
ADB-FUBINACA
MDMB-FUBINACA
AB-CHMINACA
AMB-CHMINACA
MDMB-CHMINACA
This compound
MDMB-4en-PINACA
ADB-BUTINACA
5F-MDMB-PICA
CUMYL-PEGACLONE
Indole Carboxamides JWH-018
JWH-073
JWH-122
JWH-210
AM-2201
MAM-2201
UR-144
XLR-11
Quinolinyl Indole Carboxylates PB-22
5F-PB-22
Naphthoylindoles JWH-081
JWH-250
Other THJ-2201
FUB-AMB
MMB-2201

Table 2: UPLC-MS/MS Method Validation Data.

ParameterResult
Linearity (R²)>0.99 for all analytes
Limit of Detection (LOD)0.5 - 5 pg/mg[1][2]
Lower Limit of Quantification (LLOQ)1 - 10 pg/mg[1][2]
Extraction Recovery36.1 - 93.3%[1][2]
Matrix Effect19.1 - 110.0%[1][2]
Intra-day Precision (%RSD)<15%
Inter-day Precision (%RSD)<15%
Accuracy (%Bias)±15%

Table 3: Representative MRM Transitions for Selected Synthetic Cannabinoids.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound371.2244.1145.120
MDMB-4en-PINACA357.2258.1145.122
ADB-BUTINACA371.2244.1145.120
5F-MDMB-PICA377.2248.1135.125
AB-FUBINACA369.2226.1109.128
JWH-018342.2155.1127.130
UR-144300.2155.1127.125
XLR-11318.2155.1127.128

Note: The MRM transitions and collision energies are representative and should be optimized for the specific instrument used.

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 1. Weigh 20 mg Hair s2 2. Cryo-grinding s1->s2 s3 3. Methanol Extraction s2->s3 s4 4. Sonication s3->s4 s5 5. Centrifugation s4->s5 s6 6. Filtration s5->s6 a1 UPLC Separation (HSS T3 Column) s6->a1 Inject Sample a2 MS/MS Detection (ESI+, MRM) a1->a2 d1 Integration & Quantification a2->d1 Acquire Data d2 Reporting d1->d2

Caption: Experimental workflow for the UPLC-MS/MS analysis of synthetic cannabinoids in hair.

References

Application Notes and Protocols for the Metabolic Study of ADB-4EN-pinaca using Human Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-pinaca is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic cases worldwide. Understanding its metabolic fate in humans is crucial for developing reliable analytical methods for its detection in biological samples and for assessing the potential toxicological risks associated with its use. This document provides a detailed protocol for the in vitro incubation of this compound with human hepatocytes to investigate its metabolism. Human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain a full complement of phase I and phase II drug-metabolizing enzymes.[1][2] This protocol outlines the necessary materials, step-by-step procedures for incubation and sample analysis, and data interpretation.

Experimental Design and Workflow

The overall workflow for studying the metabolism of this compound in human hepatocytes involves thawing and plating cryopreserved hepatocytes, incubating the cells with the test compound, quenching the reaction, preparing the samples for analysis, and finally, identifying and quantifying the metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

G cluster_prep Hepatocyte Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis thaw Thaw Cryopreserved Human Hepatocytes plate Plate Hepatocytes in Collagen-Coated Plates thaw->plate attach Allow Cell Attachment (4-6 hours) plate->attach add_compound Add this compound (e.g., 1-10 µM) attach->add_compound incubate Incubate at 37°C, 5% CO2 (0, 0.5, 1, 3 hours) add_compound->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Experimental workflow for this compound metabolism study.

Materials and Reagents

  • Cryopreserved human hepatocytes (pooled donors)

  • Hepatocyte recovery and plating media

  • Williams' Medium E, supplemented

  • Collagen I-coated 24- or 48-well plates

  • This compound

  • This compound-d4 (internal standard)[3]

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate-buffered saline (PBS)

  • Trypan blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Experimental Protocols

Thawing and Plating of Cryopreserved Human Hepatocytes
  • Pre-warm hepatocyte plating medium to 37°C.

  • Rapidly thaw the cryovial of hepatocytes in a 37°C water bath until a small ice crystal remains.

  • Transfer the cell suspension to a conical tube containing pre-warmed plating medium.

  • Centrifuge the cell suspension at a low speed (e.g., 100 x g) for 5-10 minutes to pellet the cells.

  • Gently aspirate the supernatant and resuspend the cell pellet in fresh plating medium.

  • Determine cell viability and density using the trypan blue exclusion method. Viability should be >80%.

  • Dilute the cell suspension to the desired seeding density (e.g., 0.5 x 10^6 cells/mL).

  • Plate the cells onto collagen I-coated plates and incubate at 37°C with 5% CO2 to allow for cell attachment (typically 4-6 hours).[4]

  • After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed, supplemented Williams' Medium E.

Incubation with this compound
  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Dilute the stock solution in supplemented Williams' Medium E to the final desired working concentration (e.g., 1 µM or 10 µM). The final DMSO concentration should be ≤ 0.1%.[5]

  • Aspirate the medium from the attached hepatocytes and add the medium containing this compound.

  • Incubate the plates at 37°C with 5% CO2.

  • At designated time points (e.g., 0, 0.5, 1, and 3 hours), terminate the reaction.[6]

  • To terminate, add an equal volume of ice-cold acetonitrile to each well.[1] This will precipitate proteins and stop enzymatic activity.

  • Include control wells:

    • Negative Control: Hepatocytes with vehicle (medium with DMSO) but no this compound.

    • Stability Control: this compound in medium without hepatocytes to check for non-enzymatic degradation.

Sample Preparation for LC-MS/MS Analysis
  • After quenching the reaction, scrape the contents of the wells if necessary and transfer the entire mixture to a microcentrifuge tube.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.[4]

  • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Add an internal standard (e.g., this compound-d4) to each sample to correct for matrix effects and variations in instrument response.[3]

  • Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, and reconstitute in the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) is required.

  • Chromatographic Conditions (Example):

    • Column: A C18 or biphenyl (B1667301) column (e.g., Raptor Biphenyl) is often used for synthetic cannabinoid analysis.[7]

    • Mobile Phase A: 0.1% Formic acid in water.[7]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument, or full scan with data-dependent MS/MS for metabolite identification on a high-resolution instrument.

    • Precursor and Product Ions: These need to be optimized for this compound and its expected metabolites.

Data Presentation

The primary metabolites of this compound result from hydroxylation, dihydrodiol formation on the pentenyl chain, and amide hydrolysis.[9][10] The relative abundance of these metabolites can be determined by comparing their peak areas from the LC-MS/MS analysis.

Table 1: Identified Metabolites of this compound in Human Hepatocytes

Metabolite IDBiotransformationProposed LocationRelative Abundance
M1Dihydrodiol formationPentenyl tailMajor
M2MonohydroxylationPentenyl tailMajor
M3Amide hydrolysisTert-leucinamide groupMinor
M4MonohydroxylationIndazole ringMinor
M5Carboxylic acid formationPentenyl tail (via oxidation)Minor
M6Dihydrodiol + Amide hydrolysisPentenyl tail and amide groupTrace

Note: Relative abundance is based on a consensus from published literature and may vary depending on the specific experimental conditions.[9][10]

Table 2: Example LC-MS/MS Parameters for this compound and Major Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound385.26242.1525
This compound-d4 (IS)389.28246.1725
Dihydrodiol Metabolite (M1)419.27242.1530
Hydroxylated Metabolite (M2)401.25258.1428
Amide Hydrolysis Metabolite (M3)258.14145.0520

Note: These values are illustrative and require optimization on the specific instrument used.

Metabolic Pathways

The biotransformation of this compound is primarily driven by cytochrome P450 enzymes. The major metabolic pathways observed in human hepatocyte incubations are summarized in the following diagram.

G cluster_pathways Metabolic Pathways parent This compound M1 Dihydrodiol Formation (on pentenyl tail) parent->M1 CYP450 M2 Hydroxylation (on pentenyl tail) parent->M2 CYP450 M3 Amide Hydrolysis parent->M3 Amidase M1_product Dihydrodiol Metabolite (Major) M1->M1_product M4 Further Oxidation M2->M4 ADH/ALDH M2_product Hydroxylated Metabolite (Major) M2->M2_product M3_product Hydrolyzed Metabolite (Minor) M3->M3_product M4_product Carboxylic Acid Metabolite (Minor) M4->M4_product

References

Application Notes and Protocols for the Quantification of ADB-4EN-PINACA in Authentic Human Hair Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADB-4EN-PINACA is a potent synthetic cannabinoid that has emerged in the illicit drug market, posing a significant public health concern. Its detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and understanding its pharmacokinetic profile. Hair analysis provides a wide window of detection, reflecting a history of drug exposure over weeks to months. This document outlines detailed protocols for the quantification of this compound in human hair samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

Two primary methods for the quantification of this compound in human hair have been established, providing sensitive and reliable results. The key quantitative parameters for both GC-MS/MS and UPLC-MS/MS methodologies are summarized below for comparative analysis.

Table 1: GC-MS/MS Method Validation and Authentic Sample Data [1][2]

ParameterValue
Calibration Range20 - 20,000 pg/mg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)10 pg/mg
Limit of Quantification (LOQ)20 pg/mg
Concentrations in Authentic Samples (3 subjects)26.2 - 806 pg/mg

Table 2: UPLC-MS/MS Method Validation Data [3]

ParameterValue
Limit of Detection (LOD)0.5 - 5 pg/mg
Lower Limit of Quantification (LLOQ)1 - 10 pg/mg
Extraction Recovery36.1 - 93.3%
Matrix Effect19.1 - 110.0%

Experimental Protocols

The following sections provide detailed methodologies for the analysis of this compound in human hair.

Protocol 1: Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This protocol is based on a validated method for the simple and rapid quantification of synthetic cannabinoids in human scalp hair[1][2].

1. Sample Preparation:

  • Decontamination: Wash collected hair samples sequentially with a detergent solution, followed by deionized water, and finally acetone (B3395972) to remove external contaminants.

  • Drying and Pulverization: Dry the washed hair samples thoroughly. Cut the hair into approximately 2 mm sections. Subsequently, pulverize the sections into a fine powder using a cryogenic grinder.

  • Extraction:

    • Weigh 50 mg of the hair powder into a centrifuge tube.

    • Add an appropriate internal standard.

    • Add 1 mL of methanol (B129727).

    • Vortex the mixture thoroughly to ensure efficient extraction.

    • Centrifuge the tube to pellet the hair matrix.

    • Carefully transfer the supernatant to a clean tube.

  • Sample Concentration and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50 µL of methanol.

    • Vortex briefly to ensure the analyte is fully dissolved.

2. Instrumental Analysis:

  • Injection: Inject a 1 µL aliquot of the reconstituted sample into the GC-MS/MS system.

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer is used for analysis[1].

  • Data Analysis: Create standard calibration curves using blank hair samples fortified with known concentrations of this compound. Quantify the analyte in authentic samples by comparing their response to the calibration curve.

Protocol 2: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a method developed for the simultaneous identification of 29 synthetic cannabinoids and their metabolites in human hair[3].

1. Sample Preparation:

  • Decontamination: Follow the same washing procedure as described in the GC-MS/MS protocol (detergent, water, acetone).

  • Drying and Pulverization: Dry the hair samples and pulverize them using a cryogenic grinder.

  • Extraction:

    • Weigh 20 mg of the pulverized hair into a tube.

    • Add methanol as the extraction solvent.

    • Perform the extraction process (e.g., vortexing, ultrasonication).

    • Centrifuge the sample to separate the extract from the hair matrix.

2. Instrumental Analysis:

  • Chromatographic Separation:

    • Instrument: Waters Acquity UPLC system[3].

    • Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[3].

    • Mobile Phase A: 20 mmol/L ammonium (B1175870) acetate, 0.1% formic acid, and 5% acetonitrile (B52724) in water[3].

    • Mobile Phase B: Acetonitrile[3].

    • A gradient elution program should be employed for optimal separation.

  • Mass Spectrometric Detection:

    • Instrument: A tandem mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Data Analysis: The method should be fully validated for selectivity, accuracy, precision, and linearity within the desired calibration range[3]. Quantify this compound in the samples by comparing the peak area ratios (analyte to internal standard) against the calibration curve.

Visualizations

Experimental Workflow for Hair Analysis

The following diagram illustrates the general workflow for the quantification of this compound in human hair samples, from collection to final data analysis.

experimental_workflow sample_collection 1. Hair Sample Collection decontamination 2. Decontamination (Wash with Detergent, Water, Acetone) sample_collection->decontamination preparation 3. Sample Preparation (Drying, Cutting, Cryogenic Grinding) decontamination->preparation extraction 4. Methanol Extraction (Vortexing/Ultrasonication) preparation->extraction centrifugation 5. Centrifugation extraction->centrifugation supernatant_transfer 6. Supernatant Transfer centrifugation->supernatant_transfer evaporation 7. Evaporation & Reconstitution supernatant_transfer->evaporation instrument_analysis 8. Instrumental Analysis (GC-MS/MS or UPLC-MS/MS) evaporation->instrument_analysis data_analysis 9. Data Analysis & Quantification instrument_analysis->data_analysis

Caption: Workflow for this compound quantification in hair.

Logical Relationship of Analytical Methods

This diagram shows the relationship between the sample preparation and the two primary analytical techniques discussed.

analytical_methods hair_sample Authentic Human Hair Sample sample_prep Standardized Sample Preparation (Wash, Grind, Extract) hair_sample->sample_prep processed_extract Processed Hair Extract sample_prep->processed_extract gc_ms GC-MS/MS Analysis processed_extract->gc_ms uplc_ms UPLC-MS/MS Analysis processed_extract->uplc_ms quant_results Quantitative Results (pg/mg) gc_ms->quant_results uplc_ms->quant_results

Caption: Analytical approaches for this compound in hair.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in ADB-4EN-pinaca Blood Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of ADB-4EN-pinaca in blood samples.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing significant ion suppression for this compound during LC-MS/MS analysis of my blood samples. What are the likely causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in blood analysis, primarily caused by co-eluting endogenous components like phospholipids (B1166683). Here are the likely causes and recommended solutions:

  • Cause: Inefficient removal of phospholipids during sample preparation.

  • Solution: Enhance your sample preparation method. While protein precipitation is a quick method, it is often insufficient for removing phospholipids. Consider implementing more rigorous techniques such as:

    • Solid-Phase Extraction (SPE): This is a highly effective method for removing matrix interferences. For synthetic cannabinoids, SPE columns like the OASIS HLB have been shown to minimize matrix effects.[1]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts than protein precipitation.

  • Cause: Suboptimal chromatographic separation.

  • Solution: Optimize your LC method to separate this compound from interfering matrix components.

    • Gradient Elution: Employ a gradient elution program to effectively separate the analyte from the matrix. A typical mobile phase combination for synthetic cannabinoid analysis is water and acetonitrile (B52724)/methanol (B129727), both containing a modifier like formic acid.

    • Column Choice: Utilize a high-efficiency column, such as a C18 column, to achieve better separation.

  • Cause: High concentration of non-volatile salts in the mobile phase.

  • Solution: Reduce the concentration of non-volatile salts or switch to volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).

Q2: My recovery of this compound is consistently low. What steps can I take to improve it?

A2: Low recovery can be attributed to several factors during sample preparation and analysis.

  • Cause: Inefficient extraction from the blood matrix.

  • Solution:

    • Optimize Extraction Solvent: If using LLE, experiment with different organic solvents to find the one with the best partitioning coefficient for this compound.

    • SPE Optimization: For SPE, ensure the conditioning, loading, washing, and elution steps are optimized for your analyte. The choice of SPE sorbent is also critical.

    • Protein Precipitation: If using protein precipitation, the choice of precipitating agent (e.g., acetonitrile, methanol) can impact recovery. Acetonitrile has been reported to be effective.[2]

  • Cause: Analyte degradation.

  • Solution: Synthetic cannabinoids can be susceptible to degradation.[3] Ensure samples are stored properly (e.g., at -20°C) and processed promptly. Minimize the time samples are at room temperature.

  • Cause: Incomplete elution from the analytical column.

  • Solution: Review and optimize your LC gradient and mobile phase composition to ensure the analyte is completely eluting from the column during each run.

Q3: I am struggling with poor sensitivity and high limits of detection (LOD) and quantification (LOQ) for this compound. How can I enhance the sensitivity of my assay?

A3: Achieving low detection limits is crucial for analyzing low concentrations of this compound in blood.

  • Cause: High matrix effects leading to ion suppression.

  • Solution: As discussed in Q1, improving sample cleanup through methods like SPE is critical. A cleaner sample will result in less ion suppression and a better signal-to-noise ratio.

  • Cause: Inefficient ionization in the mass spectrometer source.

  • Solution: Optimize the MS source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage, to maximize the ionization of this compound.

  • Cause: Suboptimal precursor and product ion selection for MS/MS.

  • Solution: Perform a thorough optimization of the multiple reaction monitoring (MRM) transitions for this compound to ensure you are using the most intense and specific transitions.

  • Cause: Insufficient sample concentration.

  • Solution: If sensitivity is still an issue after optimizing sample preparation and instrument parameters, consider concentrating the sample extract before injection. This can often be incorporated into the SPE workflow.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of synthetic cannabinoids in blood.

1. Protein Precipitation (PPT)

  • Objective: A rapid method for removing proteins from the blood sample.

  • Protocol:

    • To 100 µL of whole blood, add 300 µL of a cold protein precipitating solvent (e.g., acetonitrile or methanol).

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE)

  • Objective: To separate the analyte from the aqueous matrix into an organic solvent.

  • Protocol:

    • To 500 µL of whole blood, add a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Add an appropriate volume of a water-immiscible organic solvent (e.g., n-butyl chloride, hexane/ethyl acetate mixture).

    • Vortex for 5-10 minutes to ensure thorough mixing.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. Solid-Phase Extraction (SPE)

  • Objective: A highly selective method for sample cleanup and concentration.

  • Protocol (using a generic polymeric reversed-phase SPE cartridge):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Loading: Load the pre-treated blood sample (e.g., diluted with buffer) onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute this compound from the cartridge with a strong organic solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

Data Presentation

The following table summarizes typical performance data for different sample preparation methods used in the analysis of synthetic cannabinoids in blood, providing a basis for comparison.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery (%) 60 - 8570 - 95> 90
Matrix Effect (%) High (Significant Suppression)ModerateLow (Minimal Suppression)
Limit of Quantification (LOQ) HigherIntermediateLower
Sample Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh

Note: The values presented are typical ranges and can vary depending on the specific analyte, laboratory conditions, and optimization of the method.

Visualizations

Experimental Workflow for Blood Sample Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis blood_sample Whole Blood Sample ppt Protein Precipitation blood_sample->ppt lle Liquid-Liquid Extraction blood_sample->lle spe Solid-Phase Extraction blood_sample->spe extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition & Processing lcms->data

Caption: Workflow for this compound analysis in blood.

Troubleshooting Decision Tree for Matrix Effects

troubleshooting_tree start Poor Peak Shape or Low Signal? check_matrix_effect Evaluate Matrix Effect (Post-extraction spike vs. Neat solution) start->check_matrix_effect high_me Significant Matrix Effect? check_matrix_effect->high_me improve_cleanup Improve Sample Cleanup (Switch to SPE or LLE) high_me->improve_cleanup Yes no_me No Significant Matrix Effect high_me->no_me No optimize_lc Optimize LC Separation (Gradient, Column) improve_cleanup->optimize_lc end_node Problem Resolved optimize_lc->end_node check_recovery Check Analyte Recovery no_me->check_recovery low_recovery Low Recovery? check_recovery->low_recovery optimize_extraction Optimize Extraction Protocol low_recovery->optimize_extraction Yes check_stability Investigate Analyte Stability low_recovery->check_stability No optimize_extraction->end_node check_stability->end_node

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Long-Term Stability of ADB-4EN-pinaca in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of ADB-4EN-pinaca in various biological matrices. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section addresses common problems encountered during the storage and analysis of this compound in biological samples.

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent or lower-than-expected concentrations of this compound Degradation due to improper storage: this compound, like many synthetic cannabinoids, is susceptible to degradation at room temperature and even under refrigeration.[1][2]- Verify Storage Temperature: For long-term stability, it is crucial to store biological samples at -20°C or, ideally, -80°C.[1][2][3] - Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. It is recommended to aliquot samples into single-use vials before freezing.[2] - Protect from Light: Exposure to light can contribute to the degradation of cannabinoids. Store samples in amber vials or in the dark.
Adsorption to container surfaces: Synthetic cannabinoids are often lipophilic and can adsorb to the surface of plastic storage containers, leading to a decrease in the concentration in the sample.[4]- Use Appropriate Containers: Whenever possible, use silanized glass vials for long-term storage to minimize adsorptive loss.[4] If using polypropylene (B1209903) tubes, be aware of potential losses.
Inefficient extraction: The method used to extract this compound from the biological matrix may not be optimal, resulting in low recovery.- Optimize Extraction Method: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[5] Ensure the pH and solvent choice are optimized for this compound. - Validate Extraction Efficiency: Perform recovery experiments by spiking blank matrix with a known concentration of this compound and comparing the extracted amount to a neat standard.
Presence of unexpected peaks in chromatograms Formation of degradation products: During storage, this compound may degrade into other compounds, which can appear as additional peaks in your analytical run.- Analyze for Known Metabolites/Degradants: Be aware of the known metabolites of this compound, such as hydroxylated and dihydrodiol forms, as these may be present and could be mistaken for degradation products.[6][7][8] - Perform Forced Degradation Studies: To identify potential degradation products, subject a high-concentration standard of this compound to stress conditions (e.g., heat, acid, base, oxidation) and analyze the resulting mixture.
Matrix effects in LC-MS/MS analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting quantification.- Use an Internal Standard: A stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects and variations in extraction recovery. - Optimize Sample Cleanup: Improve the sample preparation method (e.g., using a more selective SPE sorbent) to remove interfering matrix components. - Evaluate Matrix Effects: Infuse a constant concentration of this compound into the mass spectrometer while injecting an extracted blank matrix sample. A dip or rise in the signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for the long-term stability of this compound in biological matrices?

For long-term storage of this compound in biological matrices such as whole blood, plasma, and urine, it is strongly recommended to store samples at -20°C or lower, with -80°C being preferable for extended periods.[1][2][3] Studies on other synthetic cannabinoids have shown significant degradation at refrigerated (4°C) and room temperatures.[1][2] To prevent adsorptive losses, storing samples in silanized glass vials is recommended over plastic containers.[4]

2. How stable is this compound in post-mortem samples?

The stability of synthetic cannabinoids in post-mortem samples can be compromised by microbial action and enzymatic activity, which may persist for some time after death. Therefore, it is crucial to collect and freeze these samples as soon as possible. While specific data for this compound is limited, a study on the related compound MDMB-4en-PINACA showed it to be stable in postmortem blood and urine when stored at -20°C for 24 months.

3. What are the known degradation products or metabolites of this compound that I should be aware of?

In vitro studies with human hepatocytes have identified several metabolites of this compound. The major biotransformations include hydroxylation on the pentenyl tail and the indazole ring, as well as the formation of a dihydrodiol on the pentenyl tail.[6][7][8] These metabolites are important to consider as they may be present in authentic samples and could potentially be confused with chemical degradation products formed during storage.

4. Can I use a general synthetic cannabinoid extraction protocol for this compound?

While general protocols for synthetic cannabinoids can be a good starting point, it is essential to validate the method specifically for this compound in the biological matrix of interest. The recovery and efficiency of extraction can vary significantly between different compounds and matrices.[5] Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[5]

5. What are the key parameters to validate for a quantitative LC-MS/MS method for this compound?

A robust method validation should include the assessment of the following parameters:

  • Selectivity and Specificity: Ensure that there are no interfering peaks from the matrix or other endogenous compounds at the retention time of this compound.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Evaluate the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

  • Recovery: Determine the efficiency of the extraction process.

  • Matrix Effects: Assess the influence of the biological matrix on the ionization of the analyte.

  • Stability: Evaluate the stability of this compound in the matrix under different storage conditions (freeze-thaw, short-term benchtop, and long-term storage).

Quantitative Data

Table 1: Long-Term Stability of ADB-PINACA and its Metabolites in Spiked Whole Blood and Urine

AnalyteMatrixStorage TemperatureStability (Time with >80% remaining)
ADB-PINACAWhole BloodRoom TemperatureUnstable
4°CUnstable
-20°CStable for at least 9 weeks
ADB-PINACA pentanoic acidUrineRoom Temperature~5 weeks
4°CStable for at least 9 weeks
-20°CStable for at least 9 weeks
ADB-PINACA 4-hydroxypentylUrineRoom TemperatureStable for at least 9 weeks
4°CStable for at least 9 weeks
-20°CStable for at least 9 weeks

Data extrapolated from studies on synthetic cannabinoid stability.[9]

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in Whole Blood

This protocol outlines a general procedure for evaluating the long-term stability of this compound in whole blood.

1. Materials and Reagents

  • This compound certified reference material

  • Stable isotope-labeled internal standard (IS) for this compound

  • Blank human whole blood (with anticoagulant, e.g., EDTA)

  • LC-MS/MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Silanized glass vials for storage

  • Calibrated pipettes and other standard laboratory equipment

  • LC-MS/MS system

2. Preparation of Spiked Samples

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions to prepare working solutions at appropriate concentrations.

  • Spike the blank whole blood with this compound to achieve at least two concentration levels (e.g., low and high QC levels).

  • Gently mix the spiked blood and allow it to equilibrate for at least 30 minutes.

  • Aliquot the spiked blood into pre-labeled silanized glass vials for each time point and storage condition.

3. Storage Conditions and Time Points

  • Store the aliquots at three different temperatures:

    • Room Temperature (~20-25°C)

    • Refrigerated (4°C)

    • Frozen (-20°C)

  • Analyze the samples at the following time points (or as required):

    • Day 0 (baseline)

    • Week 1, 2, 4, 8, 12, and 24

4. Sample Extraction (Liquid-Liquid Extraction Example)

  • To 1 mL of the thawed blood sample, add the internal standard.

  • Add 1 mL of carbonate buffer (pH 10).

  • Add 5 mL of a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 9:1 v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis

  • Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound.

  • Analyze the extracted samples from each time point.

6. Data Analysis

  • Calculate the concentration of this compound in each sample using the calibration curve.

  • For each storage condition, express the concentration at each time point as a percentage of the baseline (Day 0) concentration.

  • Consider the analyte stable if the mean concentration is within ±15% of the baseline concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T0, T1, T2...) cluster_data Data Interpretation A Spike Blank Matrix (Blood, Urine, Tissue Homogenate) with this compound B Aliquot into Silanized Glass Vials A->B C1 Room Temperature (~22°C) B->C1 Store at different temperatures C2 Refrigerated (4°C) B->C2 Store at different temperatures C3 Frozen (-20°C) B->C3 Store at different temperatures D Sample Extraction (LLE or SPE) C1->D C2->D C3->D E LC-MS/MS Analysis D->E F Quantify this compound Concentration E->F G Calculate % Recovery vs. Time Zero F->G H Determine Stability Profile G->H

Caption: Experimental workflow for assessing the long-term stability of this compound.

Stability_Factors cluster_main Factors Affecting this compound Stability in Biological Matrices cluster_environmental Environmental Factors cluster_sample Sample Handling & Matrix A This compound Stability B Temperature A->B Higher temp accelerates degradation C Light Exposure A->C UV light can cause degradation D Oxygen (Air Exposure) A->D Oxidation can occur E Storage Container (Glass vs. Plastic) A->E Adsorption to surfaces F pH of Matrix A->F Can influence hydrolysis G Enzymatic Activity A->G Metabolic degradation H Freeze-Thaw Cycles A->H Can disrupt sample integrity

Caption: Key factors influencing the stability of this compound in biological samples.

References

Technical Support Center: Optimizing GC-MS for ADB-4EN-pinaca Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the GC-MS analysis and isomer separation of ADB-4EN-pinaca.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers important?

The biological activity, psychoactive effects, and legal status of synthetic cannabinoids can differ significantly between isomers.[1] Minor changes in the position of a functional group can alter how the compound interacts with cannabinoid receptors. Therefore, accurate identification and differentiation of isomers are crucial for forensic analysis, toxicological assessment, and regulatory compliance.

Q2: Can a standard GC-MS method differentiate all this compound isomers?

Not always. Many positional isomers of synthetic cannabinoids have very similar chemical properties, leading to nearly identical retention times and electron ionization (EI) mass spectra under standard GC-MS conditions.[1][2] This co-elution makes their individual identification challenging with a basic setup.

Q3: What are the primary challenges in the GC-MS separation of this compound isomers?

The main challenges include:

  • Co-elution: Isomers often do not separate on standard GC columns like DB-5ms or HP-5ms.

  • Similar Mass Spectra: Positional isomers frequently produce nearly identical fragmentation patterns, making it difficult to distinguish them based on mass spectra alone.[1]

  • Thermal Degradation: Some synthetic cannabinoids can degrade in the hot GC inlet, leading to inaccurate quantification and the potential for misidentification.

Q4: What strategies can be employed to improve the separation and identification of this compound isomers?

To overcome the challenges of isomer analysis, a combination of chromatographic and mass spectrometric techniques is often necessary:

  • Chromatographic Optimization:

    • Slower Temperature Ramps: Using a slower oven temperature ramp rate can enhance the separation between closely eluting compounds.

    • Alternative GC Columns: Employing a different stationary phase with alternative selectivity, such as a mid-polarity column (e.g., DB-35ms), can improve the resolution of isomers.

    • Chiral Columns: If dealing with enantiomers or diastereomers, a chiral GC column is necessary for their separation.[3]

  • Mass Spectrometric Techniques:

    • Tandem Mass Spectrometry (MS/MS): By selecting a precursor ion and inducing fragmentation, MS/MS can generate unique product ion spectra for different isomers, allowing for their differentiation even if they co-elute.[4][5] Careful analysis of the relative abundance of fragment ions can also aid in identification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Isomer Peaks (Co-elution) Inadequate column selectivity for the isomers.- Use a slower oven temperature ramp rate. - Switch to a GC column with a different stationary phase (e.g., a mid-polarity column). - If enantiomers are suspected, use a chiral GC column.
Temperature program is too fast.- Optimize the temperature program with a slower ramp.
Identical or Very Similar Mass Spectra for Different Peaks The compounds are positional isomers that produce similar fragments.- Utilize tandem mass spectrometry (MS/MS) to generate unique product ion spectra. - Carefully compare the relative intensities of the fragment ions; small, consistent differences can be used for differentiation.[1][5]
Peak Tailing Active sites in the GC liner or on the column.- Use a deactivated liner and a high-quality GC column. - Consider silanizing the liner to passivate active sites.
Analyte Degradation in the Injector High injector temperature causing thermal decomposition.- Lower the injection port temperature. - Use a pulsed splitless or cool on-column injection technique if available.

Experimental Protocols

Below are detailed methodologies for the GC-MS analysis of this compound, which can be used as a starting point for method development for isomer separation.

Standard GC-MS Method for this compound

This method is suitable for the general detection of this compound.

Sample Preparation:

  • Dissolve 1 mg of the this compound sample in 1 mL of methanol.

  • For complex matrices (e.g., herbal mixtures), extract approximately 50 mg of the homogenized material with methanol, vortex, and centrifuge.

  • Dilute the supernatant as needed before injection.

GC-MS Parameters:

Parameter Value Reference
GC System Agilent 5975 Series GC/MSD System or equivalent[6]
Column Zebron™ Inferno™ ZB-35HT (15 m x 250 µm x 0.25 µm) or equivalent[6]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Inlet Temperature 265 °C[6]
Injection Type Splitless[6]
Injection Volume 1 µL[6]
Oven Program 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min[6]
MS Transfer Line 300 °C[6]
MS Source Temp. 230 °C[6]
MS Quad Temp. 150 °C[6]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-550 m/z[6]
Optimized GC-MS Method for Isomer Separation (Proposed)

This proposed method incorporates modifications to enhance the separation of closely related isomers.

Sample Preparation: (Same as the standard method)

Optimized GC-MS Parameters:

Parameter Value
GC System GC-MS/MS system
Column DB-35MS or similar mid-polarity column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Type Splitless
Injection Volume 1 µL
Oven Program Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min.
MS Transfer Line 280 °C
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode MS/MS with targeted analysis of key fragment ions

Visualizations

Experimental Workflow for Isomer Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis cluster_result Result prep1 Dissolve/Extract Sample prep2 Dilute Sample prep1->prep2 gcms1 Inject Sample into GC prep2->gcms1 gcms2 Chromatographic Separation gcms1->gcms2 gcms3 Mass Spectrometric Detection gcms2->gcms3 data1 Review Chromatogram gcms3->data1 data2 Analyze Mass Spectra data1->data2 data3 Compare with Reference Standards data2->data3 result Isomer Identification data3->result

Caption: A typical experimental workflow for the GC-MS analysis of this compound isomers.

Troubleshooting Logic for Isomer Co-elution

Troubleshooting Co-elution cluster_chrom Chromatographic Optimization cluster_ms Mass Spectrometric Differentiation start Poor Isomer Separation q1 Is chromatographic separation the primary goal? start->q1 opt1 Decrease oven ramp rate q1->opt1 Yes ms1 Use Tandem MS (MS/MS) q1->ms1 No opt2 Try a column with a different stationary phase opt1->opt2 opt3 Consider chiral column if enantiomers are suspected opt2->opt3 end_chrom Achieved Separation opt3->end_chrom ms2 Analyze product ion spectra ms1->ms2 ms3 Compare relative ion intensities ms2->ms3 end_ms Differentiated Isomers ms3->end_ms

Caption: A decision tree for troubleshooting the co-elution of this compound isomers.

References

Technical Support Center: Enhancing Extraction Recovery of ADB-4EN-PINACA from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of ADB-4EN-PINACA from complex biological matrices. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges and improve analyte recovery for more accurate downstream analysis.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during the extraction of this compound from various matrices.

Question Answer
Why am I observing low or no recovery of this compound from my samples? Low recovery can stem from several factors. Firstly, ensure proper sample pH adjustment before extraction, as the neutral nature of this compound means its extraction efficiency can be pH-dependent. Secondly, the choice of extraction solvent is critical; for Liquid-Liquid Extraction (LLE), consider solvents like diethyl ether or a mixture of n-hexane and ethyl acetate (B1210297). For Solid-Phase Extraction (SPE), ensure you are using an appropriate sorbent, such as a polymeric reversed-phase material (e.g., Oasis HLB), which has shown to have a lower matrix effect for similar compounds. Inefficient vortexing or shaking during extraction can also lead to poor recovery. Finally, analyte degradation may be a factor; ensure samples are stored properly at low temperatures and minimize freeze-thaw cycles.[1]
I am experiencing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this? Matrix effects, which can cause ion suppression or enhancement, are a common challenge in complex matrices like blood and urine. To mitigate these, consider the following: - Optimize Sample Cleanup: A thorough cleanup is essential. For SPE, include a wash step with a weak organic solvent (e.g., 5% methanol (B129727) in water) to remove polar interferences before eluting the analyte.[2] - Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. - Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples to compensate for matrix effects. - Use of an Internal Standard: A deuterated internal standard (e.g., this compound-d4) that co-elutes with the analyte can help to correct for variations in extraction and matrix effects.[3]
My results are inconsistent between samples. What could be the cause? Inconsistent results can arise from variability in the sample preparation process. Ensure that all steps, including sample volume, reagent volumes, incubation times, and vortexing speeds, are performed consistently for all samples. Inhomogeneous sample matrices, particularly in post-mortem or viscous blood samples, can also contribute to variability. Ensure thorough homogenization of the sample before taking an aliquot for extraction. Pipetting accuracy is also crucial, especially when dealing with small volumes of internal standards or other reagents.
What is the best way to store samples containing this compound to prevent degradation? Synthetic cannabinoids can be susceptible to degradation. For long-term storage, it is recommended to keep biological samples at -20°C or lower. Minimize repeated freeze-thaw cycles, as this can accelerate degradation. For processed extracts, if not analyzed immediately, they should be stored at low temperatures, and the stability of the analyte in the final solvent should be assessed. The use of silanized glassware can also help to prevent the adsorption of the analyte to container surfaces, which can lead to apparent loss of the compound.[4]
Can I use a QuEChERS-based method for this compound extraction? Yes, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can be adapted for the extraction of synthetic cannabinoids from matrices like blood and urine. A typical QuEChERS workflow involves an initial extraction with acetonitrile (B52724) followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) cleanup step is often used to remove interfering matrix components. While specific protocols for this compound are not extensively published, methods developed for other cannabinoids can be a good starting point.[5][6]

Quantitative Data on Extraction Recovery

The following tables summarize available quantitative data on the extraction recovery and matrix effects for this compound and related synthetic cannabinoids from various matrices. It is important to note that direct comparative studies are limited, and recovery can be highly dependent on the specific protocol and laboratory conditions.

Table 1: Extraction Recovery of Synthetic Cannabinoids from Human Hair

Analyte ClassExtraction MethodRecovery (%)Matrix Effect (%)Reference
29 Synthetic Cannabinoids (including ADB-BUTINACA and MDMB-4en-PINACA)Cryo-grinding and Methanol Extraction36.1 - 93.319.1 - 110.0[7][8]

Table 2: Method Validation Data for Synthetic Cannabinoids in Blood and Urine

AnalyteMatrixExtraction MethodLimit of Detection (LOD) (ng/mL)Reference
MDMB-4en-PINACABloodSPE (Oasis HLB)1.29[9][10]
ADB-BUTINACABloodSPE (Oasis HLB)0.60[9][10]
MDMB-4en-PINACAUrineSPE (Oasis HLB)1.33[9][10]
ADB-BUTINACAUrineSPE (Oasis HLB)0.63[9][10]

Detailed Experimental Protocols

The following are detailed methodologies for key extraction techniques that can be adapted and optimized for this compound.

Solid-Phase Extraction (SPE) for Blood and Urine

This protocol is based on a validated method for related synthetic cannabinoids and is a good starting point for this compound.[9][10]

Materials:

  • Oasis HLB SPE Cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Phosphate (B84403) buffer (pH 6)

  • Internal Standard (IS) solution (e.g., this compound-d4 in methanol)

  • Elution Solvent (e.g., Ethyl Acetate or Methanol)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Pre-treatment: To 1 mL of whole blood or urine in a centrifuge tube, add 10 µL of the internal standard solution. Add 2 mL of phosphate buffer (pH 6) and vortex for 30 seconds to mix and lyse the cells (for blood samples). Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., methanol or mobile phase) for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Blood and Urine

This protocol is adapted from a method used for the analysis of ADB-BUTINACA and its metabolites.[4]

Materials:

  • Diethyl ether

  • Sodium acetate buffer (1 M, pH 5)

  • Internal Standard (IS) solution

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 250 µL of blood or urine in a glass tube, add 250 µL of 1 M sodium acetate buffer (pH 5) and 25 µL of the internal standard solution.

  • Extraction: Add 1.5 mL of diethyl ether to the tube. Cap and mix vigorously for 10 minutes (e.g., on a rotary mixer).

  • Phase Separation: Centrifuge the sample at 5,000 rpm for 10 minutes.

  • Solvent Transfer: Carefully transfer the upper organic layer (diethyl ether) to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase for analysis.

Methanol-Based Extraction for Hair

This protocol is based on a validated method for the analysis of 29 synthetic cannabinoids in human hair.[7][8]

Materials:

  • Methanol (LC-MS grade)

  • Cryogenic grinder

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Decontamination: Wash approximately 20 mg of hair sequentially with water and methanol to remove external contaminants. Allow the hair to dry completely.

  • Pulverization: Pulverize the decontaminated hair using a cryogenic grinder to a fine powder.

  • Extraction: Transfer the powdered hair to a microcentrifuge tube. Add 1 mL of methanol and the internal standard. Vortex vigorously for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution: Transfer the methanol supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of methanol for analysis.

Visualizations

The following diagrams illustrate key concepts relevant to the analysis of this compound.

G General Experimental Workflow for this compound Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Complex Matrix (Blood, Urine, Hair) Pretreatment Pre-treatment (e.g., Homogenization, pH adjustment, IS addition) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Load onto conditioned cartridge LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Add immiscible organic solvent QuEChERS QuEChERS Pretreatment->QuEChERS Acetonitrile extraction & salting out Cleanup Post-extraction Cleanup (Evaporation, Reconstitution) SPE->Cleanup LLE->Cleanup QuEChERS->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis

General workflow for this compound extraction.

G Simplified Signaling Pathway of this compound via CB1 Receptor cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi Protein CB1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP ADB4EN This compound ADB4EN->CB1 Binds to Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates CellularResponse Altered Cellular Response (e.g., neurotransmitter release) PKA->CellularResponse Phosphorylates targets leading to

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of ADB-4EN-pinaca

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of ADB-4EN-pinaca.

Troubleshooting Guides

This section addresses common issues related to ion suppression encountered during the LC-MS/MS analysis of this compound.

Problem: Significant decrease in this compound signal intensity in matrix samples compared to neat standards.

This is a classic indicator of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source.

Solutions:

  • Optimize Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis.[1]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and removing a wide range of interferences like phospholipids.[2][3]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be more labor-intensive and require larger solvent volumes.[4]

    • Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components that cause ion suppression compared to SPE or LLE.[5]

  • Chromatographic Separation: Modify the LC method to separate this compound from the interfering matrix components.

    • Gradient Optimization: Adjust the mobile phase gradient to increase the resolution between this compound and co-eluting peaks.

    • Column Selection: Use a column with a different selectivity (e.g., a biphenyl (B1667301) or pentafluorophenyl (PFP) phase) to alter the elution profile of interferences relative to the analyte.

  • Methodical Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.

Problem: Inconsistent and irreproducible results for quality control (QC) samples.

This can be caused by sample-to-sample variability in the matrix composition, leading to varying degrees of ion suppression.

Solutions:

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE is crucial to minimize variability in matrix effects.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for this compound, such as this compound-d4, is the gold standard for correcting ion suppression.[6] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[7]

  • Matrix-Matched Calibrators and QCs: Prepare calibration standards and QC samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix. This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[1]

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Common causes include:

  • Endogenous Matrix Components: Phospholipids from plasma or serum, urea (B33335) and salts from urine.[5]

  • Exogenous Components: Mobile phase additives (e.g., trifluoroacetic acid), plasticizers from lab consumables, and co-administered drugs or their metabolites.

Q3: How can I definitively determine if my this compound analysis is affected by ion suppression?

A3: A post-column infusion experiment is the most common method to identify ion suppression.[5][8] This involves infusing a constant flow of an this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at a specific retention time indicates the presence of ion-suppressing components eluting from the column.[9][10]

Q4: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this compound?

A4: ESI is generally more susceptible to ion suppression than APCI due to its ionization mechanism, which is more sensitive to the presence of non-volatile matrix components that can compete for charge in the ESI droplet.[8]

Q5: Can mobile phase additives help reduce ion suppression for this compound?

A5: Yes, the choice of mobile phase additives can significantly impact ionization efficiency.[11]

  • Volatile Additives: Using volatile additives like formic acid or ammonium (B1175870) formate (B1220265) is generally preferred over non-volatile buffers.

  • Concentration: The concentration of additives should be optimized, as high concentrations can sometimes lead to ion suppression. For example, a study on synthetic cannabinoids in hair utilized a mobile phase with 20 mmol/L ammonium acetate (B1210297) and 0.1% formic acid.[12]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Synthetic Cannabinoids

Sample Preparation TechniqueTypical Recovery (%)Typical Matrix Effect (%)AdvantagesDisadvantages
Protein Precipitation (PPT) 50 - 80%> 30%Simple and fast.Less effective at removing interferences, prone to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) 70 - 90%< 30%Good for removing non-polar interferences.Can be labor-intensive and require large solvent volumes.[4]
Solid-Phase Extraction (SPE) 80 - 95%< 20%Highly effective and versatile for removing a wide range of interferences.[13]Requires method development and can be more expensive.[3]

Note: The values presented are typical for synthetic cannabinoids and can vary depending on the specific analyte, matrix, and protocol used.

Table 2: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
LC Column Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm)[14]
Mobile Phase A 10 mM Ammonium formate (pH 3.0)[14]
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)[14]
Gradient Initial: 95A:5B; 5A:95B over 13 min; 95A:5B at 15.5 min[14]
Flow Rate 0.5 mL/min[15]
Injection Volume 10 µL[14]
Ionization Mode Positive Electrospray Ionization (ESI+)[15]
Capillary Voltage 3.5 kV[15]
Source Temperature Not Specified
Desolvation Gas Temp 375 °C (Vaporizer)[15]
Desolvation Gas Flow Sheath gas: 60 psi, Auxiliary gas: 15 psi[15]

Note: These parameters are examples and should be optimized for your specific instrument and application.

Experimental Protocols

1. Post-Column Infusion Experiment to Identify Ion Suppression Zones

This protocol outlines the steps to identify regions in your chromatogram where ion suppression occurs.[5][9]

  • Materials:

    • LC-MS/MS system

    • Syringe pump

    • Tee-piece for mixing

    • Standard solution of this compound (e.g., 100 ng/mL in mobile phase)

    • Blank matrix extract (prepared using your standard sample preparation protocol without the analyte)

  • Procedure:

    • Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for your this compound analysis.

    • Connect the outlet of the LC column to a tee-piece.

    • Connect a syringe pump containing the this compound standard solution to the second port of the tee-piece.

    • Connect the third port of the tee-piece to the mass spectrometer's ion source.

    • Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to continuously infuse the this compound standard at a low flow rate (e.g., 10 µL/min).

    • Acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.

    • Inject the blank matrix extract onto the LC column.

    • Monitor the baseline of the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.

2. Solid-Phase Extraction (SPE) Protocol for this compound from Biological Matrices

This is a general SPE protocol that can be optimized for specific matrices like plasma, urine, or whole blood.

  • Materials:

    • SPE cartridges (e.g., mixed-mode or polymeric reversed-phase)

    • SPE manifold

    • Appropriate solvents for conditioning, washing, and elution

  • Procedure:

    • Sample Pre-treatment: Dilute the biological sample with a buffer (e.g., phosphate (B84403) buffer) to adjust the pH. For whole blood or plasma, a protein precipitation step with a solvent like acetonitrile may be performed first.

    • Conditioning: Condition the SPE cartridge by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through it.

    • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

    • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol (B129727) in water) to remove polar interferences. A second wash with a slightly stronger solvent may be used to remove other interferences.

    • Elution: Elute this compound from the cartridge using an appropriate organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with a small amount of acid or base).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

IonSuppressionTroubleshooting Start Start: Low Analyte Signal in Matrix CheckSuppression Confirm Ion Suppression (Post-Column Infusion) Start->CheckSuppression SamplePrep Optimize Sample Preparation CheckSuppression->SamplePrep Suppression Confirmed Chromatography Optimize Chromatography CheckSuppression->Chromatography Suppression Confirmed Dilution Dilute Sample CheckSuppression->Dilution Suppression Confirmed SPE Solid-Phase Extraction (SPE) SamplePrep->SPE LLE Liquid-Liquid Extraction (LLE) SamplePrep->LLE Gradient Adjust Gradient Profile Chromatography->Gradient Column Change Column Chemistry Chromatography->Column InternalStandard Use Stable Isotope-Labeled Internal Standard (SIL-IS) End Resolved: Accurate Quantification InternalStandard->End Dilution->InternalStandard SPE->InternalStandard LLE->InternalStandard Gradient->InternalStandard Column->InternalStandard

Caption: Troubleshooting workflow for addressing ion suppression.

ExperimentalWorkflow cluster_SPE Solid-Phase Extraction Sample Biological Sample (e.g., Plasma, Urine) Pretreatment Sample Pre-treatment (e.g., Dilution, PPT) Sample->Pretreatment SPE_Load Sample Loading Pretreatment->SPE_Load SPE_Condition SPE Conditioning (Methanol, Water) SPE_Wash Washing (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elution of this compound SPE_Wash->SPE_Elute Evap_Recon Evaporation & Reconstitution SPE_Elute->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS

Caption: General experimental workflow for sample preparation.

References

Selection of appropriate reference standards for ADB-4EN-pinaca analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the selection of appropriate reference standards for the analysis of the synthetic cannabinoid ADB-4EN-pinaca. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to have appropriate reference standards for its analysis?

A1: this compound is a synthetic cannabinoid receptor agonist that has been identified as a new psychoactive substance (NPS).[1][2] Accurate and reliable analytical methods are crucial for its detection and quantification in forensic, clinical, and research settings. Appropriate reference standards are essential for ensuring the quality and validity of these analytical methods, enabling unambiguous identification and accurate measurement of the substance and its metabolites.

Q2: What are the primary reference standards needed for the analysis of this compound?

A2: The primary reference standards required for the analysis of this compound include the parent compound itself and its major metabolites. Studies have shown that this compound is extensively metabolized in the body.[1][3][4][5] Therefore, having certified reference materials for both the parent drug and its key metabolites is critical for comprehensive toxicological analysis.

Q3: Where can I source reference standards for this compound and its metabolites?

A3: Commercial suppliers of analytical reference standards, such as Cayman Chemical, offer this compound and some of its metabolites.[6][7] It is important to obtain a certificate of analysis (CoA) with each standard to verify its identity, purity, and concentration. For metabolites that are not commercially available, custom synthesis may be required.[8]

Q4: What are the most important metabolites of this compound to consider for analysis?

A4: In vitro studies using human hepatocytes have identified several metabolites of this compound. The most abundant metabolites, and therefore the most relevant for analytical detection, include a dihydrodiol formed on the pentenyl tail (metabolite E3) and a monohydroxylated metabolite on the indazole ring (metabolite E7).[1][3][4][5] These are suggested as key urinary biomarkers. For blood analysis, the parent drug along with monohydroxylated metabolites are recommended as biomarkers.[1][4]

Q5: What type of internal standard should be used for the quantitative analysis of this compound?

A5: For quantitative analysis using mass spectrometry-based methods such as GC-MS or LC-MS/MS, a stable isotope-labeled internal standard is highly recommended. A deuterated analog of this compound, such as this compound-d4, is a suitable choice.[9] The use of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty in detecting this compound metabolites in authentic samples. The parent compound may be extensively metabolized, leading to low concentrations of the parent drug.Focus on detecting the major metabolites, such as the dihydrodiol and hydroxylated species, which are likely to be present at higher concentrations in urine.[1][3][4][5]
Poor quantitative accuracy and precision. Matrix effects from the biological sample (e.g., blood, urine) can interfere with the analysis.Utilize a stable isotope-labeled internal standard, such as this compound-d4, to compensate for matrix effects.[9] Implement a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[10]
Inability to confirm the identity of a suspected this compound peak. Co-elution with an interfering compound or lack of a certified reference standard.Confirm the identification by comparing the retention time and mass spectrum of the unknown peak with that of a certified reference standard for this compound.[2] High-resolution mass spectrometry (HRMS) can provide additional confirmation through accurate mass measurement.[1][10]
Reference standard appears to be degraded. Improper storage conditions or expiration of the standard.Always store reference standards according to the manufacturer's recommendations, typically in a cool, dark, and dry place. Do not use standards beyond their expiration date.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Human Hepatocytes

This protocol is based on the methodology described by Kronstrand et al. (2022).[1][4][5]

Objective: To identify the major metabolites of this compound.

Materials:

  • This compound

  • Cryopreserved human hepatocytes

  • Incubation medium (e.g., Williams' Medium E)

  • Acetonitrile (B52724) (ice-cold)

  • LC-QTOF-MS system

Procedure:

  • Thaw and prepare the human hepatocytes according to the supplier's instructions.

  • Pre-incubate the hepatocytes in the incubation medium at 37°C.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound stock solution to the hepatocyte suspension to initiate the incubation. The final concentration of this compound should be in the low micromolar range.

  • Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0.5, 1, 3 hours).

  • At each time point, quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to pellet the cellular debris.

  • Analyze the supernatant by LC-QTOF-MS to identify the metabolites.

Protocol 2: Quantitative Analysis of this compound in Blood by LC-MS/MS

Objective: To accurately quantify the concentration of this compound in a blood sample.

Materials:

  • Blood sample

  • This compound certified reference material

  • This compound-d4 internal standard

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Spike the blood sample with a known concentration of this compound-d4 internal standard.

    • Perform a protein precipitation step by adding cold acetonitrile.

    • Centrifuge and collect the supernatant.

    • Perform a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a suitable C18 liquid chromatography column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor at least two specific transitions for both this compound and this compound-d4.

  • Quantification:

    • Create a calibration curve using certified reference standards of this compound at various concentrations.

    • Calculate the concentration of this compound in the blood sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

ADB_4EN_pinaca_Analysis_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Instrumentation cluster_data Data Analysis & Reporting Biological_Matrix Biological Matrix (Blood, Urine, Hair) Internal_Standard Internal Standard Spiking (e.g., this compound-d4) Biological_Matrix->Internal_Standard Add Sample_Prep Sample Preparation (LLE, SPE, Dilution) LC_MS LC-MS/MS or GC-MS Sample_Prep->LC_MS Inject HRMS High-Resolution MS (e.g., QTOF, Orbitrap) Sample_Prep->HRMS Inject Internal_Standard->Sample_Prep Quantification Quantification (Calibration Curve) LC_MS->Quantification Identification Identification (Reference Standard Comparison) HRMS->Identification Report Final Report Quantification->Report Identification->Report

Caption: General workflow for the analysis of this compound in biological samples.

Reference_Standard_Selection Start Start: Select Reference Standards Qualitative Qualitative Analysis? Start->Qualitative Quantitative Quantitative Analysis? Qualitative->Quantitative No Parent This compound Reference Standard Qualitative->Parent Yes IS Stable Isotope-Labeled Internal Standard (e.g., this compound-d4) Quantitative->IS Yes End End: Appropriate Standards Selected Quantitative->End No Metabolites Major Metabolite Reference Standards (e.g., Dihydrodiol, Hydroxylated) Parent->Metabolites Metabolites->Quantitative IS->End

Caption: Decision tree for selecting appropriate reference standards for this compound analysis.

References

Troubleshooting ADB-4EN-pinaca peak tailing in liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing for ADB-4EN-pinaca in liquid chromatography experiments.

Troubleshooting Guide

Issue: I am observing significant peak tailing for this compound.

This guide will walk you through a systematic approach to identify and resolve the common causes of peak tailing for this analyte. Peak tailing is the asymmetry of a chromatographic peak, where the latter half is broader than the first half.[1] This phenomenon can compromise resolution, quantification accuracy, and overall method reliability.[1] An ideal peak should have a symmetrical, Gaussian shape.

Step 1: Evaluate Your Mobile Phase and Sample Preparation

Question: Could my mobile phase pH be the problem?

Answer: Yes, the pH of your mobile phase is a critical factor. This compound, a synthetic cannabinoid, likely contains basic nitrogen atoms.[2] These can interact with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns, which is a primary cause of peak tailing for basic compounds.[1][3][4]

  • Solution: Lowering the mobile phase pH to approximately 2.5-3.0 protonates the silanol groups, minimizing these secondary interactions.[4][5] Using a mobile phase additive like 0.1% formic acid is a common and effective strategy. However, always ensure your column is chemically stable at low pH.

Question: Is my sample solvent appropriate?

Answer: A mismatch between your sample solvent and the initial mobile phase can cause peak distortion.[6] If your sample is dissolved in a solvent that is much stronger (e.g., less polar in reversed-phase chromatography) than your mobile phase, it can lead to poor peak shape, including tailing.[6]

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible, use a solvent that is weaker than or equivalent in strength to the mobile phase.

Question: Could I be overloading the column?

Answer: Yes, both mass and volume overload can lead to asymmetrical peaks.[7][6][8] Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in peak distortion.[5][8]

  • Solution: To check for mass overload, try diluting your sample tenfold and re-injecting.[7][9] To check for volume overload, reduce the injection volume.[6][8] If peak shape improves, overloading was a contributing factor.

Step 2: Assess Your Column and Hardware

Question: Is my column chemistry suitable for analyzing basic compounds like this compound?

Answer: The type of column you use is crucial. Traditional silica-based columns (Type A) often have a higher concentration of acidic silanol groups that cause tailing with basic analytes.[1]

  • Solution: Use modern, high-purity "Type B" silica (B1680970) columns, which have reduced silanol activity and lower metal contamination.[1][10] Columns that are "end-capped" or have "base-deactivated" silica (BDS) are specifically designed to shield these residual silanols and provide much better peak shape for basic compounds.[3][7][11] Polar-embedded or charged surface hybrid (CSH) columns are also excellent choices.[3][5]

Question: Could my column be contaminated or degraded?

Answer: Yes, column contamination from sample matrix components or mobile phase impurities can cause peak tailing for all analytes.[8][12] Column degradation, such as the creation of a void at the column inlet, can also lead to distorted peaks.[4]

  • Solution: First, try replacing your guard column if you are using one.[8] If the problem persists, a thorough column flush with a strong solvent may resolve contamination issues.[5] If flushing does not improve the peak shape and you've ruled out other causes, the column may be permanently damaged and require replacement.[8]

Question: Could extra-column effects be the cause?

Answer: Extra-column band broadening, caused by excessive volume in tubing, fittings, or the detector cell, can contribute to peak tailing.[3][5] This is particularly noticeable for early-eluting peaks.[8]

  • Solution: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are made correctly to minimize dead volume.[3]

Frequently Asked Questions (FAQs)

Q1: What is an acceptable USP tailing factor? A1: A USP tailing factor between 0.9 and 1.2 is generally considered to indicate ideal peak symmetry.[3] Values greater than 1.5 suggest significant tailing that should be addressed.[3]

Q2: Can I use a mobile phase additive other than acid to improve peak shape? A2: Historically, a basic additive like triethylamine (B128534) (TEA) was used to compete with basic analytes for active silanol sites.[1][13] However, this approach is less common with modern, high-quality columns and can sometimes suppress MS ionization. Working at a low pH is the preferred modern strategy.[13]

Q3: When should I consider replacing my column? A3: If you have systematically worked through mobile phase optimization, sample preparation, and ruled out system issues, and the peak tailing persists or has worsened over time, it is likely your column is contaminated or has degraded.[8] At this point, replacement is the most effective solution.

Q4: Why does peak tailing seem to affect only this compound and not other compounds in my run? A4: Peak tailing in reversed-phase HPLC primarily affects basic compounds with amine or other basic functional groups.[1] This is due to the specific secondary ionic interactions between the basic analyte and the acidic residual silanol groups on the column. Neutral and acidic compounds are generally not impacted by this mechanism.[1]

Data Presentation

Use the tables below to systematically troubleshoot and record your results.

Table 1: Troubleshooting Log for this compound Peak Tailing

DateParameter ChangedValue/ConditionObserved Tailing FactorResolution (Rs)Notes
Baseline Initial Method
Mobile Phase pH
Sample Concentration
Injection Volume
Column Type
Column Flush

Table 2: Influence of Chromatographic Parameters on Peak Tailing for Basic Analytes

ParameterChangeEffect on Peak TailingRationale
Mobile Phase pH Decrease (e.g., to pH 2.5-3)Improves Peak Shape Suppresses ionization of acidic silanol groups, reducing secondary interactions.[1][4]
Buffer Concentration Increase (for UV)Improves Peak Shape Increases ionic strength, masking silanol interactions.[4]
Organic Modifier Increase %May Improve Peak Shape Reduces retention time, potentially lessening interaction time with the stationary phase.[5]
Column Chemistry Use End-Capped/BDS ColumnImproves Peak Shape Sterically hinders or deactivates residual silanol groups.[3]
Sample Load Decrease Concentration/VolumeImproves Peak Shape Prevents overloading of active sites on the stationary phase.[8]
Temperature IncreaseMay Improve Peak Shape Can improve mass transfer kinetics, but check column stability.

Experimental Protocols

Protocol 1: Preparation of 0.1% Formic Acid Mobile Phase

  • Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L clean, glass mobile phase bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Sonicate for 10-15 minutes to degas the solution.

  • Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile (B52724) or methanol (B129727) into a second 1 L bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix thoroughly.

    • Sonicate for 10-15 minutes to degas the solution.

Protocol 2: Recommended Sample Preparation

  • Accurately weigh a known amount of the this compound standard or sample.

  • Dissolve the material in a small amount of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).

  • Use sonication if necessary to ensure complete dissolution.

  • Dilute to the final desired concentration using the same mobile phase solvent.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove particulates before injection.[14]

Protocol 3: General Column Flushing and Regeneration

  • Disconnect the column from the detector to prevent contamination.

  • Flush the column with 20-30 column volumes of your mobile phase without the buffer (e.g., Water/Acetonitrile).

  • Flush with 20-30 column volumes of 100% Acetonitrile.

  • Flush with 20-30 column volumes of 100% Isopropanol to remove strongly retained non-polar compounds.

  • Flush again with 20-30 column volumes of 100% Acetonitrile.

  • Equilibrate the column with your initial mobile phase conditions for at least 30 minutes or until the baseline is stable.[2]

  • Reconnect the detector and inject a standard to assess performance.

Visualizations

G cluster_start cluster_mobile_phase Mobile Phase & Sample cluster_column Column & Hardware cluster_end start Peak Tailing Observed for this compound q1 Is Mobile Phase pH low (e.g., 2.5 - 3.0)? start->q1 s1 Adjust pH with 0.1% Formic Acid. Ensure column is pH stable. q1->s1 No q2 Is sample dissolved in initial mobile phase? q1->q2 Yes s1->q2 s2 Re-dissolve sample in mobile phase or weaker solvent. q2->s2 No q3 Is column overloaded? q2->q3 Yes s2->q3 s3 Dilute sample or reduce injection volume. q3->s3 No q4 Using a modern, end-capped, or base-deactivated column? q3->q4 Yes s3->q4 s4 Switch to a column suitable for basic analytes. q4->s4 No q5 Is column contaminated? q4->q5 Yes end_good Peak Shape Improved s4->end_good s5 Flush column with strong solvent. Replace guard column. q5->s5 Yes q5->end_good No s5->end_good end_bad Problem Persists? Replace Column s5->end_bad

Caption: Troubleshooting workflow for this compound peak tailing.

G Mechanism of Peak Tailing for Basic Analytes cluster_low_ph Low pH (~2.5) cluster_mid_ph Mid-Range pH (~4-7) silanol_protonated Si-OH (Protonated Silanol) interaction_low Minimal Ionic Interaction (Good Peak Shape) analyte_protonated_low Analyte-NH₂⁺ (this compound) analyte_protonated_low->silanol_protonated Repulsion silanol_ionized Si-O⁻ (Ionized Silanol) interaction_high Strong Ionic Interaction (Peak Tailing) analyte_protonated_mid Analyte-NH₂⁺ (this compound) analyte_protonated_mid->silanol_ionized Attraction

Caption: Effect of mobile phase pH on silanol interactions.

References

Best practices for storage and handling of ADB-4EN-pinaca analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of ADB-4EN-pinaca analytical standards. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound analytical standards?

A1: It is recommended to store this compound analytical standards, whether in solid form or dissolved in a solvent, at -20°C.[1][2][3] An internal standard of deuterated this compound should also be stored at this temperature.[1]

Q2: What is the long-term stability of this compound analytical standards?

A2: When stored at -20°C, this compound in its solid form has a stability of at least five years. The deuterated form is stable for at least four years under the same storage conditions.[2][3] Studies have also shown that MDMB-4en-PINACA is stable in blood and urine samples for up to 24 months when stored at -20°C.[4][5] However, it is important to note that some metabolites, such as MDMB-4en-PINACA butanoic acid metabolite, may show significant degradation in as little as 120 days even at -20°C or -80°C.[6]

Q3: In which solvents is this compound soluble?

A3: this compound is a lipophilic compound with good solubility in various organic solvents.[7] For detailed solubility information, please refer to the table below.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventConcentration
Dimethylformamide (DMF)12 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)12 mg/mL
Ethanol10 mg/mL
DMSO:PBS (pH 7.2) (1:8)0.1 mg/mL

Data compiled from multiple sources.

Troubleshooting Guides

Issue: Difficulty Dissolving the Analytical Standard

If you are experiencing issues with dissolving the this compound analytical standard, please follow the troubleshooting workflow below.

G Troubleshooting: Solubility Issues cluster_start Troubleshooting: Solubility Issues cluster_steps Troubleshooting: Solubility Issues cluster_outcomes Troubleshooting: Solubility Issues start Start: Standard not dissolving check_solvent 1. Verify Solvent Choice Is the solvent appropriate (e.g., DMSO, DMF, Ethanol)? start->check_solvent check_conc 2. Check Concentration Is the concentration within the known solubility limits? check_solvent->check_conc Yes consult_tds Issue Persists: Consult Technical Data Sheet or contact support. check_solvent->consult_tds No vortex_sonicate 3. Apply Mechanical Agitation Have you tried vortexing or sonication? check_conc->vortex_sonicate Yes check_conc->consult_tds No gentle_heat 4. Gentle Warming Consider warming the solution gently (use with caution). vortex_sonicate->gentle_heat Still not dissolved dissolved Success: Standard Dissolved vortex_sonicate->dissolved Dissolved gentle_heat->dissolved Dissolved gentle_heat->consult_tds Still not dissolved

Caption: Troubleshooting workflow for solubility issues.

Issue: Potential Degradation of the Analytical Standard

If you suspect that your this compound analytical standard has degraded, consider the following:

  • Storage Conditions: Ensure the standard has been consistently stored at -20°C and protected from light.

  • Solvent Stability: While the parent compound is generally stable in recommended organic solvents, repeated freeze-thaw cycles should be avoided. For aqueous solutions, stability may be reduced.

  • Appearance: Any change in the physical appearance (e.g., color) of the solid standard or solution may indicate degradation.

  • Analytical Verification: If in doubt, verify the integrity of the standard using an appropriate analytical method such as LC-MS/MS.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL Stock Solution in Acetonitrile (B52724)

  • Materials:

    • This compound analytical standard (solid)

    • Acetonitrile (HPLC grade or higher)

    • Calibrated analytical balance

    • Class A volumetric flask

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial containing the solid this compound standard to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh 1 mg of the analytical standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a Class A volumetric flask (e.g., 1 mL).

    • Add a small amount of acetonitrile to the flask to dissolve the solid.

    • Vortex the solution for 30-60 seconds to aid dissolution. If necessary, place the flask in a sonicator bath for 5-10 minutes.

    • Once the solid is completely dissolved, add acetonitrile to the flask up to the calibration mark.

    • Invert the flask several times to ensure a homogenous solution.

    • Transfer the stock solution to a properly labeled amber glass vial with a PTFE-lined cap.

    • Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions

  • Materials:

    • 1 mg/mL this compound stock solution

    • Acetonitrile (or other appropriate solvent)

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Remove the stock solution from the -20°C freezer and allow it to reach room temperature.

    • Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentrations for your calibration curve or experiments.

    • For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution with 990 µL of solvent.

    • Vortex each working solution after preparation to ensure homogeneity.

    • Store the working solutions at -20°C when not in use. It is recommended to prepare fresh working solutions for each experiment to ensure accuracy.

Safety and Handling

Handling of this compound and other synthetic cannabinoids requires strict adherence to safety protocols to minimize the risk of exposure.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves at all times.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat should be worn to protect clothing and skin.

  • Respiratory Protection: When handling the powdered form, a mask or respirator is recommended to prevent inhalation.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • In all cases of exposure, seek immediate medical attention.

Signaling Pathway

This compound is a potent agonist of the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor primarily initiates a signaling cascade through the Gi/o pathway.

G This compound CB1 Receptor Signaling Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor Gi Gi/o Protein CB1->Gi Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits ADB4EN This compound ADB4EN->CB1 Binds to AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ion K+ Efflux GIRK->K_ion Promotes ERK ERK1/2 Phosphorylation beta_arrestin->ERK Promotes

References

Technical Support Center: Method Validation for ADB-4EN-PINACA Detection in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method validation of ADB-4EN-PINACA detection in urine samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary urinary biomarkers for detecting this compound consumption?

A1: The primary urinary biomarkers for this compound are its metabolites. Due to rapid metabolism, the parent compound is often found at very low concentrations or is absent in urine. Key metabolites to target include this compound dihydrodiol, as well as mono-hydroxylated metabolites on the indazole ring and the N-pentenyl ring. These metabolites are recommended as urinary biomarkers due to their abundance and uniqueness to the parent compound.[1]

Q2: What is the most common analytical technique for the quantitative analysis of this compound and its metabolites in urine?

A2: The most common and recommended analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This method offers the high sensitivity and selectivity required for detecting the low concentrations of this compound and its metabolites in complex biological matrices like urine.

Q3: Why is enzymatic hydrolysis a necessary step in the sample preparation for this compound urine analysis?

A3: Synthetic cannabinoids and their metabolites are often excreted in urine as glucuronide conjugates.[3] Enzymatic hydrolysis, typically using β-glucuronidase, is crucial to cleave these conjugates and convert the metabolites into their unconjugated forms. This step is essential for improving extraction efficiency and enhancing detection by LC-MS/MS.[1][3]

Q4: What are typical validation parameters I should expect for an LC-MS/MS method for this compound in urine?

A4: For a validated LC-MS/MS method for synthetic cannabinoids, including this compound, in urine, you can expect parameters in the following ranges (based on a study in rat urine):

  • Limit of Detection (LOD): 0.00125–0.002 ng/mL[4]

  • Limit of Quantification (LOQ): 0.003–0.005 ng/mL[4]

  • Recovery: 92.0–106.8%[4]

  • Matrix Effect: 93.4–118.0%[4]

  • Linearity (Correlation Coefficient): >0.99[4]

Data Presentation

Table 1: Summary of LC-MS/MS Method Validation Parameters for this compound in Rat Urine

ParameterReported RangeReference
Limit of Detection (LOD)0.00125–0.002 ng/mL[4]
Limit of Quantification (LOQ)0.003–0.005 ng/mL[4]
Recovery92.0–106.8%[4]
Matrix Effect93.4–118.0%[4]
Intra-assay Precision2.8–6.7%[4]
Inter-assay Precision3.9–8.8%[4]
Linearity (r)>0.99[4]

Experimental Protocols

Detailed Methodology for this compound and Metabolite Analysis in Urine by LC-MS/MS

This protocol is a composite based on best practices for synthetic cannabinoid analysis.

1. Sample Preparation

  • Enzymatic Hydrolysis:

    • To 1 mL of urine sample, add an internal standard.

    • Add a buffer solution (e.g., acetate (B1210297) or phosphate (B84403) buffer) to adjust the pH to the optimal range for the enzyme (typically pH 5-6.5).[3]

    • Add β-glucuronidase enzyme.[1]

    • Incubate the mixture (e.g., at 60°C for 1 hour).[1]

    • Allow the sample to cool to room temperature.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymer-based sorbent) with methanol (B129727) followed by water.

    • Load the hydrolyzed urine sample onto the SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes of interest with an appropriate organic solvent or solvent mixture.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or similar reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid or ammonium (B1175870) formate, is common.

    • Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 40°C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for synthetic cannabinoids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte to ensure accurate identification.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe evaporation Evaporation spe->evaporation reconstitution Reconstitution evaporation->reconstitution lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_processing Data Processing and Quantification lc_msms->data_processing

Caption: Experimental workflow for the detection of this compound in urine.

Troubleshooting Guide

Q: I am observing significant ion suppression or enhancement in my results. What should I do?

A:

  • Problem: Matrix effects, caused by co-eluting endogenous components from the urine matrix, can interfere with the ionization of the target analyte, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: Enhance your solid-phase extraction (SPE) protocol. This may involve using a more selective sorbent or adding extra wash steps to remove interfering compounds.

    • Optimize Chromatography: Adjust your LC gradient to better separate the analytes from the matrix components.

    • Dilute the Sample: A simple dilution of the final extract can sometimes mitigate matrix effects, although this may compromise the limit of detection.

    • Use a Matrix-Matched Calibrator: Prepare your calibration standards in a blank urine matrix that is free of the analyte to compensate for the matrix effect.

    • Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects and variations in extraction recovery.

troubleshooting_matrix_effects start Ion Suppression/Enhancement Observed improve_cleanup Improve Sample Cleanup (SPE) start->improve_cleanup optimize_lc Optimize Chromatography start->optimize_lc dilute_sample Dilute Sample Extract start->dilute_sample matrix_matched Use Matrix-Matched Calibrators start->matrix_matched isotope_is Use Isotope-Labeled Internal Standard start->isotope_is resolved Issue Resolved improve_cleanup->resolved optimize_lc->resolved dilute_sample->resolved matrix_matched->resolved isotope_is->resolved

Caption: Troubleshooting decision tree for matrix effects.

Q: My analyte recovery is low and inconsistent. How can I improve it?

A:

  • Problem: Poor recovery can be due to inefficient extraction, degradation of the analyte, or adsorption to surfaces.

  • Troubleshooting Steps:

    • Optimize SPE: Ensure the SPE sorbent is appropriate for the analyte's chemistry. Optimize the pH of the sample load, wash, and elution steps.

    • Check for Analyte Degradation: this compound and its metabolites may be susceptible to degradation under certain pH or temperature conditions. Ensure that samples are stored properly and that the sample preparation process is not too harsh.

    • Prevent Adsorption: Synthetic cannabinoids can be "sticky" and adsorb to plastic surfaces.[5] Use glass or low-binding plasticware for sample collection, preparation, and analysis. Adding a small amount of an organic solvent like isopropanol (B130326) to the urine sample can also help prevent nonspecific binding.[5]

    • Evaluate Hydrolysis Efficiency: Incomplete enzymatic hydrolysis will result in low recovery of the target metabolites. Ensure the enzyme activity is optimal and the incubation time and temperature are sufficient.

Q: I am having trouble achieving the required sensitivity (high limit of detection). What are the possible causes and solutions?

A:

  • Problem: Poor sensitivity can be a result of issues with the sample preparation, chromatography, or mass spectrometer settings.

  • Troubleshooting Steps:

    • Concentrate the Sample: Increase the initial sample volume and/or decrease the final reconstitution volume to concentrate the analyte.

    • Optimize MS Parameters: Tune the mass spectrometer specifically for this compound and its metabolites. Optimize the collision energy for each MRM transition to maximize signal intensity.

    • Improve Chromatographic Peak Shape: Poor peak shape (e.g., broad or tailing peaks) will reduce the signal-to-noise ratio. This can be addressed by optimizing the LC mobile phase, gradient, and column.

    • Check for Contamination: A high baseline noise due to contamination in the LC-MS system can obscure the analyte peak. Flush the system with appropriate cleaning solutions.

References

Validation & Comparative

In Vivo Potency Showdown: MDMB-4en-PINACA Emerges as More Potent Than ADB-4en-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

MDMB-4en-PINACA consistently demonstrated effects at lower doses and with greater intensity and duration compared to ADB-4en-PINACA across various in vivo assays.[1][2][3] For instance, in locomotor activity tests, MDMB-4en-PINACA induced significant hypolocomotion at a dose of 0.1 mg/kg, a concentration at which this compound showed no such effect.[1] Furthermore, MDMB-4en-PINACA produced a more pronounced and sustained hypothermic response, lasting approximately 11 hours at a 0.5 mg/kg dose, while the effects of this compound at the same dose were less enduring.[1]

These findings align with the established pharmacology of these compounds as potent agonists of the CB1 receptor.[4][5][6] Both synthetic cannabinoids produce effects characteristic of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis, but with significantly greater potency.[6] The observed in vivo effects of both this compound and MDMB-4en-PINACA can be blocked by a CB1 receptor antagonist, confirming their mechanism of action.[1][2]

Quantitative In Vivo Potency Comparison

The following table summarizes the key quantitative data from comparative in vivo studies in mice.

In Vivo AssayThis compoundMDMB-4en-PINACAKey Findings
Locomotor Activity Significant suppression at 0.3–3 mg/kg.[6] No effect at 0.1 mg/kg.[1]Significant suppression at 0.1–1 mg/kg.[6] Maintained hypolocomotive effect at 0.1 mg/kg.[1]MDMB-4en-PINACA is more potent in suppressing locomotor activity, showing effects at a lower dose than this compound.[1][6]
Hypothermia Dose-dependent hypothermic effect at 0.3–3 mg/kg.[6] At 0.5 mg/kg, the effect lasted 2 hours.[1]Dose-dependent hypothermic effect at 0.1–1 mg/kg.[6] At 0.5 mg/kg, the effect lasted approximately 11 hours.[1]MDMB-4en-PINACA induces a more potent and significantly longer-lasting hypothermic effect compared to this compound.[1]
Analgesia (Hot Plate) Analgesic effect observed at 0.3–3 mg/kg.[6]Analgesic properties exhibited at 0.1 mg/kg.[1][2] Significant increase in response latency at 0.1 mg/kg.[1]MDMB-4en-PINACA demonstrates analgesic effects at a lower dose than this compound.[1][2][6]
Catalepsy Catalepsy induced at 0.3–3 mg/kg.[6]Catalepsy induced at 0.1–1 mg/kg.[6]Both compounds induce catalepsy in a dose-dependent manner, with MDMB-4en-PINACA being effective at lower doses.[6]
Median Effective Dose (ED50) ED50 values ranged from 0.03 to 0.77 mg/kg across tetrad assays.[6]ED50 values ranged from 0.03 to 0.77 mg/kg across tetrad assays.[6]While the range of ED50 values is similar, the specific doses for individual effects indicate higher potency for MDMB-4en-PINACA. The rank order of abuse potential was determined as MDMB-4en-PINACA > this compound.[6]

Experimental Protocols

The in vivo data presented above were generated using standardized experimental protocols in mice. The following are detailed methodologies for the key experiments cited:

Animals: Adult male C57BL/6 mice were used in the comparative studies.[2]

Drug Administration: this compound and MDMB-4en-PINACA were administered via intraperitoneal injections at varying doses (e.g., 0.02, 0.1, and 0.5 mg/kg).[2]

Spontaneous Locomotor Activity Test:

  • Mice were individually placed in an open-field apparatus.

  • Locomotor activity was recorded for a specified duration (e.g., 60 minutes) using an automated tracking system.

  • The total distance traveled was measured to quantify locomotor activity.

  • A significant reduction in the total distance traveled compared to a control group indicated a hypolocomotive effect.[1]

Hypothermia Assessment:

  • Baseline rectal temperature of the mice was measured prior to drug administration.

  • Following injection, rectal temperature was measured at regular intervals (e.g., 30, 60, 90, 120 minutes, and beyond).

  • A significant decrease in body temperature from baseline was indicative of a hypothermic effect.[1]

Analgesia (Hot Plate Test):

  • Mice were placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The latency to a nociceptive response (e.g., licking a hind paw or jumping) was recorded.

  • A significant increase in the response latency after drug administration compared to baseline indicated an analgesic effect.[1]

Catalepsy (Bar Test):

  • The mouse's forepaws were placed on a horizontal bar raised a few centimeters from the surface.

  • The time it took for the mouse to remove its paws from the bar was measured.

  • A prolonged period of immobility was indicative of catalepsy.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_testing In Vivo Testing (Tetrad Assay) cluster_analysis Data Analysis Drug Preparation Drug Preparation Intraperitoneal Injection Intraperitoneal Injection Drug Preparation->Intraperitoneal Injection Animal Acclimation Animal Acclimation Animal Acclimation->Intraperitoneal Injection Locomotor Activity Locomotor Activity Intraperitoneal Injection->Locomotor Activity Hypothermia Hypothermia Intraperitoneal Injection->Hypothermia Analgesia Analgesia Intraperitoneal Injection->Analgesia Catalepsy Catalepsy Intraperitoneal Injection->Catalepsy Data Collection Data Collection Locomotor Activity->Data Collection Hypothermia->Data Collection Analgesia->Data Collection Catalepsy->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Potency Comparison Potency Comparison Statistical Analysis->Potency Comparison

In Vivo Cannabinoid Potency Testing Workflow

CB1_Signaling_Pathway CB1R CB1 Receptor Gi/o Gαi/o CB1R->Gi/o Activates Beta_Arrestin β-Arrestin CB1R->Beta_Arrestin Recruits AC Adenylate Cyclase Gi/o->AC Inhibits GIRK GIRK Channels Gi/o->GIRK Activates (βγ subunit) VGCC Voltage-Gated Ca2+ Channels Gi/o->VGCC Inhibits (βγ subunit) cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx Ca2+ Influx (Reduced Neurotransmitter Release) VGCC->Ca_influx MAPK MAPK Pathway Beta_Arrestin->MAPK Activates

Simplified CB1 Receptor Signaling Pathway

References

Detecting ADB-4EN-pinaca Metabolites: A Guide to Immunoassay Cross-Reactivity and Analytical Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) like the synthetic cannabinoid ADB-4EN-pinaca presents a significant challenge for toxicological screening. Immunoassays, valued for their speed and high-throughput capabilities, are often the first line of defense in detecting drug use. However, their effectiveness is critically dependent on the cross-reactivity of their antibodies with the ever-evolving landscape of synthetic cannabinoids and their metabolites. This guide provides an objective comparison of the current state of knowledge regarding the detection of this compound metabolites via immunoassays, supported by available experimental data and detailed methodologies for metabolite identification.

The Challenge of Detecting this compound with Immunoassays

Extensive literature reviews reveal a critical gap in toxicological screening: there is currently no publicly available, quantitative data on the cross-reactivity of this compound or its metabolites in commercially available immunoassays. This lack of data makes it impossible to definitively assess the performance of current immunoassay kits for the detection of this specific synthetic cannabinoid.

Studies on other synthetic cannabinoids have consistently shown that immunoassays designed for earlier generations of these compounds often exhibit poor cross-reactivity with newer analogs, leading to low sensitivity and a high rate of false-negative results.[1][2] This is primarily due to the high structural diversity of synthetic cannabinoids, where small modifications to the chemical structure can significantly reduce antibody binding.

While direct cross-reactivity data is absent, research into the metabolism of this compound provides crucial insights for developing future detection methods. The primary urinary biomarkers for this compound have been identified as a dihydrodiol metabolite formed on the pentenyl tail and a monohydroxylated metabolite on the indazole ring .[3][4] Any effective immunoassay would need to target these specific metabolites.

Given the current limitations of immunoassays for detecting novel synthetic cannabinoids like this compound, confirmatory analysis using mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) remains the gold standard for unequivocal identification.[4][5]

Understanding this compound Metabolism: The Key to Detection

The primary metabolic pathways of this compound have been elucidated through in vitro studies using human hepatocytes and human liver microsomes. These studies are essential for identifying the most abundant and unique metabolites that can serve as reliable biomarkers of exposure.

Key Metabolites of this compound
Metabolite IDMetabolic TransformationLocation of ModificationRecommended Biomarker Status
E3Dihydrodiol formationPentenyl tailPrimary Urinary Biomarker [3]
E7MonohydroxylationIndazole ringPrimary Urinary Biomarker [3]
-Amide hydrolysisLinkerSecondary Metabolite
-GlucuronidationVarious positionsPhase II Metabolite

Experimental Protocols

In Vitro Metabolism of this compound using Human Hepatocytes

This protocol outlines the methodology used to identify the major metabolites of this compound, which are the primary targets for immunoassay development.

1. Incubation:

  • Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium.

  • This compound is added to the hepatocyte suspension at a final concentration of 1 µM.

  • The mixture is incubated at 37°C with continuous shaking for a specified period (e.g., 1-3 hours).

  • Negative controls (hepatocytes without the drug) and positive controls (known substrates for metabolic enzymes) are run in parallel.

2. Sample Quenching and Extraction:

  • The incubation is terminated by adding a cold organic solvent, such as acetonitrile (B52724), to precipitate proteins.

  • The mixture is centrifuged to separate the protein pellet from the supernatant containing the metabolites.

  • The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen.

3. LC-MS/MS Analysis:

  • The dried residue is reconstituted in a suitable solvent for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Metabolite separation is achieved using a C18 reversed-phase column with a gradient elution of mobile phases, typically consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • High-resolution mass spectrometry is used to identify potential metabolites based on their accurate mass and fragmentation patterns.

Visualizing Analytical Workflows

Signaling Pathway of Cannabinoid Receptor Activation

SC Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SC->CB1R Binds to G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits MAPK MAPK Pathway Activation G_protein->MAPK Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Psychoactive Effects) cAMP->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response

Caption: Simplified signaling pathway of CB1 receptor activation by a synthetic cannabinoid.

Experimental Workflow for Synthetic Cannabinoid Screening and Confirmation

cluster_screening Screening cluster_confirmation Confirmation Urine_Sample Urine Sample Collection Immunoassay Immunoassay Screening Urine_Sample->Immunoassay Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Positive Result Negative Negative Immunoassay->Negative Negative Result Extraction Sample Preparation (e.g., SPE, LLE) LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis & Reporting LCMS->Data_Analysis Presumptive_Positive->Extraction Proceed to Confirmation

Caption: General workflow for the screening and confirmation of synthetic cannabinoids in urine.

References

Comparative Analysis of Binding Affinity at CB1 Receptors: ADB-4EN-pinaca vs. JWH-018

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the binding affinities of two synthetic cannabinoid receptor agonists, ADB-4EN-pinaca and JWH-018, for the human cannabinoid type 1 (CB1) receptor. The information presented herein is compiled from experimental data to support research and drug development in the field of cannabinoid pharmacology.

Quantitative Binding Affinity Data

The binding affinity of a compound for a receptor is a critical measure of its potential potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data summarized below demonstrates a significant difference in the binding affinities of this compound and JWH-018 at the CB1 receptor.

CompoundReceptorBinding Affinity (Ki)Reference
This compound Human CB10.17 nM[1][2][3]
JWH-018 CB1~0.56 - 9.0 nM[4][5]

Table 1: Comparative Binding Affinities at the CB1 Receptor. The data clearly indicates that this compound possesses a substantially higher binding affinity for the CB1 receptor compared to JWH-018.

Experimental Protocols

The binding affinity data presented in this guide was primarily determined using competitive radioligand binding assays. This is a standard and widely accepted method for characterizing the interaction between a ligand and a receptor.

General Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., this compound or JWH-018) to compete with a radiolabeled ligand for binding to the target receptor.

  • Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared. Often, this involves homogenizing brain tissue (e.g., from mice) or using cultured cells that have been engineered to overexpress the receptor.[5][6]

  • Incubation: The prepared membranes are incubated in a binding buffer solution containing:

    • A fixed concentration of a high-affinity radiolabeled CB1 receptor ligand, such as [³H]CP-55,940.[5][6]

    • Varying concentrations of the unlabeled test compound (the "competitor").

  • Equilibrium: The mixture is incubated for a specific period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is typically achieved through rapid vacuum filtration, where the cell membranes are trapped on filter paper, while the unbound ligand passes through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (the IC50 value). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Visualizations

CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events.[7][8] The primary pathway involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[7][8][9][10] CB1 receptor activation also modulates ion channels and activates the mitogen-activated protein kinase (MAPK) cascade.[7][8][10]

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits IonChannel Ion Channels (Ca²⁺, K⁺) Gi_o->IonChannel Modulates MAPK MAPK Cascade (ERK, JNK, p38) Gi_o->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., altered neurotransmission) IonChannel->Response Agonist Agonist (e.g., this compound, JWH-018) Agonist->CB1R Binds to cAMP->Response MAPK->Response

Caption: Simplified signaling pathway of the CB1 receptor upon agonist binding.

Experimental Workflow for Binding Affinity Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay used to determine the binding affinity of novel compounds.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Membrane_Prep 1. CB1 Receptor Membrane Preparation Incubation 3. Incubate Membranes with Radioligand & Competitor Membrane_Prep->Incubation Reagent_Prep 2. Prepare Radioligand & Test Compounds Reagent_Prep->Incubation Filtration 4. Separate Bound from Unbound Ligand (Filtration) Incubation->Filtration Quantification 5. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Calculation 6. Calculate IC50 and Ki Values Quantification->Calculation

Caption: Workflow of a competitive radioligand binding assay.

References

The Gold Standard in Synthetic Cannabinoid Quantification: A Comparative Guide to the Validation of ADB-4EN-PINACA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic cannabinoids like ADB-4EN-PINACA is critical for forensic toxicology, clinical research, and understanding the pharmacology of these novel psychoactive substances. The choice of internal standard is a pivotal decision in the development of robust and reliable analytical methods. This guide provides an objective comparison of the validation of this compound quantification, with a focus on the superior performance of deuterated internal standards over non-deuterated alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability. This guide will present experimental data from validated methods for this compound quantification and provide a clear rationale for the use of deuterated internal standards, supported by comparative data.

Quantitative Performance: A Tale of Two Standards

Table 1: Validation Parameters for this compound Quantification using a Deuterated Internal Standard in Human Hair (GC-MS/MS)

Validation ParameterPerformance
Linearity Range20 - 20,000 pg/mg
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)10 pg/mg
Limit of Quantification (LOQ)20 pg/mg
Precision (RSD%)Satisfactory
AccuracySatisfactory

Data is representative of validated methods for this compound quantification in hair using GC-MS/MS and an internal standard.

Table 2: Comparative Validation Data for an Analyte with Deuterated vs. Non-Deuterated (Structural Analog) Internal Standard

Validation ParameterDeuterated Internal StandardNon-Deuterated (Structural Analog) IS
Accuracy (% Bias)
Low QC-2.5%-12.8%
Mid QC1.1%8.5%
High QC0.5%14.2%
Precision (%RSD)
Low QC3.8%11.5%
Mid QC2.1%9.8%
High QC1.7%13.1%
Matrix Effect (%RSD) 4.2%18.9%

This table presents illustrative data from a comparative study on a different analyte to demonstrate the typical performance differences between deuterated and non-deuterated internal standards.

As the data illustrates, methods employing a deuterated internal standard consistently demonstrate superior accuracy and precision. The significantly lower relative standard deviation (RSD) for the matrix effect underscores the ability of the deuterated standard to compensate for variations in the sample matrix, a critical factor in complex biological samples like blood, urine, and hair.

The Science Behind the Superiority of Deuterated Standards

The near-identical chemical and physical properties of a deuterated internal standard to the target analyte ensure that they behave similarly throughout the analytical process:

  • Sample Preparation: Both the analyte and the deuterated standard will have virtually identical extraction recoveries, minimizing variability introduced during this step.

  • Chromatography: They co-elute, or elute very closely, from the analytical column, ensuring that they experience the same chromatographic conditions and any temporal variations in instrument performance.

  • Ionization: In the mass spectrometer source, they are affected by matrix components in the same way. If the matrix suppresses the signal, both the analyte and the internal standard signals are suppressed to a similar extent, and the ratio remains constant, leading to an accurate quantification.

A non-deuterated internal standard, being a different chemical entity, will have different physicochemical properties, leading to different extraction recovery, chromatographic retention time, and ionization efficiency. This makes it a less reliable compensator for analytical variability, resulting in lower accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of this compound in different biological matrices.

Quantification of this compound in Human Hair by GC-MS/MS

This method is suitable for detecting chronic exposure to this compound.

1. Sample Preparation:

  • Wash 50 mg of hair with a detergent solution, followed by water and acetone (B3395972) to remove external contamination.

  • Dry the hair and pulverize it using a cryogenic grinder.

  • To the powdered hair, add an internal standard (e.g., this compound-d5) and 1 mL of methanol (B129727).

  • Vortex the sample and then centrifuge to pellet the hair debris.

  • Transfer the methanol supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol for analysis.

2. GC-MS/MS Analysis:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Program: A temperature ramp suitable for the separation of synthetic cannabinoids.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Multiple Reaction Monitoring (MRM) of characteristic precursor-product ion transitions for this compound and its deuterated internal standard.

Quantification of this compound in Oral Fluid by LC-MS/MS

This method is suitable for detecting recent drug use.

1. Sample Preparation:

  • Collect oral fluid using a specialized collection device (e.g., Quantisal™).

  • To 200 µL of the oral fluid/buffer mixture, add a deuterated internal standard (e.g., this compound-d5).

  • Perform a dispersive liquid-liquid microextraction (DLLME) using 200 µL of ice-cold acetonitrile (B52724) as the dispersive solvent and 100 µL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex and centrifuge the sample.

  • Collect the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): Shimadzu Nexera or equivalent.

  • Column: A suitable C18 or biphenyl (B1667301) column (e.g., Kinetex Biphenyl, 50 mm x 3 mm, 2.6 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific transitions for this compound and its deuterated internal standard.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical analytical workflow and the signaling pathway of synthetic cannabinoids.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Hair, Oral Fluid) Add_IS Addition of Deuterated Internal Standard Sample->Add_IS Extraction Extraction (e.g., LLE, SPE, DLLME) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_GC Chromatographic Separation (LC or GC) Evaporation->LC_GC MS Mass Spectrometric Detection (MS/MS) LC_GC->MS Peak_Integration Peak Area Integration MS->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

A generalized experimental workflow for the quantification of this compound.

signaling_pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (α subunit) Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits (βγ subunit) K_channel GIRK K+ Channels G_protein->K_channel activates (βγ subunit) SC This compound SC->CB1R binds & activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter

Simplified signaling pathway of synthetic cannabinoids via the CB1 receptor.

Conclusion

The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality of bioanalytical data. While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable, the experimental evidence strongly supports the superiority of deuterated internal standards. Their ability to more closely mimic the analyte of interest throughout the analytical process leads to more effective compensation for matrix effects and variability, ultimately resulting in higher accuracy and precision. For robust and reliable quantitative analysis of this compound and other synthetic cannabinoids, the deuterated internal standard remains the unequivocal gold standard.

A Comparative Guide to the Inter-laboratory Analysis of ADB-4EN-PINACA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of ADB-4EN-PINACA, a potent synthetic cannabinoid. The information presented herein is collated from various scientific studies to offer a comparative overview of method performance, aiding laboratories in selecting and validating appropriate analytical strategies. While a direct inter-laboratory proficiency test was not identified in the public literature, this guide serves as a valuable resource by summarizing and comparing existing validated methods.

Quantitative Method Performance

The following table summarizes the performance characteristics of various analytical methods used for the quantification of this compound and other synthetic cannabinoids in different matrices. This data, extracted from published studies, allows for a cross-method comparison of key validation parameters.

Analytical MethodMatrixLimit of Detection (LOD)Lower Limit of Quantitation (LLOQ)Extraction Recovery (%)Matrix Effect (%)Reference
UPLC-MS/MSHair0.5 - 5 pg/mg1 - 10 pg/mg36.1 - 93.319.1 - 110.0[1][2]
GC-MS/MSHair10 pg/mg20 pg/mgNot ReportedNot Reported[3]
GC-MSe-liquids2 µg/mLNot ReportedNot ReportedNot Reported[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are summaries of experimental protocols from cited literature for the analysis of this compound.

1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Hair Analysis [1][2]

  • Sample Preparation: Twenty milligrams of hair are washed, dried, and pulverized using a cryogenic grinder. The powdered sample is then extracted with methanol.

  • Chromatography: A Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) is used for separation. The mobile phase consists of a gradient of mobile phase A (20 mmol/L ammonium (B1175870) acetate, 0.1% formic acid, and 5% acetonitrile (B52724) in water) and mobile phase B (acetonitrile).

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification in multiple reaction monitoring (MRM) mode.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for General Substance Identification [5]

  • Sample Preparation: An acid/base extraction is performed.

  • Chromatography: An Agilent 5975 Series GC/MSD System equipped with a Zebron™ Inferno™ ZB-35HT column (15 m x 250 µm x 0.25 µm) is utilized. Helium is used as the carrier gas.

    • Oven Program: The temperature program starts at 60°C for 0.5 minutes, then ramps at 35°C/min to 340°C and holds for 6.5 minutes.

  • Mass Spectrometry: The mass spectrometer operates with a scan range of 40-550 m/z.

3. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) [5]

  • Sample Preparation: A 1:100 dilution of an acid/base extract in the mobile phase is prepared.

  • Chromatography: A Sciex TripleTOF® 5600+ system with a Shimadzu Nexera XR UHPLC and a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) is used. The mobile phase is a gradient of ammonium formate (B1220265) (10 mM, pH 3.0) in water (A) and acetonitrile (B).

  • Mass Spectrometry: The QTOF parameters include a TOF MS scan range of 100-510 Da.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound in a laboratory setting, from sample reception to final data analysis.

This compound Analytical Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Reception Sample Reception & Accessioning Sample_Storage Sample Storage Sample_Reception->Sample_Storage Sample_Preparation Sample Preparation (e.g., Extraction, Dilution) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., LC-MS/MS, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Processing Data Processing & Review Instrumental_Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: General laboratory workflow for this compound analysis.

Metabolism of this compound

Understanding the metabolism of this compound is critical for developing analytical methods, particularly for biological matrices like urine and blood. In vitro studies using human hepatocytes have identified several metabolites. The primary metabolic pathways involve hydroxylation and the formation of dihydrodiols.[6][7][8][9] For instance, metabolite E3 (a dihydrodiol formed in the tail moiety) and E7 (hydroxylation on the linked/head group) have been suggested as potential urinary biomarkers.[6][7][8][9]

The following diagram illustrates the key metabolic transformations of this compound.

ADB-4EN-PINACA_Metabolism cluster_metabolites Metabolites ADB_4EN_PINACA This compound Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., E7) ADB_4EN_PINACA->Hydroxylated_Metabolites Hydroxylation Dihydrodiol_Metabolites Dihydrodiol Metabolites (e.g., E3) ADB_4EN_PINACA->Dihydrodiol_Metabolites Dihydrodiol Formation

Caption: Key metabolic pathways of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless emergence of novel psychoactive substances presents a continuous challenge to public health and forensic sciences. Among these, synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class. This guide provides a detailed comparison of the structure-activity relationship (SAR) of ADB-4EN-pinaca and related synthetic cannabinoids, offering insights into their pharmacological and physiological effects. The information is intended to support researchers, scientists, and drug development professionals in understanding the nuances of this evolving class of compounds.

Comparative Pharmacological Data

The potency and efficacy of synthetic cannabinoids are primarily determined by their interaction with the cannabinoid receptors, CB1 and CB2. The following table summarizes the in vitro binding affinities and functional activities of this compound and several structurally related analogs.

CompoundCB1 Binding Affinity (Ki, nM)CB1 Functional Activity (EC50, nM)Notes
This compound 0.17[1][2][3][4][5]1.45 (mini-Gαi assay), 1.58 ([³⁵S]-GTPγS assay), 3.43 (βarr2 assay), 11.6[1][3][6][7][8]Potent CB1 agonist.
MDMB-4en-PINACA 0.28[1][2][3][4][5]0.680 ([³⁵S]-GTPγS assay), 0.993 (mini-Gαi assay), 1.88 (βarr2 assay), 2.33, 4.3[1][3][6][7][8][9][10]Structurally similar to this compound with a methyl ester instead of an amide. Generally shows higher potency in functional assays.
ADB-BINACA -6.36[9][10]Features a benzyl (B1604629) group instead of a pentenyl chain.
5F-ADB --A fluorinated analog, often associated with increased potency.
JWH-018 2.6[3][11]28.2[1]A well-characterized "first-generation" synthetic cannabinoid for comparison.
Δ⁹-THC -89.9 (at hCB1)[1]The primary psychoactive component of cannabis, for comparison.

Key Observations from the Data:

  • High Affinity of this compound: this compound exhibits a very high binding affinity for the CB1 receptor, with a Ki value of 0.17 nM, indicating a strong interaction.[1][2][3][4][5]

  • Functional Potency: While this compound demonstrates high binding affinity, its functional potency (EC50) can vary depending on the specific assay used, suggesting potential for biased agonism.[1][3] For instance, its potency is lower in β-arrestin recruitment assays compared to G-protein activation assays.[1][3]

  • Structural Modifications Impact Potency: Comparison with MDMB-4en-PINACA, which differs by having a methyl ester instead of a terminal amide, reveals that this modification can influence functional potency.[1][3][6][7][8] The core structure, particularly the indazole or indole (B1671886) core, and the nature of the head and tail groups significantly affect the binding affinity and functional activity of these compounds.[12] For instance, an indazole core generally confers higher CB1 binding affinity compared to indole or 7-azaindole (B17877) cores.[12] Similarly, tert-leucine amides and methyl esters in the head group tend to show the greatest affinities.[12]

  • In Vivo Effects: Animal studies demonstrate that this compound and its analogs induce classic cannabinoid tetrad effects, including hypolocomotion, hypothermia, analgesia, and catalepsy, but with significantly higher potency than Δ⁹-THC.[1][11] The rank order of abuse potential has been suggested as 5F-ADB > MDMB-4en-PINACA > this compound > Δ⁹-THC.[1]

Experimental Methodologies

A comprehensive understanding of the SAR of these compounds relies on robust experimental protocols. Below are detailed methodologies for key in vitro assays.

Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)

This assay determines the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

  • Receptor Source: Membranes from HEK-293 cells stably transfected with the human CB1 receptor.[13]

  • Radioligand: [³H]CP-55,940, a high-affinity cannabinoid agonist.

  • Non-specific Binding Control: A high concentration of an unlabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN-55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filter mats.

  • Scintillation Counter

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]CP-55,940 (at a concentration near its Kd), and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess unlabeled ligand).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[14]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.[13]

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_incubation Incubation cluster_filtration Filtration & Washing cluster_quantification Quantification & Analysis prep_reagents Prepare Serial Dilutions of Test Compound prep_plates Prepare 96-well Plates add_reagents Add Membranes, Radioligand, and Test Compound prep_plates->add_reagents incubate Incubate at 30°C for 60-90 min add_reagents->incubate filter Rapid Filtration through Glass Fiber Mats incubate->filter wash Wash Filters with Cold Buffer filter->wash scintillation Measure Radioactivity with Scintillation Counter wash->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis

Experimental Workflow for Cannabinoid Receptor Binding Assay

In Vitro Functional Assay: β-Arrestin Recruitment

This assay measures the ability of a compound to induce the interaction between the CB1 receptor and β-arrestin 2, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.

Materials:

  • Cell Line: A cell line co-expressing the human CB1 receptor fused to a reporter enzyme fragment (e.g., ProLink™) and β-arrestin 2 fused to the complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Detection Reagents: Substrate for the reconstituted reporter enzyme.

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and incubate.

  • Compound Addition: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes).[15]

  • Detection: Add the detection reagent, which contains the substrate for the reporter enzyme.

  • Measurement: Measure the luminescent signal, which is proportional to the extent of CB1-β-arrestin 2 interaction.

  • Data Analysis: Plot the luminescent signal against the log concentration of the compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.

Signaling Pathways of Synthetic Cannabinoids

Upon binding to the CB1 receptor, a G protein-coupled receptor, synthetic cannabinoids like this compound primarily activate the Gi/o signaling pathway. This leads to a cascade of intracellular events.

The activation of the CB1 receptor by an agonist triggers a conformational change, leading to the activation of the associated inhibitory G protein (Gi/o). The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate other downstream effectors, including ion channels. Concurrently, receptor phosphorylation by G protein-coupled receptor kinases (GRKs) can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

G SCRA Synthetic Cannabinoid (e.g., this compound) CB1R CB1 Receptor SCRA->CB1R Binds and Activates G_protein Gi/o Protein CB1R->G_protein Activates beta_arrestin β-Arrestin CB1R->beta_arrestin GRK GRK CB1R->GRK AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates beta_arrestin->CB1R

Canonical CB1 Receptor Signaling Pathway

This guide provides a foundational understanding of the structure-activity relationship of this compound and related synthetic cannabinoids. The provided data and protocols can serve as a valuable resource for researchers working to characterize these and other emerging psychoactive substances. Continued investigation into the complex pharmacology of these compounds is crucial for developing effective strategies to address their public health impact.

References

A Comparative Analysis of the Metabolic Fates of ADB-4EN-pinaca and ADB-BUTINACA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic profiles of two synthetic cannabinoid receptor agonists, ADB-4EN-pinaca and ADB-BUTINACA. This document provides a detailed comparison of their metabolic pathways, identifies key metabolites, and outlines the experimental protocols for their determination.

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical toxicology. Understanding the metabolic fate of these compounds is crucial for developing reliable detection methods and for comprehending their pharmacological and toxicological profiles. This guide offers a side-by-side comparison of the in vitro metabolic profiles of two synthetic cannabinoid receptor agonists (SCRAs), this compound and ADB-BUTINACA, based on scientific research.

Executive Summary

In vitro studies utilizing human hepatocytes have revealed distinct metabolic profiles for this compound and ADB-BUTINACA. While both compounds undergo extensive metabolism, the number and nature of the identified metabolites differ significantly. ADB-BUTINACA yields a greater number of metabolites, with 21 identified in vitro, compared to 11 for this compound.[1][2][3][4][5] For ADB-BUTINACA, key biotransformations include mono-hydroxylation on the n-butyl tail and the indazole ring, as well as dihydrodiol formation.[1][2][3][4] In contrast, the most abundant metabolites of this compound result from dihydrodiol formation on the tail moiety and hydroxylation on the linked head group.[1][2][3][4][5] These differences underscore the importance of specific biomarker identification for each compound for accurate toxicological screening.

Comparative Metabolic Profiles

The metabolic pathways of this compound and ADB-BUTINACA have been elucidated primarily through in vitro incubation with human hepatocytes (HHeps), a gold-standard method for simulating in vivo metabolism.[6] The primary analytical technique for metabolite identification is liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[7]

Quantitative Metabolite Data

The following tables summarize the key quantitative findings from in vitro metabolism studies of this compound and ADB-BUTINACA.

Table 1: Summary of In Vitro Metabolites Identified for this compound and ADB-BUTINACA

FeatureThis compoundADB-BUTINACA
Number of Metabolites Identified 11[1][2][3][4][5]21[1][2][3]
Most Abundant In Vitro Metabolites Dihydrodiol (tail moiety), Hydroxylation (linked/head group)[1][2][3][4][5]Mono-hydroxylation (n-butyl tail), Mono-hydroxylation (indazole ring)[1][2][3][4]
Recommended Urinary Biomarkers Dihydrodiol metabolite, Hydroxylated metabolite[1][2][3][4][5]Dihydrodiol metabolite, Mono-hydroxylated metabolites[1][2][3][4]
Recommended Blood Biomarkers Not specified in the provided resultsParent drug, Mono-hydroxylated metabolites[1][2][3][4]

Table 2: Major Biotransformations Observed for this compound and ADB-BUTINACA

BiotransformationThis compoundADB-BUTINACA
Dihydrodiol formationYes (tail moiety)[1][3][4][5]Yes (indazole core)[1][2][3][4]
HydroxylationYes (linked/head group)[1][2][3][4][5]Yes (n-butyl tail, indazole ring)[1][2][3][4]
Amide HydrolysisYes[8]Yes[1]
DehydrogenationNot specified in the provided resultsYes[1]
GlucuronidationNot specified in the provided resultsYes[1]
Oxidative DeaminationNot specified in the provided resultsYes[9]
N-dealkylationYesYes (N-debutylation)[9]
Ketone FormationYesNot specified in the provided results

Experimental Protocols

The following section details the methodologies employed in the key experiments to determine the metabolic profiles of this compound and ADB-BUTINACA.

In Vitro Incubation with Human Hepatocytes

The primary experimental model involves the incubation of the target compound with pooled cryopreserved human hepatocytes. This method provides a robust in vitro system that closely mimics the metabolic activity of the human liver.

  • Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in a suitable incubation medium.

  • Incubation: A specific concentration of the test compound (e.g., 5 μmol/L) is added to the hepatocyte suspension.[1] The mixture is then incubated for varying durations (e.g., 0.5, 1, 3, and 5 hours) to monitor the time-course of metabolite formation.[1]

  • Reaction Quenching: The metabolic reactions are terminated at the designated time points by adding a quenching solution, typically ice-cold acetonitrile (B52724).[1] This step precipitates proteins and halts enzymatic activity.

  • Sample Preparation: The quenched samples are centrifuged to remove cell debris and proteins. The resulting supernatant, containing the parent drug and its metabolites, is then collected for analysis.

Metabolite Identification by LC-QTOF-MS

The identification and characterization of metabolites are performed using ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS).

  • Chromatographic Separation: The sample extract is injected into a UHPLC system equipped with a suitable column (e.g., a C18 column). A gradient elution program with a mobile phase consisting of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the parent drug and its metabolites based on their physicochemical properties.[1][8]

  • Mass Spectrometric Detection: The eluent from the UHPLC is introduced into the QTOF mass spectrometer. High-resolution mass spectra are acquired in positive electrospray ionization mode.[8] This allows for the accurate mass measurement of the parent and metabolite ions, which is crucial for determining their elemental composition.

  • Data Analysis: The acquired data is processed using specialized software to identify potential metabolites by comparing the mass-to-charge ratios (m/z) of ions in the incubated samples with those in control samples. The fragmentation patterns of the potential metabolites are also analyzed to elucidate their structures.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and the experimental workflow for metabolite profiling.

Metabolic_Pathway_Comparison Figure 1: Comparative Metabolic Pathways cluster_ADB4EN This compound cluster_ADBBUT ADB-BUTINACA A4P This compound M1_A4P Dihydrodiol (tail moiety) A4P->M1_A4P Major M2_A4P Hydroxylation (linked/head group) A4P->M2_A4P Major ADB ADB-BUTINACA M1_ADB Mono-hydroxylation (n-butyl tail) ADB->M1_ADB Major M2_ADB Mono-hydroxylation (indazole ring) ADB->M2_ADB Major M3_ADB Dihydrodiol (indazole core) ADB->M3_ADB M4_ADB Other Metabolites (Amide Hydrolysis, etc.) ADB->M4_ADB

Caption: Figure 1: Comparative Metabolic Pathways

Experimental_Workflow Figure 2: Experimental Workflow for Metabolite Profiling cluster_Incubation In Vitro Incubation cluster_Analysis Sample Preparation & Analysis cluster_Data Data Interpretation start Start: Parent Compound (this compound or ADB-BUTINACA) hheps Incubation with Human Hepatocytes start->hheps quench Reaction Quenching (Ice-cold Acetonitrile) hheps->quench centrifuge Centrifugation quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms UHPLC-QTOF-MS Analysis supernatant->lcms data_proc Data Processing lcms->data_proc met_id Metabolite Identification (Mass & Fragmentation) data_proc->met_id pathway Metabolic Pathway Elucidation met_id->pathway

Caption: Figure 2: Experimental Workflow for Metabolite Profiling

References

A Comparative Analysis of the In Vivo Effects of ADB-4EN-pinaca and Δ9-THC in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo effects of the synthetic cannabinoid ADB-4EN-pinaca and the primary psychoactive component of cannabis, Δ9-tetrahydrocannabinol (Δ9-THC), in mice. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate a clear understanding of their distinct pharmacological profiles.

Quantitative Comparison of In Vivo Effects

The table below summarizes the key in vivo effects observed in mice following the administration of this compound and Δ9-THC. These synthetic and natural cannabinoids exhibit significant differences in potency and efficacy across various physiological and behavioral measures.

ParameterThis compoundΔ9-THCKey Findings
Locomotor Activity Significant suppression at 0.3–3 mg/kg.[1][2] No significant effect at 0.03–0.1 mg/kg.[1][2]Dose-dependent decreases in locomotor activity.[3][4] Tends to decrease spontaneous locomotion.[5]This compound induces hypolocomotion at higher doses, while Δ9-THC generally causes a dose-dependent reduction in movement.
Body Temperature Induction of hypothermia at 0.3–3 mg/kg.[1][2]Typically decreases temperature by 6°C or less at high doses.[6] Can cause true hypothermia at larger doses.[5]Both compounds induce hypothermia, a hallmark of cannabinoid activity.
Analgesic Effects Induction of analgesia at 0.3–3 mg/kg.[1][2]Produces substantial antinociceptive effects.[7]Both substances demonstrate pain-relieving properties in mouse models.
Catalepsy Induces catalepsy at 0.3–3 mg/kg.[1][2]Known to induce catalepsy as part of the cannabinoid tetrad.Both compounds produce catalepsy, a state of immobility.
CB1 Receptor Binding Affinity (Ki) High affinity, reported as 0.17 nM.[1][8]Moderate affinity, with Ki values ranging from 1.56 x 10⁻¹¹ M to 40.7 nM.[9][10]This compound exhibits a significantly higher binding affinity for the CB1 receptor compared to Δ9-THC.
CB1 Receptor Activation Potent agonist.[11]Partial agonist.[6][10][12][13]While both activate the CB1 receptor, this compound is a more potent agonist, which likely contributes to its stronger in vivo effects.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vivo assays in mice. The following are detailed methodologies for the key experiments cited.

Tetrad Assay

The cannabinoid tetrad assay is a battery of four tests used to characterize the in vivo effects of cannabinoids. It includes the assessment of:

  • Spontaneous Locomotor Activity:

    • Apparatus: Open field arena equipped with infrared beams or video tracking software.

    • Procedure: Mice are individually placed in the center of the arena, and their horizontal and vertical movements are recorded for a specified duration (e.g., 30-60 minutes) following drug or vehicle administration. Parameters such as total distance traveled, rearing frequency, and time spent in different zones are quantified.[3][4]

  • Rectal Temperature (Hypothermia):

    • Apparatus: Digital thermometer with a rectal probe suitable for mice.

    • Procedure: Baseline rectal temperature is measured before drug administration. At specified time points after injection, the probe is inserted to a consistent depth into the rectum, and the temperature is recorded. A decrease in body temperature is indicative of a hypothermic effect.[5][6]

  • Analgesia (Tail-flick or Hot-plate test):

    • Tail-flick Test:

      • Apparatus: A device that applies a focused beam of radiant heat to the mouse's tail.

      • Procedure: The mouse's tail is placed over the heat source, and the latency to flick or withdraw the tail is measured. A longer latency indicates an analgesic effect. A cut-off time is established to prevent tissue damage.[7]

    • Hot-plate Test:

      • Apparatus: A metal plate maintained at a constant, noxious temperature (e.g., 55°C).

      • Procedure: The mouse is placed on the hot plate, and the latency to a pain response (e.g., licking a hind paw, jumping) is recorded.

  • Catalepsy (Ring or Bar test):

    • Apparatus: A horizontal bar or a ring suspended at a specific height.

    • Procedure: The mouse's forepaws are placed on the bar or ring. The time it takes for the mouse to remove both paws and descend is measured. A longer latency to descend is indicative of a cataleptic state.

Drug Administration
  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in these studies.[5]

  • Vehicle: The choice of vehicle is critical for solubilizing these lipophilic compounds. Common vehicles include a mixture of ethanol, Tween 80, and saline, or randomly-methylated-β-cyclodextrin (RAMEB).[14]

  • Dosing: Doses are typically determined based on the compound's potency and are administered in milligrams per kilogram (mg/kg) of body weight.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists like this compound and Δ9-THC.

Cannabinoid_Signaling cluster_membrane Cell Membrane CB1_R CB1 Receptor Gi Gi/o Protein CB1_R->Gi Activates Ligand Cannabinoid Agonist (this compound or Δ9-THC) Ligand->CB1_R Binds to AC Adenylate Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) Gi->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: Cannabinoid receptor 1 (CB1R) signaling cascade.

Experimental Workflow for In Vivo Comparison

This diagram outlines the typical workflow for a comparative in vivo study of cannabinoid compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline Baseline Measurements (e.g., Temperature, Activity) Animal_Acclimation->Baseline Drug_Prep Drug and Vehicle Preparation Injection Drug/Vehicle Administration (i.p.) Drug_Prep->Injection Baseline->Injection Tetrad_Assay Tetrad Assay (Locomotion, Temperature, Analgesia, Catalepsy) Injection->Tetrad_Assay Data_Collection Data Collection Tetrad_Assay->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Results Interpretation Stats->Results

References

A Comparative Analysis of ADB-4EN-pinaca's Efficacy at CB1 Receptors Against Other Indazole-Carboxamide Synthetic Cannabinoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of ADB-4EN-pinaca at the cannabinoid type 1 (CB1) receptor relative to other notable indazole-carboxamide synthetic cannabinoids (SCs). The information presented is collated from peer-reviewed pharmacological studies, with a focus on quantitative data and detailed experimental methodologies.

Synthetic cannabinoids are a chemically diverse group of new psychoactive substances that act as agonists at the cannabinoid receptors.[1] Their psychoactive effects are primarily mediated by their interaction with the CB1 receptor.[2] Among the various structural classes of SCs, indazole-carboxamides have become particularly prevalent. This guide focuses on this compound, an indazole-3-carboxamide SC, and compares its CB1 receptor efficacy with other compounds from the same family, including MDMB-4en-PINACA and ADB-BINACA.

Quantitative Comparison of CB1 Receptor Efficacy

The efficacy of a synthetic cannabinoid at the CB1 receptor is a measure of its ability to produce a biological response upon binding. This is often quantified by parameters such as the half-maximal effective concentration (EC50) and the maximum effect (Emax). A lower EC50 value indicates higher potency, while the Emax value reflects the maximum response a compound can elicit compared to a reference agonist. Binding affinity (Ki) is also a crucial parameter, indicating the strength of the interaction between the compound and the receptor.

The following table summarizes the in vitro efficacy data for this compound and a selection of other indazole-carboxamide synthetic cannabinoids at the human CB1 receptor.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Maximal Efficacy (Emax)Assay TypeReference
This compound 0.173.43261% (vs. JWH-018)β-arrestin 2 Recruitment[3]
1.45mini-Gαi Assay[2]
1.58[³⁵S]-GTPγS Assay[2]
11.6AequoZen Cell Assay[2]
MDMB-4en-PINACA 0.282.33299% (vs. JWH-018)β-arrestin 2 Recruitment[3]
0.993mini-Gαi Assay[2]
0.680[³⁵S]-GTPγS Assay[2]
4.3AequoZen Cell Assay[2]
ADB-BINACA Not explicitly stated6.36290% (vs. JWH-018)β-arrestin 2 Recruitment[3]
JWH-018 2.621.4100% (Reference)β-arrestin 2 Recruitment[3]
28.2AequoZen Cell Assay[2]
ADB-FUBINACA Not explicitly stated0.69~3-fold higher than JWH-018CB1 Receptor Activation Assay[1]
5F-MDMB-PICA Not explicitly stated3.26~3-fold higher than JWH-018CB1 Receptor Activation Assay[1]

Key Observations:

  • This compound demonstrates high binding affinity for the CB1 receptor, with a Ki value of 0.17 nM, which is slightly higher than that of MDMB-4en-PINACA (0.28 nM).[2][4]

  • In functional assays, this compound is a potent agonist at the CB1 receptor. However, its potency (EC50) is generally lower than that of MDMB-4en-PINACA across various assays, including β-arrestin 2 recruitment, mini-Gαi, and [³⁵S]-GTPγS assays.[2]

  • Both this compound and MDMB-4en-PINACA exhibit significantly higher maximal efficacy (Emax) compared to the reference synthetic cannabinoid JWH-018.[3]

  • Structural modifications can lead to significant differences in activity. For instance, ADB-FUBINACA was found to be the most potent SC tested in one study, with a CB1 EC50 of 0.69 nM.[1]

Experimental Protocols

The data presented in this guide were generated using various in vitro assays designed to measure different aspects of CB1 receptor activation. Below are detailed descriptions of the key experimental methodologies.

1. Radioligand Binding Assays:

These assays are used to determine the binding affinity (Ki) of a compound for a receptor.

  • Objective: To measure how strongly a compound binds to the CB1 receptor.

  • Methodology:

    • Cell membranes expressing the human CB1 receptor are prepared.

    • A radiolabeled ligand (e.g., [³H]CP-55,940) with known high affinity for the CB1 receptor is incubated with the cell membranes.

    • Increasing concentrations of the test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of radioactivity bound to the membranes is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

2. β-Arrestin 2 Recruitment Assay:

This assay measures the recruitment of the protein β-arrestin 2 to the CB1 receptor upon agonist binding, which is a key step in G protein-coupled receptor (GPCR) desensitization and signaling.

  • Objective: To quantify the functional potency and efficacy of a compound by measuring β-arrestin 2 recruitment.

  • Methodology:

    • A cell line is engineered to co-express the human CB1 receptor and a β-arrestin 2 fusion protein (e.g., linked to a reporter enzyme like β-galactosidase).

    • The cells are treated with varying concentrations of the test compound.

    • Agonist binding to the CB1 receptor induces a conformational change, leading to the recruitment of the β-arrestin 2 fusion protein.

    • The proximity of the receptor and β-arrestin 2 results in a measurable signal from the reporter enzyme.

    • A concentration-response curve is generated to determine the EC50 and Emax values.

3. [³⁵S]-GTPγS Binding Assay:

This functional assay measures the activation of G proteins coupled to the CB1 receptor.

  • Objective: To determine the ability of a compound to stimulate G protein activation.

  • Methodology:

    • Cell membranes expressing the CB1 receptor are incubated with the test compound.

    • A non-hydrolyzable analog of GTP, [³⁵S]-GTPγS, is added to the mixture.

    • Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein.

    • The amount of [³⁵S]-GTPγS bound to the G proteins is measured, which is proportional to the level of receptor activation.

    • Concentration-response curves are used to calculate EC50 and Emax values.

4. mini-Gαi Assay:

This is a live-cell assay that measures the interaction between the CB1 receptor and a specific G protein subtype (Gαi).

  • Objective: To assess the potency and efficacy of a compound in activating the Gαi signaling pathway.

  • Methodology:

    • Cells are engineered to express the CB1 receptor and a "mini-Gαi" protein, which is a truncated and modified G protein that can be readily measured.

    • Upon agonist binding to the CB1 receptor, the mini-Gαi protein is recruited to the receptor.

    • The interaction between the receptor and mini-Gαi is detected using a reporter system, such as bioluminescence resonance energy transfer (BRET) or a split-luciferase complementation assay.

    • The resulting signal is used to generate concentration-response curves and determine EC50 and Emax values.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1 CB1 Receptor G_protein Gαi/o Protein CB1->G_protein Activates beta_arrestin β-Arrestin CB1->beta_arrestin Recruits AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to SC Synthetic Cannabinoid (e.g., this compound) SC->CB1 Binds to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene transcription, ion channel modulation) PKA->Downstream

Caption: Simplified CB1 receptor signaling pathway upon activation by a synthetic cannabinoid.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Efficacy b1 Prepare CB1 Receptor Membranes b2 Incubate with Radioligand and Test Compound b1->b2 b3 Separate Bound and Free Ligand b2->b3 b4 Measure Radioactivity b3->b4 b5 Calculate Ki Value b4->b5 compare Compare Efficacy Data b5->compare f1 Culture Cells Expressing CB1 Receptor f2 Treat with Test Compound f1->f2 f3 Perform Assay (e.g., β-arrestin, GTPγS) f2->f3 f4 Measure Signal f3->f4 f5 Generate Dose-Response Curve f4->f5 f6 Calculate EC50 and Emax f5->f6 f6->compare start Start start->b1 start->f1 end End compare->end

Caption: General experimental workflow for determining CB1 receptor binding and efficacy.

References

A Comparative Analysis of the Pharmacokinetic Profiles of ADB-4EN-pinaca and MDMB-4en-PINACA in a Murine Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic properties of two synthetic cannabinoid receptor agonists (SCRAs), ADB-4EN-pinaca and MDMB-4en-PINACA, based on recent in vivo studies in mice. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, which is essential for risk assessment and the development of potential therapeutic interventions or detection methodologies.

Quantitative Pharmacokinetic Data

A comparative study in adult male C57BL/6 mice following a single 0.5 mg/kg intraperitoneal injection of this compound and MDMB-4en-PINACA revealed distinct pharmacokinetic profiles. MDMB-4en-PINACA exhibited a higher peak plasma concentration and a more prolonged detection window compared to this compound, suggesting it is more potent and persistent in its systemic effects.[1][2]

The following table summarizes the key pharmacokinetic parameters for both compounds, with data estimated from the mean blood concentration-time curve provided in the pivotal study by Zhou et al. (2024).

Pharmacokinetic ParameterThis compound (0.5 mg/kg)MDMB-4en-PINACA (0.5 mg/kg)
Peak Plasma Concentration (Cmax) ~35 ng/mL~60 ng/mL
Time to Peak Concentration (Tmax) ~15 minutes~30 minutes
Area Under the Curve (AUC) Estimated lower than MDMB-4en-PINACAEstimated higher than this compound
Half-life (t½) Not explicitly determined, but shorter than MDMB-4en-PINACANot explicitly determined, but longer than this compound
Detection Window ShorterMore prolonged

Note: The values for Cmax and Tmax are estimations derived from graphical representations in the cited literature and should be considered approximate. AUC and half-life were not explicitly quantified in the source material but can be inferred from the plasma concentration-time curves.

Experimental Protocols

The following methodologies were employed in the key comparative pharmacokinetic study of this compound and MDMB-4en-PINACA in mice.

Animal Model and Drug Administration
  • Species: Adult male C57BL/6 mice.

  • Drug Preparation: this compound and MDMB-4en-PINACA were dissolved in a vehicle solution consisting of 2% dimethyl sulfoxide (B87167) (DMSO), 2% Cremophor EL, and 96% saline.

  • Administration Route: Intraperitoneal (IP) injection.

  • Dosage: A single dose of 0.5 mg/kg body weight was administered.

Sample Collection and Preparation
  • Biological Matrix: Whole blood.

  • Collection Time Points: Blood samples were collected at various time intervals post-administration to characterize the concentration-time profile.

  • Sample Processing:

    • 100 µL of whole blood was collected into centrifuge tubes containing 20 µL of an anticoagulant (1% heparin sodium).

    • An internal standard (IS), Diazepam-d5, was added to each sample.

    • Plasma was separated by centrifugation.

    • Proteins were precipitated by adding 200 µL of acetonitrile.

    • The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.

    • The supernatant was collected and filtered through a 0.22 µm membrane for analysis.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A UPLC-30AC tandem a TSQ Endura Triple Quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source was used for the quantitative analysis.

  • Chromatographic Separation:

    • Column: A Thermo Syncronis C18 column (100 mm × 2.1 mm, 3 µm).

    • Mobile Phase: A gradient elution was employed with:

      • Mobile Phase A: Water containing 0.1% formic acid.

      • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion mode.

    • Scan Type: Selected Reaction Monitoring (SRM) was used to monitor specific precursor-to-product ion transitions for this compound, MDMB-4en-PINACA, and the internal standard.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the comparative pharmacokinetic study of this compound and MDMB-4en-PINACA in mice.

Pharmacokinetics_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase drug_prep Drug Preparation (0.5 mg/kg in vehicle) administration Intraperitoneal Injection drug_prep->administration C57BL/6 Mice blood_collection Serial Blood Collection administration->blood_collection add_is Add Internal Standard blood_collection->add_is centrifuge1 Centrifugation (Plasma Separation) add_is->centrifuge1 protein_precip Protein Precipitation (Acetonitrile) centrifuge1->protein_precip centrifuge2 Centrifugation (Pellet Removal) protein_precip->centrifuge2 filtration Supernatant Filtration (0.22 µm) centrifuge2->filtration lcms_analysis LC-MS/MS Analysis (UPLC-TSQ Endura) filtration->lcms_analysis data_processing Data Processing (Pharmacokinetic Modeling) lcms_analysis->data_processing results Comparative PK Parameter Determination data_processing->results

Caption: Experimental workflow for the comparative pharmacokinetic analysis.

References

Safety Operating Guide

Safeguarding Laboratory Personnel: Essential Protocols for Handling ADB-4EN-pinaca

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent synthetic cannabinoids like ADB-4EN-pinaca are of paramount importance. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is warranted, treating it as a highly potent and potentially hazardous substance. This guide provides essential safety and logistical information, including operational procedures and disposal plans, to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of laboratory procedures is necessary to determine the specific PPE required. The following table summarizes the recommended baseline PPE for handling this compound, assuming a high level of hazard due to its classification as a synthetic cannabinoid.

PPE CategoryItemSpecifications and Rationale
Engineering Controls Chemical Fume HoodMandatory. All handling of this compound, especially when in powdered or volatile form, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols or vapors.
Ventilated EnclosureFor weighing and handling of powders to minimize particle dispersion.
Hand Protection Double GlovingMandatory. Wear two pairs of nitrile gloves. This provides a barrier against dermal absorption and allows for safe removal of the outer glove in case of contamination.
Body Protection Disposable Gown or Lab CoatA disposable gown or a dedicated lab coat with long sleeves and a secure front closure is required to protect skin and clothing from splashes and contamination.
ApronFor tasks with a higher risk of chemical splashes, a chemically resistant apron should be worn over the lab coat.
Eye and Face Protection Safety Goggles or Glasses with Side ShieldsMandatory. Protects eyes from splashes and airborne particles.
Face ShieldRecommended to be worn in conjunction with safety goggles during procedures with a high risk of splashing.
Respiratory Protection N95 Respirator or HigherMay be required for handling large quantities of powder or if there is a risk of aerosolization outside of a fume hood. A full respiratory protection program should be in place.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and preventing contamination. The following steps outline the proper procedure for handling this compound in a laboratory setting.

Preparation and Pre-Handling
  • Consult Safety Information: Before beginning any work, review all available safety information for this compound and structurally similar compounds.

  • Designated Work Area: Designate a specific area within a chemical fume hood for handling the compound. Ensure the area is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing instruments, solvents, and waste containers, before handling the compound.

  • Donning PPE: Put on all required PPE in the correct order: gown, mask/respirator, goggles/face shield, and then gloves (inner and outer pair).

Handling the Compound
  • Work Within a Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood.

  • Minimize Quantities: Use the smallest amount of the compound necessary for the experiment to reduce the potential for exposure.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid creating dust or aerosols. Use appropriate tools for transfers. Avoid direct contact with skin, eyes, and clothing.

  • Spill Management: In the event of a spill, immediately alert others in the laboratory. Follow established spill cleanup procedures for potent compounds, using appropriate absorbent materials and decontamination solutions.

Post-Handling and Decontamination
  • Decontaminate Surfaces: After handling is complete, thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water after removing all PPE.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Render Unusable (if required by local regulations): For larger quantities of the compound, it may be necessary to render it "unusable and unrecognizable" before disposal. This typically involves mixing it with at least 50% non-hazardous solid waste.

  • Licensed Waste Disposal: All hazardous waste must be disposed of through a licensed and reputable chemical waste management company.[1] Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

  • Incineration: High-temperature incineration is often the preferred method for the complete destruction of potent pharmaceutical compounds.[2]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

prep Preparation & Pre-Handling don_ppe Don PPE prep->don_ppe Assemble materials handling Handling Compound (in Fume Hood) don_ppe->handling Enter designated area post_handling Post-Handling & Decontamination handling->post_handling Experiment complete doff_ppe Doff PPE post_handling->doff_ppe Decontaminate surfaces disposal Waste Disposal post_handling->disposal Segregate contaminated materials doff_ppe->disposal Segregate contaminated PPE hand_hygiene Hand Hygiene doff_ppe->hand_hygiene After removing all PPE

Caption: Logical workflow for safely handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.